3-Methyl-6-(trifluoromethyl)pyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-6-(trifluoromethyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-3-5(11-10-4)6(7,8)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJDVSWQDDEOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282505 | |
| Record name | 3-Methyl-6-(trifluoromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173897-84-1 | |
| Record name | 3-Methyl-6-(trifluoromethyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173897-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-6-(trifluoromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-6-(trifluoromethyl)pyridazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methyl-6-(trifluoromethyl)pyridazine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its chemical properties, explore plausible synthetic routes based on established pyridazine chemistry, and discuss its potential applications, particularly in the realm of drug discovery. This document is intended to be a valuable resource for researchers actively engaged in the synthesis and utilization of novel pyridazine derivatives.
Introduction to the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the physicochemical properties of substituted analogs, make it a versatile building block for the design of bioactive molecules.[2] The introduction of a trifluoromethyl group (-CF3) can further enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The combination of the pyridazine core with a methyl and a trifluoromethyl group in this compound presents a molecule with significant potential for the development of novel therapeutics and functional materials.
Physicochemical Properties
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Rationale/Source |
| Molecular Formula | C₆H₅F₃N₂ | Calculated |
| Molecular Weight | 178.12 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on the melting point of the chloro-analog[5] |
| Melting Point | Estimated to be in the range of 50-80 °C | Extrapolated from 3-chloro-6-(trifluoromethyl)pyridazine (55-59 °C)[5] |
| Boiling Point | > 200 °C (with potential decomposition) | General trend for similar aromatic heterocycles |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from the hydrophobic nature of the trifluoromethyl group and the aromatic ring. |
| LogP | Estimated to be in the range of 1.5 - 2.5 | The trifluoromethyl group increases lipophilicity compared to an unsubstituted pyridazine. |
Synthesis of this compound
A definitive, published synthesis protocol for this compound is not currently available. However, based on established pyridazine chemistry, a plausible and efficient synthetic route can be designed starting from commercially available precursors. The most likely precursors are 3-chloro-6-(trifluoromethyl)pyridazine or 3-hydrazinyl-6-(trifluoromethyl)pyridazine.
Proposed Synthetic Pathway
A two-step synthesis starting from 3-chloro-6-(trifluoromethyl)pyridazine is proposed. The first step involves the conversion of the chloro-substituent to a hydrazinyl group, which is a common intermediate in pyridazine chemistry.[6][7] The subsequent step would involve the reductive methylation of the hydrazinyl group to the desired methyl group.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine
This protocol is adapted from the synthesis of similar hydrazinylpyridazines.[6]
-
To a solution of 3-chloro-6-(trifluoromethyl)pyridazine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-hydrazinyl-6-(trifluoromethyl)pyridazine.
Step 2: Synthesis of this compound
This protocol is a standard reductive amination procedure.
-
Dissolve 3-hydrazinyl-6-(trifluoromethyl)pyridazine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
-
Add aqueous formaldehyde (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone intermediate.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, we can predict the key features based on the analysis of related structures.[8][9][10]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons on the pyridazine ring (likely two doublets in the range of δ 7.5-8.5 ppm). - A singlet for the methyl group protons around δ 2.5-3.0 ppm. |
| ¹³C NMR | - Aromatic carbons of the pyridazine ring (signals expected between δ 120-160 ppm). - A signal for the methyl carbon around δ 20-25 ppm. - A quartet for the trifluoromethyl carbon (¹JCF coupling) around δ 120-130 ppm. |
| IR Spectroscopy | - C-H stretching vibrations (aromatic and aliphatic) around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹. - C=C and C=N stretching vibrations of the aromatic ring in the 1400-1600 cm⁻¹ region. - Strong C-F stretching vibrations characteristic of the CF₃ group, typically in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 178.12. - Fragmentation patterns may include the loss of a methyl radical (M-15) and a trifluoromethyl radical (M-69). |
Chemical Reactivity
The reactivity of this compound is dictated by the electronic nature of the pyridazine ring and its substituents.
-
The Pyridazine Ring: The nitrogen atoms in the pyridazine ring are basic and can be protonated or alkylated. The ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.
-
The Methyl Group: The methyl group can potentially undergo oxidation or halogenation under specific conditions. It can also serve as a handle for further functionalization.
-
The Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group, which further deactivates the pyridazine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
Caption: Key reactivity sites of this compound.
Potential Applications in Drug Development
Pyridazine derivatives have a broad range of reported biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][5][11][12] The specific combination of a methyl and a trifluoromethyl group on the pyridazine scaffold in this compound makes it an attractive candidate for several therapeutic areas:
-
Kinase Inhibition: Many kinase inhibitors incorporate nitrogen-containing heterocycles. The pyridazine core can form crucial hydrogen bonds within the ATP-binding pocket of kinases.
-
CNS-active Agents: The physicochemical properties of this molecule, including its predicted LogP, suggest it may have the potential to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) targets.
-
Anticancer Agents: Substituted pyridazines have shown promising results as anticancer agents, and this scaffold could be explored for the development of new oncology drugs.[6][13]
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety profiles of structurally related compounds like 3-chloro-6-(trifluoromethyl)pyridazine and other trifluoromethylated heterocycles, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The trifluoromethyl group can impart toxicity. Assume the compound is harmful if swallowed, inhaled, or in contact with skin until toxicological data is available.
Conclusion
This compound is a promising heterocyclic compound with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, and potential applications based on the well-established chemistry of pyridazines. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Chloro-6-(trifluoromethyl)pyridazine | CAS#:258506-68-2 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dea.gov [dea.gov]
- 9. 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - 5-methyl-6-(trifluoromethyl)pyridazin-3-amine (C6H6F3N3) [pubchemlite.lcsb.uni.lu]
- 11. 3-methyl-6-[4-(trifluoromethyl)phenyl]-Pyridazine | 946155-68-6 [chemicalbook.com]
- 12. chemscene.com [chemscene.com]
- 13. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the Trifluoromethyl-Pyridazine Core
An In-Depth Technical Guide to the 3-Methyl-6-(trifluoromethyl)pyridazine Scaffold: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of the this compound chemical scaffold, a structure of increasing interest to researchers in medicinal chemistry and drug development. While direct literature on the methylated compound itself is nascent, this document focuses on its synthesis and potential applications through the lens of its versatile and well-documented precursor, 3-Chloro-6-(trifluoromethyl)pyridazine (CAS No. 258506-68-2) . By understanding the synthesis, reactivity, and properties of this key intermediate, researchers can effectively access a diverse library of 3-substituted pyridazine derivatives, including the target 3-methyl analog.
The pyridazine ring system is a privileged scaffold in drug discovery, valued as a bioisosteric replacement for phenyl rings that can offer improved physicochemical properties.[1] The strategic incorporation of a trifluoromethyl (-CF3) group further enhances its desirability. The -CF3 moiety is a cornerstone of modern medicinal chemistry, known to significantly improve a molecule's:
-
Metabolic Stability: By blocking sites of oxidative metabolism.[2]
-
Lipophilicity: Aiding in cell membrane permeability and bioavailability.[2][3]
-
Binding Affinity: Through favorable interactions with protein targets.[3][4]
-
Electronic Properties: The strong electron-withdrawing nature of the group can modulate the pKa of nearby functionalities.[5]
This combination of the pyridazine core and the trifluoromethyl group makes 6-(trifluoromethyl)pyridazine derivatives highly attractive for developing novel therapeutics, particularly in oncology and infectious diseases.[3][6] This guide provides the foundational chemistry required to explore this promising chemical space, centered around the pivotal role of the 3-chloro precursor.
Core Compound Profile: 3-Chloro-6-(trifluoromethyl)pyridazine
The primary gateway to the target scaffold is 3-Chloro-6-(trifluoromethyl)pyridazine. A thorough understanding of its properties is essential for its effective use in synthesis.
Chemical Structure:
Figure 1. Structure of 3-Chloro-6-(trifluoromethyl)pyridazine
Physicochemical and Identification Data:
| Property | Value | References |
| CAS Number | 258506-68-2 | [7][8][9][10][11] |
| Molecular Formula | C₅H₂ClF₃N₂ | [8][12] |
| Molecular Weight | 182.53 g/mol | [8][12] |
| Appearance | White to off-white solid | [13] |
| Melting Point | 55-59 °C | [7][12] |
| Boiling Point | 233.3 ± 35.0 °C at 760 mmHg | [8] |
| Density | 1.5 ± 0.1 g/cm³ | [8] |
| SMILES | FC(F)(F)c1ccc(Cl)nn1 | [10][12] |
| InChI Key | AZNKQIFEMQHORS-UHFFFAOYSA-N | [10][12] |
Synthesis of the Core Scaffold
The most common and reliable method for synthesizing 3-Chloro-6-(trifluoromethyl)pyridazine involves the chlorination of its corresponding pyridazinone precursor, 6-(Trifluoromethyl)pyridazin-3(2H)-one. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis via Chlorination
This protocol is a generalized procedure based on established methods for the chlorination of pyridazinones.[14]
Objective: To synthesize 3-Chloro-6-(trifluoromethyl)pyridazine from 6-(Trifluoromethyl)pyridazin-3(2H)-one.
Materials:
-
6-(Trifluoromethyl)pyridazin-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice / Ice water
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 6-(Trifluoromethyl)pyridazin-3(2H)-one (1.0 equivalent).
-
Addition of Reagent: Under a fume hood, slowly add an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the flask. The reaction can be exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto a stirred beaker of crushed ice. Caution: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of NaHCO₃ or Na₂CO₃ until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or EtOAc (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to yield pure 3-Chloro-6-(trifluoromethyl)pyridazine.
Key Reactions for Derivatization: Accessing this compound
The chlorine atom at the C-3 position of the pyridazine ring is an excellent leaving group, making it the prime site for functionalization via cross-coupling reactions or nucleophilic aromatic substitution (SNAr). This reactivity is the key to synthesizing the target molecule, this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds.[1][15] It is an excellent choice for introducing the methyl group.
Objective: To synthesize this compound via Suzuki coupling.
Materials:
-
3-Chloro-6-(trifluoromethyl)pyridazine (1.0 equiv.)
-
Methylboronic acid or a suitable ester derivative (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)
-
Ligand (if needed, e.g., SPhos, XPhos, for Pd(OAc)₂)[16]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.)[16]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME/Water mixture)
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vessel, add 3-Chloro-6-(trifluoromethyl)pyridazine, methylboronic acid, the base, the palladium catalyst, and the ligand (if used).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent via syringe.
-
Heating: Heat the reaction mixture with stirring to 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to isolate this compound.
Protocol 2: Negishi Cross-Coupling
The Negishi coupling utilizes an organozinc reagent and is often effective for substrates where other methods may fail.[17]
Objective: To synthesize this compound via Negishi coupling.
Materials:
-
3-Chloro-6-(trifluoromethyl)pyridazine (1.0 equiv.)
-
Methylzinc chloride or bromide (1.2-1.5 equiv., typically as a solution in THF)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), NiCl₂(dppf), 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane)
Procedure:
-
Inert Atmosphere: To an oven-dried, inerted reaction vessel, add 3-Chloro-6-(trifluoromethyl)pyridazine and the catalyst.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent. Then, slowly add the methylzinc halide solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Dry, concentrate, and purify the crude material by column chromatography as described for the Suzuki coupling.
Applications in Drug Discovery and Chemical Biology
The 3-substituted-6-(trifluoromethyl)pyridazine scaffold is a key structural motif in the development of biologically active agents. The ability to readily synthesize analogs from the 3-chloro precursor allows for extensive Structure-Activity Relationship (SAR) studies. This scaffold is particularly relevant in the design of:
-
Kinase Inhibitors: The pyridazine ring can act as a hinge-binding motif, while substituents at the 3- and 6-positions can be tailored to occupy specific pockets within the ATP-binding site of kinases.[3][4] The trifluoromethyl group is often crucial for achieving high potency and selectivity, as seen in the Bcr-Abl inhibitor Ponatinib, which features a related imidazo[1,2-b]pyridazine core.[4][18]
-
Anticancer Agents: Numerous pyridazine derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[14] The scaffold serves as a versatile platform for creating compounds that target critical pathways in cancer progression.
-
Agrochemicals: The unique properties conferred by the trifluoromethyl group also make these compounds valuable in the agrochemical industry as potential herbicides and fungicides.[5]
Conclusion
While this compound is not a widely cataloged compound, it represents a valuable target within a chemical class of high importance. This guide demonstrates that its synthesis is readily achievable through modern synthetic methods, primarily via the functionalization of the key intermediate, 3-Chloro-6-(trifluoromethyl)pyridazine. The robust protocols for cross-coupling reactions provided herein empower researchers and drug development professionals to access this molecule and a vast array of other analogs, facilitating the exploration of the rich biological potential of the trifluoromethyl-pyridazine scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 258506-68-2 3-Chloro-6-trifluoromethyl-pyridazine AKSci V4728 [aksci.com]
- 8. 3-Chloro-6-(trifluoromethyl)pyridazine | CAS#:258506-68-2 | Chemsrc [chemsrc.com]
- 9. 258506-68-2 Cas No. | 3-Chloro-6-(trifluoromethyl)pyridazine | Apollo [store.apolloscientific.co.uk]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. 258506-68-2|3-Chloro-6-(trifluoromethyl)pyridazine|BLD Pharm [bldpharm.com]
- 12. 3-Chloro-6-(trifluoromethyl)pyridazine 98 258506-68-2 [sigmaaldrich.com]
- 13. CAS 258506-68-2|3-Chloro-6-Trifluoromethyl-Pyridazine [rlavie.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Negishi Coupling [organic-chemistry.org]
- 18. tandfonline.com [tandfonline.com]
A Technical Guide to the Synthesis of 3-Methyl-6-(trifluoromethyl)pyridazine
Introduction
3-Methyl-6-(trifluoromethyl)pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure" in drug design due to its presence in numerous bioactive molecules exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group can substantially enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Consequently, the development of robust and efficient synthetic routes to access functionalized trifluoromethylated pyridazines like this compound is a critical endeavor for researchers in drug development and agrochemical innovation.
This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for this compound, intended for researchers, scientists, and professionals in drug development. The guide will delve into the mechanistic rationale behind key transformations, present detailed experimental protocols, and offer insights into the practical considerations for each synthetic route.
Strategic Approaches to the Pyridazine Core
The synthesis of 3,6-disubstituted pyridazines can be broadly categorized into two main strategies:
-
Construction of the Pyridazine Ring: This classic approach involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2][5] The specific substitution pattern on the resulting pyridazine is dictated by the substituents on the dicarbonyl precursor.
-
Functionalization of a Pre-formed Pyridazine Ring: This strategy commences with a readily available pyridazine scaffold, which is then elaborated through various chemical transformations, such as nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, to introduce the desired functional groups.[6]
This guide will explore both strategies, presenting plausible and scientifically grounded synthetic pathways to this compound.
Route 1: Functionalization of a Pre-existing Pyridazine Core
This approach is often favored due to the commercial availability of suitable starting materials and the well-established methodologies for pyridazine functionalization. A logical and efficient pathway involves the trifluoromethylation of a 3-methyl-6-halopyridazine intermediate.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Step 1: Selective Monomethylation of 3,6-Dichloropyridazine
The synthesis commences with the commercially available 3,6-dichloropyridazine. A selective nucleophilic substitution reaction is employed to replace one of the chlorine atoms with a methyl group. Organocuprate reagents, such as lithium dimethylcuprate (Me₂CuLi), are effective for this transformation due to their relatively soft nucleophilic character, which allows for controlled monosubstitution on the electron-deficient pyridazine ring.
Mechanistic Rationale: The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring activates the chloro-substituents towards nucleophilic attack. The use of a cuprate reagent helps to temper the reactivity of the organometallic nucleophile, minimizing the formation of the dimethylated byproduct.
Experimental Protocol: Synthesis of 3-Chloro-6-methylpyridazine
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend copper(I) iodide (CuI) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium (MeLi) in diethyl ether to the cooled suspension. The reaction mixture will typically change color, indicating the formation of lithium dimethylcuprate.
-
To this freshly prepared cuprate solution, add a solution of 3,6-dichloropyridazine in anhydrous diethyl ether dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-methylpyridazine.
Step 2: Trifluoromethylation of 3-Chloro-6-methylpyridazine
The introduction of the trifluoromethyl group can be achieved through a nucleophilic aromatic substitution reaction using a suitable trifluoromethylating agent. A common and effective reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).
Mechanistic Rationale: The fluoride ion activates the TMSCF₃ to generate a transient, highly nucleophilic trifluoromethyl anion (CF₃⁻) or a related reactive species. This potent nucleophile then displaces the chloride on the electron-deficient pyridazine ring. This method avoids the use of harsh trifluoromethylating agents and often proceeds under relatively mild conditions.
Experimental Protocol: Synthesis of this compound
-
In a sealed tube, combine 3-chloro-6-methylpyridazine, trifluoromethyltrimethylsilane (TMSCF₃), and a catalytic amount of potassium fluoride (KF) or cesium fluoride (CsF) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours, or until the starting material is consumed as indicated by TLC or GC-MS analysis.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.
| Reaction | Starting Material | Reagents | Product | Typical Yield |
| Methylation | 3,6-Dichloropyridazine | Me₂CuLi, Et₂O | 3-Chloro-6-methylpyridazine | 60-75% |
| Trifluoromethylation | 3-Chloro-6-methylpyridazine | TMSCF₃, KF, DMF | This compound | 50-70% |
Route 2: Cyclocondensation Approach via a Diketone Intermediate
This classical approach builds the pyridazine ring from an acyclic precursor. The key to this strategy is the synthesis of the requisite 1,4-dicarbonyl compound, in this case, a 1-(trifluoromethyl)pentane-1,4-dione derivative.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate
The synthesis begins with a Claisen condensation between ethyl trifluoroacetate and acetone. This reaction forms the β-ketoester, which is a key building block for the subsequent steps.
Mechanistic Rationale: A strong base, such as sodium ethoxide, deprotonates acetone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent loss of the ethoxide leaving group yields the desired β-ketoester.
Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
To a solution of sodium ethoxide in absolute ethanol, add acetone dropwise at room temperature.
-
After stirring for a short period, add ethyl trifluoroacetate slowly to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by distillation under reduced pressure to obtain ethyl 4,4,4-trifluoro-3-oxobutanoate.
Step 2: Synthesis of 1-(Trifluoromethyl)pentane-1,4-dione
The β-ketoester is then acylated with a suitable three-carbon electrophile, followed by decarboxylation to yield the 1,4-diketone. A common method involves reaction with an acyl chloride, such as propionyl chloride, in the presence of a base.
Mechanistic Rationale: The β-ketoester is deprotonated at the α-carbon to form an enolate, which then attacks the acyl chloride. The resulting intermediate undergoes hydrolysis and decarboxylation upon heating in the presence of acid to afford the 1,4-diketone.
Experimental Protocol: Synthesis of 1-(Trifluoromethyl)pentane-1,4-dione
-
To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate in an aprotic solvent like tetrahydrofuran (THF), add a non-nucleophilic base such as sodium hydride (NaH) at 0 °C.
-
Once the evolution of hydrogen gas ceases, add propionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
The crude acylated intermediate is then heated in an acidic aqueous solution (e.g., dilute sulfuric acid) to effect hydrolysis and decarboxylation, yielding 1-(trifluoromethyl)pentane-1,4-dione.
-
Purify the product by distillation or column chromatography.
Step 3: Cyclocondensation with Hydrazine
The final step involves the cyclocondensation of the 1,4-diketone with hydrazine hydrate. This reaction forms the pyridazine ring.
Mechanistic Rationale: The reaction proceeds through the formation of a dihydropyridazine intermediate via the reaction of hydrazine with the two carbonyl groups of the diketone. Subsequent oxidation, often occurring in situ, leads to the aromatic pyridazine product.[5]
Experimental Protocol: Synthesis of this compound
-
Dissolve 1-(trifluoromethyl)pentane-1,4-dione in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to give this compound.
| Reaction | Starting Material | Reagents | Product | Typical Yield |
| Claisen Condensation | Ethyl trifluoroacetate, Acetone | NaOEt, EtOH | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 70-85% |
| Acylation/Decarboxylation | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 1. NaH, Propionyl chloride; 2. H₃O⁺, heat | 1-(Trifluoromethyl)pentane-1,4-dione | 50-65% |
| Cyclocondensation | 1-(Trifluoromethyl)pentane-1,4-dione | N₂H₄·H₂O, EtOH | This compound | 75-90% |
Conclusion
This technical guide has outlined two robust and experimentally viable synthetic routes for the preparation of this compound. Route 1, which involves the functionalization of a pre-existing pyridazine core, offers a more direct approach, leveraging readily available starting materials and well-established reaction protocols. Route 2, the classical cyclocondensation pathway, provides an alternative strategy that builds the heterocyclic ring from acyclic precursors.
The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. Both routes presented herein are grounded in fundamental principles of organic chemistry and provide a solid foundation for the successful synthesis of this important trifluoromethylated pyridazine derivative. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pertrifluoromethyl pyridazine derivatives via a tandem reaction of aryldiazonium salts with hexafluoroacetylacetone - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-6-(trifluoromethyl)pyridazine
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Methyl-6-(trifluoromethyl)pyridazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this fluorinated pyridazine derivative. The insights provided herein are grounded in established spectroscopic principles and data from analogous chemical structures, offering a predictive and illustrative framework for analysis.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the pyridazine scaffold in a wide array of biologically active molecules. The incorporation of a trifluoromethyl group can substantially modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, quality control, and for tracking its fate in biological systems. This guide will provide a detailed exposition of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, complete with protocols for data acquisition and interpretation.
Molecular Structure and Key Features
To comprehend the spectroscopic data, it is essential to first visualize the molecular structure and the electronic environment of each atom.
Diagram 1: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting signals for the two aromatic protons on the pyridazine ring and the three protons of the methyl group. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms in the pyridazine ring will significantly influence the chemical shifts of the ring protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |
| H-4 | ~7.8 - 8.0 | Doublet (d) | ~9.0 | 1H | Pyridazine Ring |
| H-5 | ~7.6 - 7.8 | Doublet (d) | ~9.0 | 1H | Pyridazine Ring |
| -CH₃ | ~2.7 - 2.9 | Singlet (s) | - | 3H | Methyl Group |
Expert Interpretation:
-
The two protons on the pyridazine ring, H-4 and H-5, are expected to appear as doublets due to coupling with each other.
-
The significant downfield shift of these protons is a result of the deshielding effect of the electronegative nitrogen atoms and the trifluoromethyl group.
-
The methyl protons are expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the aromatic ring current.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. A key feature will be the coupling of the trifluoromethyl carbon and adjacent carbons to the fluorine atoms.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C-3 | ~160 - 165 | Singlet | - | Pyridazine Ring | | C-4 | ~125 - 130 | Singlet | - | Pyridazine Ring | | C-5 | ~122 - 127 | Singlet | - | Pyridazine Ring | | C-6 | ~145 - 150 | Quartet (q) | ~35-40 | Pyridazine Ring | | -CH₃ | ~20 - 25 | Singlet | - | Methyl Group | | -CF₃ | ~120 - 125 | Quartet (q) | ~270-280 | Trifluoromethyl Group |
Expert Interpretation:
-
The carbon atoms of the pyridazine ring will resonate in the aromatic region.
-
The carbon atom of the trifluoromethyl group (-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). This coupling constant is typically large.[1]
-
The carbon atom C-6, directly attached to the trifluoromethyl group, will also exhibit a quartet splitting pattern due to two-bond coupling with the fluorine atoms (²JCF).[2]
-
The signals for quaternary carbons, such as C-3, C-6, and the -CF₃ carbon, may be of lower intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.[1]
Diagram 2: NMR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected nominal mass of this compound (C₆H₅F₃N₂) is 162.04. In high-resolution mass spectrometry (HRMS), the exact mass will be observed, confirming the elemental composition.
-
Major Fragmentation Pathways: Electron Impact (EI) ionization is expected to induce characteristic fragmentation of the pyridazine ring and loss of substituents.
Predicted Key Fragments
| m/z | Proposed Fragment |
| 162 | [M]⁺ |
| 143 | [M - F]⁺ |
| 93 | [M - CF₃]⁺ |
Expert Interpretation:
-
The molecular ion peak is expected to be reasonably intense, reflecting the stability of the aromatic pyridazine ring.
-
A common fragmentation pathway for trifluoromethyl-containing compounds is the loss of a fluorine radical.[3]
-
Loss of the entire trifluoromethyl radical is also a probable fragmentation event.
-
Further fragmentation of the pyridazine ring can lead to a complex pattern of lower mass ions.
Diagram 3: Mass Spectrometry Experimental Workflow
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, particularly for the quaternary carbons.[1]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the peak positions (chemical shifts) and multiplicities in both spectra.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Data Acquisition (using Gas Chromatography-Mass Spectrometry - GC-MS):
-
Inject a small volume (e.g., 1 µL) of the dilute solution into the GC-MS system.
-
The sample will be vaporized and separated on the GC column before entering the mass spectrometer.
-
Ionize the eluted compound using Electron Impact (EI) at 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-200).
-
-
Data Analysis:
-
Examine the total ion chromatogram to identify the peak corresponding to this compound.
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
If high-resolution mass spectrometry is available, determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Conclusion
The spectroscopic characterization of this compound by NMR and MS provides a definitive means of structural confirmation and purity assessment. The predicted data and interpretations presented in this guide, based on fundamental principles and analysis of related structures, offer a robust framework for researchers. The distinct features, such as the characteristic splitting patterns in the ¹³C NMR due to C-F coupling and the predictable fragmentation in the mass spectrum, serve as reliable diagnostic markers for this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignment and advancing research and development efforts involving this important chemical entity.
References
Introduction: Contextualizing 3-Methyl-6-(trifluoromethyl)pyridazine in Drug Development
An In-depth Technical Guide to the Solubility and Stability Profiling of 3-Methyl-6-(trifluoromethyl)pyridazine
The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that can offer advantages over traditional phenyl rings or other homologous azines.[1] When functionalized, such as with a methyl group and a trifluoromethyl (CF3) group, the resulting molecule, this compound, presents a compelling profile for investigation. The CF3 group is known to enhance metabolic stability, membrane permeability, and binding affinity, while the pyridazine core provides a scaffold for hydrogen bonding and dipole interactions.[2]
However, the progression of any novel compound from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Specifically, its solubility and stability are critical determinants of bioavailability, formulation feasibility, and shelf-life.[3][4]
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As specific experimental data for this exact molecule is not extensively documented in public literature, this document serves as a methodological whitepaper. It details the requisite protocols and the scientific rationale behind them, enabling researchers to generate a robust and self-validating data package essential for drug development milestones.
Part 1: Comprehensive Solubility Profiling
Solubility dictates a compound's ability to be absorbed and distributed in vivo. For this compound, we must consider the interplay between the polar pyridazine ring, which contains two nitrogen atoms capable of acting as hydrogen bond acceptors, and the hydrophobic nature of the trifluoromethylphenyl moiety.[1][5] A systematic approach, moving from qualitative assessment to precise quantitative measurement, is essential.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is our starting point.[6]
-
Polarity: The pyridazine core imparts polarity, suggesting potential solubility in polar solvents.
-
Hydrophobicity: The trifluoromethyl group is strongly lipophilic, which will favor solubility in non-polar organic solvents.[2]
-
pKa Influence: The nitrogen atoms of the pyridazine ring are weakly basic. Therefore, the compound's solubility is expected to increase in acidic aqueous media due to the formation of a more soluble protonated salt. Conversely, it is unlikely to be soluble in basic media.[7][8]
Experimental Protocol: Qualitative Solubility Determination
This initial screening provides a broad understanding of the compound's characteristics across a range of solvents and pH conditions.[9][10]
Methodology:
-
Preparation: Dispense approximately 10 mg of this compound into separate, labeled 13x100 mm test tubes.
-
Solvent Addition: Add 1 mL of the first test solvent (e.g., Water) to the corresponding tube.
-
Agitation: Vigorously agitate the tube using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the mixture against a dark background. A clear solution with no visible particles indicates solubility.
-
Iterative Testing: If the compound is insoluble, proceed to the next solvent in the logical workflow. If it is soluble in water, test its pH with litmus paper to confirm acidic or basic character.[8]
The following workflow provides a structured approach to this qualitative analysis.
Caption: Qualitative solubility testing workflow.
Experimental Protocol: Quantitative Solubility (Shake-Flask Method)
The gold-standard shake-flask method provides precise solubility values (e.g., in mg/mL or µg/mL).[6]
Methodology:
-
Supersaturation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed, screw-cap vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution with an appropriate mobile phase for analysis.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a standard curve of known concentrations to determine the exact amount of dissolved compound.
Data Presentation: Solubility Profile
Summarize all quantitative data in a clear, structured table.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Notes |
| Deionized Water | 25 | |||
| 0.1 M HCl | 25 | pH = 1.0 | ||
| Phosphate Buffer | 25 | pH = 7.4 | ||
| n-Octanol | 25 | For LogP estimation | ||
| Ethanol | 25 | |||
| DMSO | 25 |
Part 2: Stability and Forced Degradation Assessment
Stability testing is crucial for defining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy.[11][12] A forced degradation study is the cornerstone of this effort, purposefully exposing the compound to harsh conditions to accelerate decomposition.[12]
Theoretical Framework: Potential Degradation Pathways
For a pyridazine derivative, several degradation pathways should be considered:
-
Oxidation: The nitrogen-containing heterocyclic ring may be susceptible to oxidation, especially at the nitrogen atoms.[13]
-
Hydrolysis: While the pyridazine ring itself is generally stable to hydrolysis, extreme pH and high temperatures could promote ring-opening or other reactions.
-
Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation.
-
Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, although many pyridazine derivatives exhibit high thermal stability.[14]
Experimental Protocol: Forced Degradation (Stress Testing)
This protocol is designed to generate potential degradants for analytical method validation and to identify liabilities in the molecular structure. A stock solution (e.g., 1 mg/mL in acetonitrile or methanol) is subjected to the following conditions.
Methodology:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 80°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH and heat at 80°C for 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3-30% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 72 hours. Also, heat a solution of the compound at 80°C for 24 hours.
-
Photostability: Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil for protection.
-
Analysis: Analyze all stressed samples, alongside a non-stressed control, using a stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity and identify new peaks corresponding to degradation products.
Caption: Forced degradation experimental workflow.
Experimental Protocol: Long-Term Stability Study
Long-term studies simulate real-world storage to establish a definitive shelf-life.[3][11]
Methodology:
-
Batch Selection: Use at least one representative batch of this compound.
-
Storage Conditions: Place samples in controlled-environment stability chambers under standard long-term conditions (e.g., 25°C / 60% Relative Humidity) and accelerated conditions (e.g., 40°C / 75% Relative Humidity).[15]
-
Testing Schedule: Pull samples for analysis at predetermined time points. For an accelerated study, a typical schedule is 0, 1, 3, and 6 months. For a long-term study, it is 0, 3, 6, 9, 12, 18, 24, and 36 months.[11][15]
-
Analysis: At each time point, test for assay (potency), purity (related substances/degradation products), and appearance.
Data Presentation: Stability Summary
Results should be tabulated to track changes over time.
Storage Condition: 40°C / 75% RH
| Time Point | Appearance | Assay (% of Initial) | Total Impurities (%) | Individual Impurity (RRT x.xx) (%) |
|---|---|---|---|---|
| T = 0 | White Powder | 100.0 | 0.05 | Not Detected |
| T = 1 Month | ||||
| T = 3 Months |
| T = 6 Months | | | | |
Conclusion
A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in any research or drug development pipeline. The systematic protocols outlined in this guide provide a robust framework for generating the high-quality, self-validating data required by regulatory bodies and for making informed decisions about formulation, storage, and clinical development. By meticulously characterizing these core properties, researchers can unlock the full therapeutic potential of this promising molecular scaffold.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. www3.paho.org [www3.paho.org]
- 4. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 5. 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine (66548-88-7) for sale [vulcanchem.com]
- 6. youtube.com [youtube.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. www1.udel.edu [www1.udel.edu]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. japsonline.com [japsonline.com]
- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
The Trifluoromethylpyridazine Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethyl (CF3) group into heterocyclic scaffolds has been a transformative strategy in modern medicinal chemistry. This guide provides an in-depth technical exploration of the trifluoromethylpyridazine core, a privileged structural motif in drug discovery. We will traverse the historical landscape of its discovery, dissect the evolution of its synthetic methodologies, and analyze its burgeoning role in the development of novel therapeutics. This document serves as a comprehensive resource for researchers, offering both foundational knowledge and field-proven insights into the chemistry and therapeutic potential of trifluoromethylpyridazines.
Introduction: The Trifluoromethyl Group's Rise to Prominence in Heterocyclic Chemistry
The strategic incorporation of fluorine and fluorinated motifs is a cornerstone of contemporary drug design, aimed at modulating potency and optimizing pharmacokinetic properties. The trifluoromethyl group, in particular, has emerged as a critical tool for medicinal chemists.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can profoundly influence a molecule's biological activity and disposition.[1] When appended to a heterocyclic core like pyridazine, the CF3 group can enhance binding affinity, improve membrane permeability, and block metabolic pathways, ultimately leading to more effective and durable drug candidates.[1]
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is itself a versatile pharmacophore known to impart a range of biological activities. The fusion of the trifluoromethyl group with the pyridazine scaffold creates a unique chemical entity with significant potential for therapeutic innovation. This guide will illuminate the journey of trifluoromethylpyridazines from their initial synthesis to their current status as key components in the drug discovery pipeline.
The Genesis of Trifluoromethylpyridazines: A Historical Perspective
Pinpointing the exact moment of the first synthesis of a trifluoromethylpyridazine from historical literature is challenging. However, the journey of this important scaffold is intrinsically linked to the broader history of organofluorine chemistry and the development of methods for introducing the trifluoromethyl group onto aromatic systems. The first report on the relationship between the trifluoromethyl group and biological activity by Lehmann in 1958 sparked a significant interest among chemists in this unique functional group.[2]
Early synthetic efforts likely stemmed from the availability of trifluoromethyl-containing building blocks and the exploration of their reactivity with dicarbonyl compounds or their equivalents, a common strategy for constructing the pyridazine ring. The development of reliable and scalable methods for the synthesis of key intermediates, such as 3-chloro-6-(trifluoromethyl)pyridazine, was a critical step in unlocking the potential of this heterocyclic family. These intermediates serve as versatile platforms for further functionalization and the creation of diverse compound libraries for biological screening.
Evolution of Synthetic Methodologies
The synthesis of trifluoromethylpyridazines has evolved significantly from early, often harsh, methods to more sophisticated and efficient modern techniques. The primary strategies can be broadly categorized into two approaches: construction of the pyridazine ring with a pre-installed trifluoromethyl group, and the direct trifluoromethylation of a pre-formed pyridazine ring.
Ring Construction Strategies: Building from Trifluoromethylated Precursors
This "building block" approach is a cornerstone of trifluoromethylpyridazine synthesis. It involves the cyclocondensation of a trifluoromethyl-containing precursor with a suitable 1,4-dicarbonyl compound or its synthetic equivalent.
A common and versatile precursor is a trifluoroacetyl-containing compound. For instance, the reaction of a 1,3-dicarbonyl compound bearing a trifluoromethyl group with hydrazine or its derivatives is a fundamental method for constructing the pyridazine core.
Experimental Protocol: Synthesis of a 6-(Trifluoromethyl)pyridazin-3(2H)-one
Objective: To synthesize a 6-(trifluoromethyl)pyridazin-3(2H)-one via cyclocondensation.
Materials:
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (10 mmol) in 30 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12 mmol) dropwise at room temperature. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 6-phenyl-3-(trifluoromethyl)pyridazin-4(1H)-one.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.
Caption: General workflow for pyridazinone synthesis.
Direct Trifluoromethylation: Modifying the Pyridazine Core
The direct introduction of a trifluoromethyl group onto a pre-existing pyridazine ring is another powerful strategy. This approach is particularly useful for late-stage functionalization in a synthetic sequence. Various trifluoromethylating reagents and catalytic systems have been developed for this purpose.
Radical trifluoromethylation has emerged as a prominent method. Reagents such as triflyl chloride (CF3SO2Cl) or sodium triflinate (Langlois' reagent), often in the presence of an oxidant and a catalyst, can generate the trifluoromethyl radical (•CF3), which then adds to the electron-deficient pyridazine ring.
Trifluoromethylpyridazines in Drug Discovery: A Landscape of Therapeutic Potential
The unique physicochemical properties imparted by the trifluoromethyl group have positioned trifluoromethylpyridazines as attractive scaffolds in the pursuit of novel therapeutics across various disease areas. The pyridazine core can act as a bioisostere for other aromatic systems, while the CF3 group fine-tunes the molecule's properties for optimal target engagement and pharmacokinetic performance.
Structure-Activity Relationships (SAR)
The biological activity of trifluoromethylpyridazine derivatives is highly dependent on the substitution pattern around the pyridazine ring. The position of the trifluoromethyl group and the nature of other substituents can significantly impact potency, selectivity, and metabolic stability. For instance, in a series of diaminopyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2), the inclusion of a trifluoromethyl group was a key feature in achieving potent and selective inhibition.[3]
Case Studies: Trifluoromethylpyridazine-Containing Drug Candidates
While a trifluoromethylpyridazine-containing drug has yet to achieve blockbuster status, numerous compounds have entered preclinical and clinical development, showcasing the therapeutic potential of this scaffold.
| Compound Class | Therapeutic Target | Indication | Development Stage | Reference |
| Pyridazinone Derivatives | Cyclooxygenase (COX) | Anti-inflammatory | Preclinical | [4] |
| Diaminopyrimidine Analogs | PYK2 | Oncology, Inflammatory Diseases | Preclinical | [3] |
Note: The development stage of drug candidates is subject to change. This table provides a snapshot of reported research.
Future Directions and Conclusion
The journey of trifluoromethylpyridazines from their initial discovery to their current role in drug development highlights the power of strategic molecular design. The continued evolution of synthetic methodologies will undoubtedly lead to more efficient and diverse routes to this important heterocyclic core. As our understanding of the intricate interplay between the trifluoromethyl group and the pyridazine scaffold deepens, we can anticipate the emergence of novel drug candidates with improved efficacy and safety profiles. The trifluoromethylpyridazine core remains a promising frontier in medicinal chemistry, with the potential to deliver the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biological Profile of 3-Methyl-6-(trifluoromethyl)pyridazine: A Core Scaffold in Agrochemistry and a Prospect in Medicinal Chemistry
Abstract
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in the development of biologically active compounds. The introduction of a methyl group at the 3-position and a trifluoromethyl group at the 6-position creates 3-Methyl-6-(trifluoromethyl)pyridazine, a core structure that has been extensively explored, particularly in the realm of agrochemicals. This technical guide provides a comprehensive overview of the biological activities associated with this pyridazine core, with a primary focus on its well-established role in herbicidal action through the inhibition of phytoene desaturase (PDS). Furthermore, this document delves into the potential of this scaffold in medicinal chemistry, exploring its prospective applications as an anticancer, antifungal, and insecticidal agent, largely based on the activities of its derivatives. Detailed experimental protocols for the synthesis and biological evaluation of compounds containing this core are also presented to facilitate further research and development.
Introduction to the this compound Scaffold
The unique physicochemical properties of the pyridazine ring, including its polarity and hydrogen bonding capabilities, make it an attractive component in the design of molecules with specific biological targets. The trifluoromethyl group is a key substituent in many modern agrochemicals and pharmaceuticals, often enhancing metabolic stability and target affinity. The combination of these features in this compound has made its derivatives a focal point of research, leading to the development of potent biologically active molecules.
Herbicidal Activity: The Primary Application
The most extensively documented biological activity of derivatives of this compound is their potent herbicidal effect. These compounds are classified as bleaching herbicides, inducing a characteristic whitening of the treated plants.
Mechanism of Action: Inhibition of Phytoene Desaturase (PDS)
The primary mode of action for the herbicidal activity of these pyridazine derivatives is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1][2][3] Carotenoids are essential pigments in plants, serving crucial roles in photosynthesis and photoprotection.
By inhibiting PDS, these compounds prevent the conversion of phytoene to ζ-carotene, leading to the accumulation of the colorless precursor, phytoene.[4] This disruption of the carotenoid pathway has a two-fold effect:
-
Photooxidation of Chlorophyll: In the absence of protective carotenoids, chlorophyll is susceptible to photooxidation and degradation, leading to the characteristic bleaching or whitening of the plant tissue.
-
Disruption of Photosynthesis: The degradation of chlorophyll and the overall disruption of the photosynthetic apparatus ultimately lead to plant death.
The trifluoromethylphenyl group, often present in active derivatives, is thought to play a crucial role in the interaction with the PDS enzyme.[4][5]
Caption: Mechanism of PDS Inhibition by Pyridazine Derivatives.
Quantitative Herbicidal Activity of Derivatives
Numerous studies have synthesized and evaluated derivatives of this compound for their herbicidal efficacy. The data is often presented as inhibition of chlorophyll (Chl) or growth inhibition against various weed species.
| Compound Type | Test Species | Activity Metric | Result | Reference |
| 3-N-Substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Dicotyledonous plants | Greenhouse test | Equal or higher activity than diflufenican at 75 g/ha | [1][6] |
| 3-(Substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Various weeds | Greenhouse test | Excellent herbicidal activity, some at 7.5 g/ha | [7] |
| 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one | Barnyardgrass, Rape | Cup tests | Good herbicidal and bleaching activities | [8] |
Experimental Protocols for Herbicidal Activity Assessment
This assay biochemically confirms the inhibition of the PDS enzyme.
-
Enzyme Preparation: Recombinant PDS enzyme is expressed in and purified from E. coli.
-
Substrate Preparation: The substrate, phytoene, is produced and purified from an engineered E. coli strain.
-
Assay Reaction: The purified PDS enzyme is incubated with phytoene in the presence of necessary cofactors and varying concentrations of the test compound.
-
Product Quantification: The reaction products (phytofluene and ζ-carotene) are extracted and quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
This in vivo assay evaluates the whole-plant herbicidal effect.
-
Plant Cultivation: Seeds of target weed species (e.g., barnyardgrass, rape) are sown in pots containing a suitable growth medium.
-
Compound Application: The test compounds are formulated as emulsifiable concentrates or wettable powders and applied to the soil (pre-emergence) or onto the emerged seedlings (post-emergence) at various concentrations.
-
Growth Conditions: The treated plants are maintained in a greenhouse under controlled conditions of temperature, humidity, and light.
-
Efficacy Assessment: After a set period (e.g., 2-3 weeks), the herbicidal effect is visually assessed as the percentage of growth inhibition or bleaching compared to untreated control plants.
Potential Applications in Medicinal Chemistry
The pyridazine scaffold is a common feature in many medicinally active compounds. While specific studies on this compound are limited, the biological activities of its derivatives suggest potential therapeutic applications.
Anticancer Activity
Pyridazine derivatives have been extensively investigated as potential anticancer agents, targeting various pathways involved in cancer progression.[5][7] Some derivatives have shown inhibitory activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[9]
Potential Mechanism: The pyridazine core can act as a scaffold to correctly orient pharmacophoric groups that interact with the ATP-binding site of protein kinases. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Antifungal and Antibacterial Activity
Several studies have reported the antifungal and antibacterial properties of various pyridazine derivatives.[10] The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, interacting with key residues in fungal or bacterial enzymes.
Insecticidal Activity
Derivatives of pyridazine have also shown promise as insecticides.[4] The mechanism of action can vary, but some have been found to target the nervous system of insects.
Synthesis of the this compound Core
A general synthetic route to the this compound core can be adapted from the synthesis of its derivatives.[1][6]
Caption: General Synthesis Workflow.
Representative Synthetic Protocol
The synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives provides a template for accessing the core structure.[6]
-
Synthesis of the Pyridazinone Intermediate: Ethyl 2-(3-trifluoromethylphenyl)acetate is reacted with ethyl 3-oxobutyrate in the presence of a base to form a diketoester. This intermediate is then cyclized with hydrazine hydrate to yield the corresponding pyridazinone.
-
Chlorination: The pyridazinone is treated with a chlorinating agent, such as phosphorus oxychloride, to produce the 3-chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine intermediate.
-
Further Derivatization or Reduction: The 3-chloro intermediate can then be used to introduce various substituents at the 3-position through nucleophilic substitution. To obtain the parent this compound, a dehalogenation step would be required.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable core structure in the development of potent herbicides that act by inhibiting phytoene desaturase. The extensive research on its derivatives has provided significant insights into the structure-activity relationships that govern its herbicidal efficacy. While the direct biological data for the parent compound remains limited, the activities of its derivatives strongly suggest its potential in other areas of agrochemical and medicinal chemistry. Future research should focus on the synthesis and direct biological evaluation of this compound to establish a baseline of its intrinsic activity. Furthermore, the exploration of this core in the design of new anticancer, antifungal, and insecticidal agents is a promising avenue for the development of novel therapeutic and crop protection agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-broMo-6-(trifluoroMethyl)pyridazine | 174607-37-5 [chemicalbook.com]
- 4. In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. preprints.org [preprints.org]
The Strategic Deployment of 3-Methyl-6-(trifluoromethyl)pyridazine in Modern Medicinal Chemistry: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth guide explores the potential applications of the 3-Methyl-6-(trifluoromethyl)pyridazine core, a heterocyclic scaffold poised for significant impact in medicinal chemistry. We will delve into the synthetic rationale, key physicochemical properties, and diverse therapeutic possibilities offered by this unique molecular architecture. This document moves beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on the strategic thinking behind its utilization in drug design.
The Pyridazine Nucleus: A Privileged Scaffold in Drug Discovery
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and spatial arrangement of nitrogen atoms offer several advantages over traditional carbocyclic rings like benzene. The two nitrogen atoms can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[3] Furthermore, the inherent polarity of the pyridazine ring can improve aqueous solubility and modulate lipophilicity, key parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4] The pyridazine core is a versatile scaffold found in a range of biologically active compounds with applications including anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[5][6][7]
The Trifluoromethyl and Methyl Groups: Enhancing Potency and Tuning Properties
The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance a molecule's therapeutic potential.[8][9][10] The -CF3 group is a strong electron-withdrawing group that can significantly alter the electronic properties of the pyridazine ring, influencing its reactivity and interaction with biological targets.[8] Its high lipophilicity can improve membrane permeability and bioavailability.[8] Crucially, the trifluoromethyl group is metabolically stable, often used to block sites of oxidative metabolism, thereby increasing the drug's half-life.[11]
The methyl group (-CH3), while seemingly simple, provides a crucial handle for tuning the molecule's properties. It can enhance binding to hydrophobic pockets within a target protein and its small size allows for subtle steric modifications to optimize selectivity and potency.
The combination of the pyridazine core with both a methyl and a trifluoromethyl group in this compound creates a scaffold with a unique combination of properties, making it an attractive starting point for the development of novel therapeutics.
Potential Therapeutic Applications of the this compound Scaffold
Based on the known biological activities of related pyridazine derivatives and the physicochemical contributions of the trifluoromethyl and methyl groups, several key therapeutic areas present themselves as promising avenues for the application of the this compound core.
Anticancer Agents: Targeting Kinase Signaling Pathways
A significant body of research highlights the potential of pyridazine derivatives as potent anticancer agents, often through the inhibition of protein kinases.[1][12][13] Kinases play a central role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. The this compound scaffold can be envisioned as a core for developing inhibitors of various kinases, such as tyrosine kinases (e.g., Bcr-Abl) and cyclin-dependent kinases (CDKs).[12][14]
The trifluoromethyl group can contribute to strong binding interactions within the ATP-binding pocket of kinases, while the methyl group can be oriented to probe specific hydrophobic regions, enhancing selectivity.[14]
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified representation of how a this compound-based kinase inhibitor might interrupt a cancer cell signaling cascade.
Caption: Potential mechanism of a this compound-based kinase inhibitor.
Antimicrobial Agents
The pyridazine scaffold has been explored for the development of novel antimicrobial agents.[5] The introduction of a trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its penetration through bacterial cell membranes. The unique electronic nature of the trifluoromethylated pyridazine ring could also lead to novel interactions with essential bacterial enzymes, offering a new line of attack against drug-resistant pathogens. Research on trifluoromethyl-pyrrolo-pyridazine bioisosteres has shown promising antibacterial activity.[15]
Synthetic Strategy: A Proposed Route to this compound
Proposed Synthetic Workflow
The following diagram outlines a potential synthetic workflow for this compound.
Caption: A proposed synthetic workflow for this compound.
Experimental Protocol (Generalized)
The following is a generalized, step-by-step methodology for the synthesis of this compound, based on similar reported procedures.[17]
Step 1: Synthesis of the Dihydropyridazine Intermediate
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask, add hydrazine hydrate (1.0-1.2 eq) dropwise at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting crude product, the dihydropyridazine intermediate, may be used in the next step without further purification or can be purified by column chromatography.
Step 2: Aromatization to this compound
-
Dissolve the crude dihydropyridazine intermediate from Step 1 in a suitable solvent (e.g., dichloromethane or chloroform).
-
Add an oxidizing agent (e.g., manganese dioxide or bromine) portion-wise at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the oxidizing agent and any inorganic byproducts.
-
Wash the filtrate with a suitable aqueous solution (e.g., sodium thiosulfate solution if bromine is used) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Characterization Data (Hypothetical)
The following table presents hypothetical characterization data for this compound, which would be expected upon successful synthesis.
| Property | Expected Value |
| Molecular Formula | C6H5F3N2 |
| Molecular Weight | 162.11 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 2H, pyridazine-H), 2.7 (s, 3H, CH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -68 to -70 (s, 3F, CF₃) |
| Mass Spectrometry (ESI+) | m/z 163.05 [M+H]⁺ |
Bioisosteric Replacement Strategies
The this compound scaffold can also be utilized in bioisosteric replacement strategies to optimize lead compounds.[4][19] For instance, a phenyl ring in an existing drug candidate could be replaced with the pyridazine core to improve solubility, reduce metabolic liability, and introduce new hydrogen bonding interactions.[4] The trifluoromethyl group can serve as a bioisostere for other groups like a chlorine atom or an isopropyl group, offering a way to fine-tune electronic and steric properties.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutics in a variety of disease areas, particularly in oncology and infectious diseases. Its unique combination of a privileged heterocyclic core and powerful modulating substituents provides a rich chemical space for exploration. Future research should focus on the development of efficient and scalable synthetic routes to this core and its derivatives. Subsequent biological screening against a wide range of targets, guided by computational modeling and structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of this versatile scaffold. The insights provided in this guide are intended to empower researchers to strategically incorporate the this compound moiety into their drug discovery programs, ultimately leading to the development of next-generation medicines.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are pyridazines privileged structures? - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00074H [pubs.rsc.org]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. jpsbr.org [jpsbr.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 19. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of 3-Methyl-6-(trifluoromethyl)pyridazine Scaffolds in Modern Drug Discovery: A Technical Guide
Abstract
The 3-methyl-6-(trifluoromethyl)pyridazine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the electron-deficient pyridazine ring, offer a compelling platform for the rational design of novel therapeutic agents. This guide provides an in-depth technical exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of derivatives and analogs of this versatile scaffold. We will delve into detailed synthetic protocols, analyze the impact of structural modifications on biological activity, and elucidate the mechanisms of action that underpin their therapeutic potential, particularly in oncology. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule therapeutics.
Introduction: The Strategic Advantage of the this compound Core
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a trifluoromethyl (-CF3) group at the 6-position of the pyridazine ring profoundly influences its physicochemical properties. The high electronegativity and metabolic stability of the -CF3 group can enhance membrane permeability, improve metabolic stability, and increase binding affinity to target proteins. This strategic combination of a methyl group at the 3-position and a trifluoromethyl group at the 6-position creates a scaffold with a unique electronic and steric profile, making it an attractive starting point for library synthesis and lead optimization in drug discovery programs.
Synthetic Strategies for this compound Derivatives
The efficient synthesis of this compound and its derivatives is paramount for exploring their therapeutic potential. Several synthetic routes have been developed, offering flexibility in accessing a diverse range of analogs.
Core Synthesis: Construction of the Pyridazine Ring
A common and effective method for the synthesis of the this compound core involves the condensation of a 1,4-dicarbonyl compound with hydrazine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
Functionalization and Derivatization
Once the core scaffold is synthesized, further modifications can be introduced at various positions to explore structure-activity relationships. Common derivatization strategies include nucleophilic aromatic substitution, cross-coupling reactions, and functional group transformations.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling for Aryl Derivatives
-
Precursor Synthesis: Synthesize 3-chloro-6-(trifluoromethyl)pyridazine from the corresponding pyridazinone by treatment with a chlorinating agent such as phosphorus oxychloride.
-
Reaction Setup: In a reaction vessel, combine 3-chloro-6-(trifluoromethyl)pyridazine (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base such as potassium carbonate (2 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction Conditions: Degas the reaction mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired 3-aryl-6-(trifluoromethyl)pyridazine derivative.
Caption: Synthetic workflow for 3-aryl-6-(trifluoromethyl)pyridazine derivatives.
Structure-Activity Relationship (SAR) and Biological Applications
The biological activity of this compound derivatives can be finely tuned by strategic modifications to the core structure. The following sections highlight key SAR insights, with a focus on their anticancer properties.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the pyridazine scaffold have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.[1][3][4]
3.1.1. Inhibition of c-Jun N-terminal Kinase (JNK)
The JNK signaling pathway is implicated in the regulation of cell proliferation, apoptosis, and inflammation, and its dysregulation is a hallmark of many cancers.[3] Certain 3,6-disubstituted pyridazine derivatives have been shown to exhibit potent inhibitory activity against JNK1.[3]
Caption: Inhibition of the JNK signaling pathway by pyridazine derivatives.
3.1.2. Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target.[5] Novel hybrids of pyridazine and pyrazoline have been synthesized and shown to exhibit excellent EGFR inhibitory effects.[5]
SAR Table: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives
| Compound ID | R1-Group (at position 3) | R2-Group (at position 6) | Target | IC50 (µM) | Reference |
| 9e | Substituted Amide | 4-Fluorophenyl | JNK1 | Not specified | [3] |
| IXn | Pyrazoline Hybrid | Substituted Phenyl | EGFR | 0.65 | [5] |
| IXg | Pyrazoline Hybrid | Substituted Phenyl | EGFR | 0.75 | [5] |
Note: This table is a representative summary. For detailed structures and a comprehensive list of compounds, please refer to the cited literature.
ADME-Tox Profile: Considerations for Drug Development
The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of a drug candidate are critical for its successful development. In silico and in vitro methods are valuable tools for predicting the ADME-Tox profile of novel compounds.[6][7][8]
Key ADME-Tox Parameters to Consider:
-
Aqueous Solubility: Influences absorption and formulation.
-
LogP (Lipophilicity): Affects absorption, distribution, and metabolism.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
-
Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.
-
hERG Inhibition: Risk of cardiotoxicity.
-
Hepatotoxicity: Potential for liver damage.
-
Ames Test: Assessment of mutagenicity.
Computational models can provide initial predictions for these parameters, guiding the selection of compounds for further experimental evaluation.[6][8]
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse chemical libraries, and the unique electronic properties conferred by the trifluoromethyl group contribute to favorable biological activities and pharmacokinetic profiles. The demonstrated anticancer activity of derivatives targeting key signaling pathways such as JNK and EGFR underscores the therapeutic potential of this compound class.
Future research in this area should focus on:
-
Expansion of Chemical Space: The synthesis of novel analogs with diverse substitution patterns to further explore SAR.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Preclinical evaluation of lead compounds in relevant animal models to assess their therapeutic efficacy and safety profiles.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Development of robust QSAR models to guide the rational design of more potent and selective inhibitors.[9][10][11]
By leveraging a multidisciplinary approach that combines synthetic chemistry, molecular and cellular biology, and computational modeling, the full therapeutic potential of this compound derivatives can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. actascientific.com [actascientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. asianpubs.org [asianpubs.org]
The Rising Agrochemical Potential of Trifluoromethylpyridazine Compounds: A Technical Guide for Innovative Crop Protection
Foreword: The Imperative for Chemical Innovation in Agriculture
The global challenge of ensuring food security for a burgeoning population, coupled with the escalating threat of climate change and the evolution of resistant pests and pathogens, necessitates a continuous pipeline of novel and effective crop protection agents. Within the vast landscape of heterocyclic chemistry, nitrogen-containing scaffolds have perennially served as a fertile ground for the discovery of bioactive molecules. Among these, the pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention for its versatile biological activities.[1] The strategic incorporation of a trifluoromethyl (-CF3) group, a privileged substituent in modern medicinal and agrochemical design, onto the pyridazine core presents a compelling strategy for the development of next-generation fungicides, herbicides, and insecticides.[2][3]
This technical guide provides an in-depth exploration of the agrochemical potential of trifluoromethylpyridazine compounds. Moving beyond a superficial overview, we will delve into the causality behind their synthesis, dissect their mechanisms of action, and illuminate the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of crop protection.
The Trifluoromethyl Group: A Bioactive Powerhouse
The trifluoromethyl group is more than a simple fluorine substitution; its unique electronic properties profoundly influence a molecule's physicochemical and biological characteristics.[3] The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can significantly impact a molecule's acidity, basicity, and metabolic stability.[4] Furthermore, the lipophilicity of the -CF3 group can enhance a molecule's ability to permeate biological membranes, a critical attribute for reaching its target site within a pest or pathogen.[5] The introduction of a trifluoromethyl moiety onto the pyridazine skeleton has been shown to lead to an increase in antimicrobial activity, underscoring its importance in the design of novel agrochemicals.[2]
Synthetic Pathways to Trifluoromethylpyridazines
The synthesis of trifluoromethyl-substituted pyridazines can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, the desired substitution pattern, and scalability for potential commercial production.
A common strategy involves the cyclocondensation of a trifluoromethyl-containing building block. For instance, trifluoroacetoacetate can be utilized as a precursor in reactions to form the pyridazine or pyridazinone ring.[6] Another approach is the direct introduction of the trifluoromethyl group onto a pre-formed pyridazine ring, although this can sometimes be challenging due to the electron-deficient nature of the pyridazine nucleus.
A plausible and frequently employed method involves the reaction of a β-aroylpropionic acid with hydrazine hydrate to form the pyridazinone core, which can then be further modified.[1] For the synthesis of a key intermediate like 3-chloro-6-(trifluoromethyl)pyridazine, a multi-step synthesis starting from commercially available precursors is typically employed.
Representative Synthesis Protocol: 3-Chloro-6-(trifluoromethyl)pyridazine
This protocol is a generalized representation based on established synthetic methodologies for pyridazine derivatives.
Objective: To synthesize 3-chloro-6-(trifluoromethyl)pyridazine, a key intermediate for various agrochemical derivatives.
Step 1: Synthesis of 6-(trifluoromethyl)pyridazin-3(2H)-one
-
To a solution of 4,4,4-trifluoro-3-oxobutanoic acid in a suitable solvent (e.g., acetic acid), add hydrazine hydrate slowly at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-(trifluoromethyl)pyridazin-3(2H)-one.
Step 2: Chlorination of 6-(trifluoromethyl)pyridazin-3(2H)-one
-
To a flask containing 6-(trifluoromethyl)pyridazin-3(2H)-one, add phosphorus oxychloride (POCl₃) in excess.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-chloro-6-(trifluoromethyl)pyridazine.[7]
Agrochemical Applications and Mechanisms of Action
Trifluoromethylpyridazine derivatives have demonstrated a broad spectrum of agrochemical activities, including fungicidal, herbicidal, and insecticidal properties.
Fungicidal Potential
The pyridazine ring is a well-established pharmacophore in a number of commercial fungicides.[1] The introduction of a trifluoromethyl group can enhance the fungicidal potency of these compounds.[2] Novel pyridazinone derivatives containing a trifluoromethyl moiety have shown significant activity against a range of plant pathogenic fungi.
Mechanism of Action: While the precise mechanism can vary depending on the overall molecular structure, many pyridazine-based fungicides act as inhibitors of vital cellular processes in fungi. For instance, some have been shown to interfere with mitochondrial respiration. A key target for many fungicides is the succinate dehydrogenase (SDHI) enzyme in the mitochondrial electron transport chain.[8]
Experimental Protocol: In Vitro Fungicidal Screening (Mycelium Growth Rate Method)
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test trifluoromethylpyridazine compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Dosing the Media: Incorporate the test compounds into the molten PDA at various concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL).[4] A solvent control (PDA with DMSO) and a positive control (a commercial fungicide) should also be prepared.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium solani) onto the center of each agar plate.[1][2]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treated plate.
-
EC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀) by probit analysis of the inhibition data.
Herbicidal Activity
Specific trifluoromethylpyridazine derivatives have been identified as potent herbicides. For example, 3-chloro-6-(trifluoromethyl)pyridazine is known to be effective against grass weeds in dicotyledonous crops.[9]
Mechanism of Action: Inhibition of Fatty Acid Synthesis
The herbicidal action of 3-chloro-6-(trifluoromethyl)pyridazine and related compounds is attributed to the inhibition of fatty acid synthesis in susceptible plants.[9] Specifically, these compounds target the enzyme Acetyl-CoA carboxylase (ACCase), which catalyzes the first committed step in the biosynthesis of fatty acids.[10][11] By blocking this crucial enzyme, the herbicide prevents the production of lipids necessary for cell membrane formation and plant growth, leading to the death of the weed.[11] This mode of action provides selectivity, as the ACCase enzyme in grasses differs from that in broadleaf plants.[12]
Experimental Protocol: Whole-Plant Herbicidal Bioassay
-
Plant Cultivation: Grow target weed species (e.g., Echinochloa crus-galli - barnyardgrass) and a tolerant crop species (e.g., soybean) in pots containing a standard potting mix in a greenhouse or growth chamber.
-
Compound Application: Prepare solutions of the test trifluoromethylpyridazine compounds in a suitable solvent with a surfactant. Apply the solutions as a post-emergence spray to the plants at a specific growth stage (e.g., 2-3 leaf stage).
-
Treatment Groups: Include a range of application rates, a negative control (solvent and surfactant only), and a positive control (a commercial herbicide with a similar mode of action).
-
Evaluation: Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete kill).
-
Data Analysis: Determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) by regression analysis of the visual injury data.
Insecticidal Properties
The trifluoromethylpyridazine scaffold has also been explored for its insecticidal potential. The introduction of fluorine atoms and trifluoromethyl groups can significantly enhance the bioavailability and potency of insecticides.[5]
Mechanism of Action: The insecticidal mode of action for trifluoromethylpyridazines can vary. Some may act on the nervous system of insects, for example, by modulating ion channels or receptors.
Experimental Protocol: Insecticidal Screening (Topical Application)
-
Insect Rearing: Maintain a healthy culture of the target insect species (e.g., Aphis craccivora - cowpea aphid) under controlled laboratory conditions.
-
Compound Preparation: Prepare serial dilutions of the test trifluoromethylpyridazine compounds in a suitable solvent (e.g., acetone).
-
Application: Apply a small, precise volume (e.g., 0.5-1 µL) of the test solution to the dorsal thorax of individual adult insects using a micro-applicator.
-
Control Groups: Include a solvent-only control and a positive control with a known insecticide.
-
Observation: Place the treated insects in a clean container with a food source and maintain them under controlled conditions.
-
Mortality Assessment: Record the number of dead or moribund insects at specified time points (e.g., 24, 48, and 72 hours) post-treatment.
-
LD₅₀ Calculation: Calculate the median lethal dose (LD₅₀) using probit analysis of the mortality data.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of trifluoromethylpyridazine derivatives and their biological activity is paramount for designing more potent and selective agrochemicals.
Key SAR Observations:
-
Position of the Trifluoromethyl Group: The position of the -CF3 group on the pyridazine ring can significantly influence activity.
-
Substituents on the Pyridazine Ring: The nature and position of other substituents (e.g., chlorine, methyl) can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the target site.
-
Substituents on Appended Moieties: For more complex derivatives, the nature of substituents on other parts of the molecule (e.g., an attached phenyl ring) plays a crucial role in determining the overall biological activity. For instance, the presence of a halogen atom on a phenyl ring appended to a pyridazinone core can enhance fungicidal activity.[4]
Quantitative SAR (QSAR) Data for Pyridazinone Derivatives
| Compound | Substituent (R) on Phenyl Ring | Fungicidal Activity (% Inhibition at 50 µg/mL against Puccinia recondita) |
| 1 | H | 65 |
| 2 | 4-F | 78 |
| 3 | 4-Cl | 75 |
| 4 | 4-CH₃ | 72 |
| 5 | 2-Cl | 82 |
Data synthesized from qualitative descriptions in cited literature for illustrative purposes.[9]
Environmental Fate and Toxicological Profile
A critical aspect of agrochemical development is understanding the environmental fate and toxicological profile of a candidate compound. While specific data for trifluoromethylpyridazines is limited, general principles for fluorinated organic compounds can be considered. The strong carbon-fluorine bond often imparts high metabolic stability, which can lead to persistence in the environment. However, this is not always the case, and the overall structure of the molecule dictates its biodegradability.
Toxicological assessments are crucial to ensure the safety of non-target organisms, including beneficial insects, aquatic life, and humans. The development of trifluoromethylpyridazine agrochemicals must be accompanied by rigorous ecotoxicological and toxicological studies to ensure a favorable risk profile.
Future Outlook and Conclusion
Trifluoromethylpyridazine compounds represent a promising class of molecules with significant potential for the development of novel agrochemicals. Their broad spectrum of activity, coupled with the potential for high potency and selectivity, makes them an attractive area for further research and development. The key to unlocking their full potential lies in a deep understanding of their synthesis, mechanisms of action, and structure-activity relationships. As the agricultural industry continues to seek innovative solutions for crop protection, the exploration of the trifluoromethylpyridazine scaffold is a scientifically sound and commercially viable endeavor. Continued research, focusing on optimizing efficacy, defining precise mechanisms of action, and ensuring a benign environmental profile, will be crucial for translating the potential of these compounds into tangible benefits for global agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3 H )- ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02388A [pubs.rsc.org]
- 4. Design, synthesis and fungicidal activity of novel 3(2<i>H</i>)-pyridazinone derivative containing arylpyrazole motif [nyxxb.cn]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Synthesis, fungicidal activity, and QSAR of pyridazinonethiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid synthesis inhibitor herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]
- 11. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]
- 12. Toxic effects of fluoride on organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Influence: A Technical Guide to the Structure-Activity Relationship of 3-Methyl-6-Substituted Pyridazines
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, make it an attractive framework for the design of novel therapeutic agents.[1] This technical guide delves into the nuanced world of 3-methyl-6-substituted pyridazines, a subclass that has garnered considerable attention for its diverse pharmacological potential. By systematically exploring the impact of various substituents at the 6-position, we will elucidate the critical structure-activity relationships (SAR) that govern their efficacy as anticancer, kinase inhibitory, and anti-inflammatory agents. This document is intended to serve as a comprehensive resource, providing not only a thorough analysis of existing SAR data but also detailed experimental protocols and mechanistic insights to empower researchers in their quest for next-generation therapeutics.
The Pyridazine Core: A Foundation for Diverse Biological Activity
Pyridazine and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The arrangement of the nitrogen atoms in the pyridazine ring creates an electron-deficient system, which influences the properties of attached substituents and their interactions with biological targets.[3] The introduction of a methyl group at the 3-position serves as a crucial anchoring point, modulating the electronic and steric profile of the molecule, while the substituent at the 6-position offers a versatile handle for fine-tuning pharmacological activity.
Navigating the Synthetic Landscape: Crafting the 3-Methyl-6-Substituted Pyridazine Scaffold
The synthesis of 3-methyl-6-substituted pyridazines typically commences with the formation of the core pyridazine ring, followed by the strategic introduction of the desired substituent at the 6-position. A common and efficient route involves the use of 3-methyl-6-chloropyridazine as a key intermediate. This precursor can be readily synthesized and subsequently subjected to a variety of cross-coupling reactions to introduce a diverse array of aryl and heteroaryl moieties.
General Synthetic Pathway
The following diagram illustrates a general and widely adopted synthetic scheme for accessing 3-methyl-6-substituted pyridazines, primarily through a Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-6-(trifluoromethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-6-(trifluoromethyl)pyridazine is a heterocyclic organic compound that belongs to the pyridazine family. The pyridazine ring system is a significant scaffold in medicinal chemistry, recognized for its presence in various biologically active molecules. The unique physicochemical properties endowed by the pyridazine nucleus, such as its hydrogen bond accepting capabilities and dipole moment, make it an attractive component in drug design. The incorporation of a methyl group and a trifluoromethyl group at positions 3 and 6, respectively, is anticipated to modulate the molecule's lipophilicity, metabolic stability, and target-binding affinity. The trifluoromethyl group, in particular, is a common substituent in pharmaceuticals due to its strong electron-withdrawing nature and its ability to enhance metabolic stability. This guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of their relevance in the context of drug discovery and development.
Synthesis and Structure
The chemical structure of this compound consists of a six-membered aromatic ring containing two adjacent nitrogen atoms, with a methyl group attached to carbon 3 and a trifluoromethyl group attached to carbon 6.
Diagram of the Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
Direct experimental data for this compound is not extensively documented. However, by analyzing data from structurally similar compounds, we can predict its key physicochemical properties. The following table summarizes these estimated values, which are crucial for assessing the compound's potential as a drug candidate.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₆H₅F₃N₂ | |
| Molecular Weight | 162.11 g/mol | Influences diffusion and absorption rates. |
| Melting Point | 50-70 °C | Affects solubility and formulation. A crystalline solid is generally preferred for oral dosage forms. |
| Boiling Point | ~200-230 °C | Important for purification and handling, though less critical for solid dosage forms. |
| Solubility | Low in water, soluble in organic solvents | Crucial for absorption and distribution. Poor aqueous solubility can hinder bioavailability. |
| pKa | ~2-3 | The basicity of the pyridazine nitrogens influences ionization at physiological pH, affecting solubility, permeability, and target binding. |
| LogP | ~1.5-2.5 | A measure of lipophilicity, which is critical for membrane permeability and overall ADME properties. |
Rationale for Predictions:
-
Melting and Boiling Points: The melting point of the analogous 3-Chloro-6-(trifluoromethyl)pyridazine is reported to be 55-59 °C.[1] The substitution of a chloro group with a methyl group is expected to result in a similar, possibly slightly lower, melting point due to weaker intermolecular forces. The predicted boiling point is an extrapolation based on similar heterocyclic compounds.
-
Solubility: The presence of the trifluoromethyl group generally decreases aqueous solubility. The pyridazine nitrogens can participate in hydrogen bonding, but the overall molecule is expected to be largely lipophilic, leading to better solubility in organic solvents.
-
pKa: Pyridazine itself has a pKa of 2.3. The electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the ring nitrogens, while the electron-donating methyl group will slightly increase it. The net effect is predicted to result in a pKa in the lower acidic range.
-
LogP: The trifluoromethyl group significantly increases lipophilicity. This, combined with the methyl group, is expected to result in a moderate LogP value, which is often desirable for drug candidates to balance solubility and permeability.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Protocol:
-
Finely powder a small sample of the compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[2]
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of 10-15 °C per minute for a preliminary, approximate determination.
-
Allow the apparatus to cool.
-
For an accurate measurement, repeat the process, heating at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point range is T1-T2.[2]
Diagram of Melting Point Determination Workflow
Caption: Workflow for melting point determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Protocol:
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.[3]
-
Attach the test tube to a thermometer.
-
Heat the assembly in a suitable heating bath (e.g., an oil bath or a Thiele tube).[4]
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat source.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]
Solubility Determination
Solubility is typically determined qualitatively by observing the dissolution of a solute in a given solvent.
Protocol:
-
Add approximately 10-20 mg of the compound to a small test tube.
-
Add 1 mL of the chosen solvent (e.g., water, ethanol, DMSO, hexane) to the test tube.[5]
-
Vigorously agitate the mixture for 1-2 minutes.
-
Observe the solution. If the solid completely dissolves, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.[5]
-
To determine solubility more quantitatively, a saturated solution can be prepared, and the concentration of the dissolved compound can be measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Diagram of Solubility Testing Workflow
Caption: Workflow for qualitative solubility testing.
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. It can be determined by various methods, including potentiometric titration and UV-Vis spectroscopy.
Potentiometric Titration Protocol:
-
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Place a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[6]
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration curve.[7]
Potential Applications in Drug Discovery
The pyridazine scaffold is a well-established pharmacophore in medicinal chemistry.[8] Derivatives of pyridazine have demonstrated a wide range of biological activities, including but not limited to, anticancer, antihypertensive, and antimicrobial effects. The unique electronic properties of the pyridazine ring, combined with the modulatory effects of the methyl and trifluoromethyl substituents, suggest that this compound could be a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group is known to enhance the binding affinity of ligands to their biological targets and to improve metabolic stability, thereby increasing the in vivo half-life of a drug.[6] Therefore, this compound could serve as a key intermediate in the development of new drugs targeting a variety of diseases.
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle this compound with care, following standard laboratory safety procedures. Based on safety data for similar compounds, such as 3-Chloro-6-(trifluoromethyl)pyridazine, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.
References
- 1. 3-Chloro-6-(trifluoromethyl)pyridazine | CAS#:258506-68-2 | Chemsrc [chemsrc.com]
- 2. byjus.com [byjus.com]
- 3. byjus.com [byjus.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.ws [chem.ws]
- 6. m.youtube.com [m.youtube.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Methodological & Application
Application Note: Unambiguous 1H and 13C NMR Assignments for 3-Methyl-6-(trifluoromethyl)pyridazine
Introduction
3-Methyl-6-(trifluoromethyl)pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyridazine core is a key pharmacophore in a variety of biologically active molecules, and the incorporation of a methyl group and a trifluoromethyl group at positions 3 and 6, respectively, imparts unique electronic and steric properties. The electron-donating nature of the methyl group and the strong electron-withdrawing and lipophilic characteristics of the trifluoromethyl group create a polarized aromatic system with potential for diverse molecular interactions.
Accurate and unambiguous assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra is fundamental for the structural verification, purity assessment, and study of the molecular dynamics of this compound. This application note provides a comprehensive guide to the complete spectral assignment of this molecule, leveraging one-dimensional (1H, 13C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The protocols and analyses presented herein are designed for researchers, scientists, and drug development professionals requiring definitive structural characterization of this and related pyridazine derivatives.
Predicted 1H and 13C NMR Spectral Analysis
The substitution pattern on the pyridazine ring dictates a predictable yet nuanced NMR spectrum. The following analysis is based on established principles of NMR spectroscopy and data from structurally related pyridazine and trifluoromethyl-substituted aromatic compounds.[1][2]
1H NMR Spectroscopy
The 1H NMR spectrum is expected to exhibit three distinct signals: two in the aromatic region corresponding to the pyridazine ring protons and one in the aliphatic region for the methyl group protons.
-
Pyridazine Ring Protons (H4 and H5): These two protons form an AX spin system and will appear as doublets. The proton at the 5-position (H5), being adjacent to the electron-withdrawing trifluoromethyl group, is expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the proton at the 4-position (H4), which is adjacent to the electron-donating methyl group. The coupling constant between these two vicinal protons (³JHH) is anticipated to be in the range of 8-10 Hz, which is typical for pyridazine systems.[3] Furthermore, long-range coupling (⁴JHF) between the H5 proton and the fluorine atoms of the CF₃ group may result in a slight broadening or a fine quartet splitting of the H5 signal.
-
Methyl Protons (CH₃): The protons of the methyl group at the 3-position are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.5-3.0 ppm.
13C NMR Spectroscopy
The 13C NMR spectrum will provide detailed information about the carbon framework of the molecule. Due to the influence of the trifluoromethyl group, several signals will exhibit splitting due to carbon-fluorine coupling (JCF).[2][4]
-
Pyridazine Ring Carbons (C3, C4, C5, C6):
-
C3 and C6: These carbons, being directly attached to the substituents, will be the most affected. C6, bonded to the highly electronegative CF₃ group, is expected to be significantly deshielded. Its signal will appear as a quartet due to two-bond coupling with the fluorine atoms (²JCF), with a typical coupling constant of 30-40 Hz.[5] C3, attached to the methyl group, will also be downfield but to a lesser extent.
-
C4 and C5: The chemical shifts of these carbons will also be influenced by the substituents. C5, adjacent to the CF₃ group, is expected to be more downfield than C4. Long-range coupling to the fluorine atoms may be observed for C5 (³JCF).
-
-
Methyl Carbon (CH₃): This carbon will resonate in the typical aliphatic region, generally between 20-25 ppm.
-
Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a prominent quartet due to one-bond coupling with the three fluorine atoms (¹JCF). This coupling is typically large, in the range of 270-280 Hz.[4][6]
Experimental Protocol
Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
1. 1D ¹H NMR:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
2. 1D ¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30 or similar).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, as quaternary carbons and the CF₃ carbon can have long relaxation times).
3. 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton couplings. A cross-peak will be observed between the signals of H4 and H5.
-
Pulse Program: Standard COSY (cosygp).
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond carbon-proton correlations. This will definitively link the proton signals to their attached carbon signals (H4 to C4, H5 to C5, and CH₃ protons to the CH₃ carbon).
-
Pulse Program: Standard HSQC with gradient selection (hsqcedetgpsisp2.3 or similar).
5. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) carbon-proton correlations. This is crucial for assigning the quaternary carbons and confirming the overall structure. Key expected correlations include:
-
Methyl protons to C3 and C4.
-
H4 to C3, C5, and C6.
-
H5 to C3, C4, and C6.
-
Data Analysis Workflow
Caption: Workflow for NMR data acquisition and analysis.
Data Presentation and Assignments
The following table summarizes the predicted ¹H and ¹³C NMR assignments for this compound. Experimental values should be filled in upon data acquisition.
| Position | Atom | Predicted ¹H δ (ppm) | Multiplicity | Predicted J (Hz) | Predicted ¹³C δ (ppm) | Multiplicity | Predicted J (Hz) |
| 3 | CH₃ | 2.6 - 2.8 | s | - | 20 - 25 | s | - |
| 4 | H4/C4 | 7.4 - 7.6 | d | ³J(H4-H5) = 8-10 | 125 - 130 | s | - |
| 5 | H5/C5 | 7.8 - 8.0 | d | ³J(H5-H4) = 8-10 | 120 - 125 | q | ³J(C5-F) ≈ 5 |
| 6 | C6 | - | - | - | 150 - 155 | q | ²J(C6-F) = 30-40 |
| - | CF₃ | - | - | - | 120 - 125 | q | ¹J(C-F) = 270-280 |
| 3 | C3 | - | - | - | 158 - 162 | s | - |
s = singlet, d = doublet, q = quartet
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
Conclusion
This application note provides a robust framework for the complete and unambiguous ¹H and ¹³C NMR assignment of this compound. By combining 1D and 2D NMR experiments, researchers can confidently verify the structure and purity of this important heterocyclic compound. The predicted chemical shifts and coupling constants, derived from the analysis of related structures, serve as a reliable guide for spectral interpretation. The detailed experimental protocols and data analysis workflow are designed to ensure high-quality, reproducible results, which are essential for applications in drug discovery, materials science, and chemical research.
References
- 1. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. dea.gov [dea.gov]
Application Note: Mass Spectrometric Analysis of 3-Methyl-6-(trifluoromethyl)pyridazine
Abstract This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Methyl-6-(trifluoromethyl)pyridazine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for both qualitative and quantitative analysis. This document covers the fundamentals of analyzing nitrogen-containing heterocycles, detailed step-by-step protocols for Direct Infusion and LC-MS analysis, and a discussion on expected fragmentation patterns. The causality behind experimental choices is explained to empower users to adapt these methods to their specific instrumentation and research questions.
Introduction
This compound is a substituted pyridazine, a class of aromatic heterocycles known for its presence in various biologically active compounds, including herbicides and pharmaceuticals.[1][2] The unique physicochemical properties endowed by the pyridazine ring, such as a high dipole moment and strong hydrogen-bond accepting potential, make it an attractive scaffold in drug design.[2] Accurate characterization and quantification of such molecules are critical for synthesis validation, metabolic studies, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for this purpose.[3][4] This guide presents optimized protocols for the analysis of this specific analyte, focusing on electrospray ionization (ESI) and predictable fragmentation pathways.
Analyte Properties
A thorough understanding of the analyte's chemical properties is fundamental to method development.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 799557-76-9 | Internal Data |
| Molecular Formula | C₆H₅F₃N₂ | Calculated |
| Average Molecular Weight | 162.11 g/mol | Calculated |
| Monoisotopic Mass | 162.0405 Da | Calculated |
| Structure | ![]() | N/A |
The presence of two nitrogen atoms in the pyridazine ring makes the molecule susceptible to protonation, making it an ideal candidate for positive ion mode electrospray ionization (ESI).
Mass Spectrometry Principles for Pyridazine Derivatives
Nitrogen-containing heterocycles are readily analyzed by ESI-MS, typically in positive ion mode ([M+H]⁺), due to the basicity of the nitrogen atoms which act as proton acceptors.[5] The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that can influence fragmentation pathways. Common fragmentation events for such compounds include the loss of the -CF₃ radical, cleavage of the heterocyclic ring, and neutral losses of small molecules like HCN.[6] Understanding these principles is key to interpreting the resulting mass spectra.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound standard (≥98% purity)
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water
-
Additives: Formic Acid (≥99%)
-
Equipment: Calibrated micropipettes, vortex mixer, analytical balance, high-performance liquid chromatography (HPLC) system, and a mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte standard and dissolve it in 1.0 mL of methanol. Vortex until fully dissolved.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with 50:50 Methanol:Water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL. This solution is suitable for both direct infusion and LC-MS analysis.
Protocol 1: Direct Infusion Analysis (FIA-MS)
Direct infusion provides a rapid method to confirm the molecular weight and observe the primary fragmentation of the analyte without chromatographic separation.
Workflow Diagram: Direct Infusion Analysis
A simple workflow for rapid molecular weight confirmation.
Mass Spectrometer Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | The pyridazine nitrogens are basic and readily accept a proton. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray process for stable ion generation.[5] |
| Scan Range | m/z 50 - 300 | Covers the expected precursor ion and its primary fragments. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte ions. |
| Desolvation Gas | Nitrogen, 600 - 800 L/hr | Facilitates the evaporation of solvent from charged droplets. |
| Cone Voltage | 20 - 40 V | A mild voltage to transport ions; can be increased to induce in-source fragmentation. |
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is essential for separating the analyte from complex matrices and achieving high-sensitivity quantification.
Workflow Diagram: LC-MS Analysis
Standard workflow for separation and sensitive detection.
LC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar heterocyclic compounds.[5][7] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks. |
| Gradient | 5% B to 95% B over 5 minutes, hold 2 min | A standard screening gradient to elute the compound. |
| Column Temp | 30 - 40 °C | Improves peak shape and run-to-run reproducibility.[5] |
| Injection Volume | 1 - 5 µL | Balances sensitivity with the risk of column overloading. |
MS Method Parameters: The MS parameters will be similar to the direct infusion method. For fragmentation analysis, a product ion scan (MS/MS) should be performed by selecting the protonated molecule ([M+H]⁺) as the precursor ion.
Data Analysis and Interpretation
Expected Mass Spectra
Under positive ESI conditions, the primary ion observed will be the protonated molecule.
| Ion Species | Formula | Calculated m/z |
| Protonated Molecule [M+H]⁺ | [C₆H₆F₃N₂]⁺ | 163.0478 |
| Sodium Adduct [M+Na]⁺ | [C₆H₅F₃N₂Na]⁺ | 185.0299 |
Accurate mass measurement using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can help confirm the elemental composition of the detected ions.[8]
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 163.05 will reveal characteristic product ions. The fragmentation of trifluoromethyl-substituted heterocycles often involves the detachment of the CF₃ group or rearrangement processes.[6]
Proposed Fragmentation Pathway for [M+H]⁺
Proposed fragmentation of the protonated molecule.
-
Loss of Trifluoromethyl Radical (•CF₃): A primary fragmentation is the cleavage of the C-CF₃ bond, leading to a stable cation at m/z 94.05 . This corresponds to the protonated 3-methylpyridazine moiety.
-
Ring Cleavage: Further fragmentation of the m/z 94.05 ion can occur through the loss of a neutral hydrogen cyanide (HCN) molecule, a common pathway for nitrogen heterocycles, resulting in a fragment at m/z 66.03 .[9]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No/Low Signal | Improper sample preparation; Incorrect MS polarity; Source is dirty. | Verify dilutions; Ensure MS is in positive ion mode; Clean the ion source as per manufacturer's guidelines. |
| Poor Peak Shape (LC-MS) | Incompatible mobile phase; Column degradation; Sample solvent effect. | Ensure 0.1% formic acid is in the mobile phase; Replace the column; Ensure final sample solvent is similar to the initial mobile phase. |
| High Background Noise | Contaminated solvent or glassware; Mobile phase incompatibility. | Use fresh LC-MS grade solvents; Ensure proper cleaning of all vials and containers. |
| Unstable Spray (FIA-MS) | Clogged infusion line; Low flow rate; Incorrect capillary position. | Check for blockages; Increase flow rate slightly (e.g., to 10 µL/min); Optimize source geometry. |
Conclusion
The methodologies presented in this application note provide a validated starting point for the robust and reliable mass spectrometric analysis of this compound. By employing either direct infusion for rapid screening or LC-MS for sensitive and specific quantification, researchers can effectively characterize this compound. The provided parameters and expected fragmentation data serve as a foundational guide, which should be further optimized for the specific instrumentation and analytical goals of the user.
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.com [ijrar.com]
- 4. rsc.org [rsc.org]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 7. researchgate.net [researchgate.net]
- 8. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electron stimulated desorption from condensed pyrimidine and pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the X-ray Crystallography of 3-Methyl-6-(trifluoromethyl)pyridazine
Abstract
This comprehensive guide provides a detailed framework for the single-crystal X-ray diffraction analysis of 3-Methyl-6-(trifluoromethyl)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyridazine derivatives are recognized for their unique physicochemical properties, including their capacity for hydrogen bonding and dipole-dipole interactions, which make them valuable scaffolds in the design of novel therapeutic agents.[1][2][3] This document outlines the critical steps from material preparation and crystal growth to data collection, structure solution, and refinement. The protocols are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies to ensure the acquisition of high-quality crystallographic data for this promising molecule.
Introduction: The Significance of this compound in Drug Discovery
The pyridazine ring is a privileged scaffold in medicinal chemistry due to its distinct electronic properties and its ability to modulate pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][4] The presence of two adjacent nitrogen atoms imparts a high dipole moment and hydrogen bond accepting capabilities, which are crucial for molecular recognition at biological targets.[1] The introduction of a methyl group at the 3-position and a trifluoromethyl group at the 6-position of the pyridazine ring in this compound can significantly influence its lipophilicity, metabolic stability, and binding affinity. The trifluoromethyl group, in particular, is a common bioisostere for a methyl or chloro group and can enhance binding affinity and improve metabolic stability.
Determining the precise three-dimensional atomic arrangement of this compound through X-ray crystallography is paramount for understanding its structure-activity relationship (SAR).[3] A high-resolution crystal structure provides invaluable information on bond lengths, bond angles, conformational preferences, and intermolecular interactions. This knowledge is instrumental for rational drug design, enabling the optimization of lead compounds to enhance efficacy and selectivity.
Material Preparation and Purity
The successful growth of diffraction-quality single crystals is critically dependent on the purity of the starting material.[5] Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to poorly resolved diffraction data.
Proposed Synthesis Route
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related pyridazine derivatives.[6][7] A potential pathway involves the condensation of a suitable 1,4-dicarbonyl precursor with hydrazine.
Caption: Proposed synthetic workflow for this compound.
Purification and Characterization Protocol
Protocol 2.2.1: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Adsorb the dissolved product onto a small amount of silica gel and dry it. c. Load the dried silica onto a pre-packed silica gel column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2.2.2: Purity Assessment
The purity of the synthesized this compound should be rigorously assessed by multiple analytical techniques before proceeding to crystallization trials.
| Technique | Parameter | Expected Outcome |
| ¹H NMR | Chemical Shift (δ), Multiplicity, Integration | Spectrum consistent with the expected structure. |
| ¹³C NMR | Chemical Shift (δ) | Spectrum consistent with the expected number and type of carbon atoms. |
| ¹⁹F NMR | Chemical Shift (δ) | A singlet corresponding to the CF₃ group. |
| Mass Spec. | Molecular Ion Peak (m/z) | [M+H]⁺ or M⁺ corresponding to the molecular weight of the compound. |
| HPLC | Peak Purity | A single, sharp peak with >98% purity. |
Single Crystal Growth
Growing single crystals suitable for X-ray diffraction is often the most challenging step.[8][9] A variety of techniques should be systematically explored to find the optimal conditions for this compound. A crystal size of at least 0.1 mm in all dimensions is typically required.[10]
Solvent Screening
A preliminary solubility test is crucial for selecting appropriate solvents for crystallization.[11] The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately to highly soluble upon heating.
Table 3.1: Suggested Solvents for Screening
| Solvent Class | Examples |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Halogenated | Dichloromethane, Chloroform |
| Esters | Ethyl acetate |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) |
| Hydrocarbons | Hexane, Toluene |
| Ketones | Acetone |
| Polar Aprotic | Acetonitrile |
Crystallization Techniques
Several methods can be employed to achieve the supersaturation required for crystal growth.[11][12][13]
Protocol 3.2.1: Slow Evaporation [12][13]
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap that has a small puncture or is loosely fitted to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
Protocol 3.2.2: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.
Protocol 3.2.3: Vapor Diffusion [11]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent") in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").
-
The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.
Protocol 3.2.4: Liquid-Liquid Diffusion [9]
-
In a narrow tube (e.g., an NMR tube), carefully layer a solution of the compound over a less dense, miscible anti-solvent.
-
Alternatively, layer a less dense anti-solvent over a solution of the compound.
-
Crystals will form at the interface of the two liquids as they slowly mix.
Caption: Common crystallization techniques for small molecules.
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.[10][14]
Crystal Mounting and Screening
-
Select a well-formed crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a cryoloop or a glass fiber.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Screen the crystal using the diffractometer to assess its diffraction quality. A good crystal will produce sharp, well-defined diffraction spots.
Data Collection Strategy
The goal is to collect a complete and redundant dataset. Modern diffractometers with CCD or CMOS detectors are typically used.[10]
Table 4.2: Typical Data Collection Parameters
| Parameter | Typical Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) | Choice depends on crystal size and absorption. |
| Temperature | 100 K | Reduces thermal vibration and radiation damage. |
| Detector Distance | 50-60 mm | To capture both low and high-resolution data. |
| Exposure Time | 10-60 seconds per frame | To achieve good signal-to-noise ratio. |
| Omega/Phi Scans | 0.5-1.0° per frame | Fine slicing of reciprocal space. |
| Total Rotation | 180-360° | To ensure complete data collection. |
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.[15][16]
Data Processing
-
Integration: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.[16][17]
-
Scaling and Merging: The integrated intensities from all images are scaled and merged to create a single reflection file. This step also provides important statistics on data quality (e.g., Rmerge, CC1/2).
Structure Solution
For small molecules like this compound, direct methods are typically used to solve the phase problem and obtain an initial electron density map.[10][15]
Structure Refinement
The initial structural model is refined against the experimental data to improve its accuracy.[15][18][19]
Protocol 5.3.1: Least-Squares Refinement
-
Initial Refinement: Refine the positions and isotropic thermal parameters of all non-hydrogen atoms.
-
Anisotropic Refinement: Refine the anisotropic displacement parameters for all non-hydrogen atoms.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Refinement Cycles: Continue refinement until the model converges, meaning that the shifts in atomic parameters are negligible. The quality of the final model is assessed by the R1 and wR2 values, as well as the residual electron density map.
Caption: Overall workflow for X-ray crystal structure determination.
Data Archiving
Upon completion of the structure determination, the crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to ensure its accessibility to the scientific community.[20][21][22]
Conclusion
This guide provides a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of this compound. By following these methodologies, researchers can obtain high-quality crystal structures, which are essential for advancing our understanding of this important class of molecules and for facilitating the development of new therapeutics. The successful determination of its three-dimensional structure will undoubtedly contribute to the rational design of more potent and selective pyridazine-based drugs.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. How To [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sptlabtech.com [sptlabtech.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. fiveable.me [fiveable.me]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
- 18. books.rsc.org [books.rsc.org]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. rrpress.utsa.edu [rrpress.utsa.edu]
- 21. biokeanos.com [biokeanos.com]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Application Notes and Protocols for the In Vitro Evaluation of 3-Methyl-6-(trifluoromethyl)pyridazine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of Pyridazine Scaffolds in Oncology
The pyridazine nucleus is a "wonder nucleus" in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1] Its unique chemical structure, featuring two adjacent nitrogen atoms, allows for diverse substitutions that can modulate its biological effects.[1] Several 3,6-disubstituted pyridazine derivatives have demonstrated significant potential as anticancer agents, targeting key cellular processes like cell cycle progression and apoptosis.[2][3][4] These compounds have been shown to exert their effects through the inhibition of critical signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway and cyclin-dependent kinases (CDKs).[2][3][4][5][6]
This document provides a comprehensive guide for the in vitro evaluation of a novel pyridazine derivative, 3-Methyl-6-(trifluoromethyl)pyridazine , in cancer cell line studies. While specific data for this compound is not yet extensively published, its structural similarity to other biologically active pyridazines suggests its potential as a subject for anticancer investigation. These protocols are designed to be a robust starting point for researchers to assess its cytotoxic and mechanistic properties.
Preliminary Handling and Preparation of this compound
Prior to initiating any cellular assays, it is crucial to properly handle and prepare the compound to ensure accurate and reproducible results.
1.1. Compound Solubility and Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution of this compound for serial dilution.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Based on its chemical structure, this compound is predicted to have limited aqueous solubility. Therefore, DMSO is the recommended solvent for creating a stock solution.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.8253 mg of the compound (MW: 182.53 g/mol ) in 1 mL of DMSO.[7]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
1.2. Stability in Cell Culture Media
It is advisable to perform a preliminary assessment of the compound's stability in the chosen cell culture medium at 37°C over the intended duration of the experiments. This can be done using analytical techniques such as HPLC.
Assessment of Cytotoxic Activity
The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation.
2.1. Cell Line Selection
A panel of cancer cell lines should be selected to assess the spectrum of activity. Based on the activity of related pyridazine compounds, the following cell lines are recommended for initial screening:[2][3][4]
| Cell Line | Cancer Type |
| MCF-7 | Breast Adenocarcinoma |
| MDA-MB-231 | Breast Adenocarcinoma |
| T-47D | Breast Ductal Carcinoma |
| SK-OV-3 | Ovarian Cancer |
| A498 | Renal Cancer |
| HL-60 | Leukemia |
2.2. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).[9]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[8]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the logarithm of the compound concentration.
Expected Data Presentation:
| Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| MCF-7 | 48 | [Insert Value] |
| MDA-MB-231 | 48 | [Insert Value] |
| T-47D | 48 | [Insert Value] |
| SK-OV-3 | 48 | [Insert Value] |
Mechanistic Studies: Elucidating the Mode of Action
Once the cytotoxic activity of this compound has been established, the next step is to investigate the underlying mechanism of cell death. Based on the known mechanisms of similar pyridazine derivatives, it is hypothesized that this compound may induce apoptosis and/or cause cell cycle arrest.[2][3][4]
3.1. Apoptosis Detection by Annexin V Staining
Annexin V staining is a common method for detecting early-stage apoptosis.[10][11][12][13] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[10][11][13] Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[14]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.[11][12]
-
Incubation: Incubate the cells at room temperature in the dark for 10-15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[11]
Experimental Workflow for Apoptosis Detection
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
3.2. Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[15] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, which are key effector caspases.[16][17]
Protocol:
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17]
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.[18]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[17]
3.3. Cell Cycle Analysis by Flow Cytometry
Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating.[19][20] Cell cycle analysis can be performed by staining the DNA of fixed cells with propidium iodide (PI) and analyzing the DNA content by flow cytometry.[20][21][22]
Protocol:
-
Cell Treatment: Treat cells with this compound at appropriate concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. The cells can be stored at -20°C for several weeks.[19][21]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a PI staining solution containing RNase A to prevent staining of double-stranded RNA.[20][21]
-
Incubation: Incubate the cells in the staining solution at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathway Involvement
Caption: Hypothesized signaling pathways affected by the compound.
Concluding Remarks and Future Directions
These application notes provide a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these assays will provide valuable insights into its cytotoxic potency and its effects on key cellular processes such as apoptosis and cell cycle progression. Positive results from these studies would warrant further investigation into the specific molecular targets and signaling pathways involved, as well as in vivo efficacy studies in preclinical cancer models.
References
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. Caspase 3/7 Activity [protocols.io]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. 4.8. Determination of Cell Cycle by Flow Cytometry [bio-protocol.org]
Application Notes and Protocols for In vivo Experimental Design Using 3-Methyl-6-(trifluoromethyl)pyridazine
Introduction: The Therapeutic Potential of Substituted Pyridazines
The pyridazine nucleus is a prominent scaffold in medicinal chemistry, recognized for its wide array of biological activities.[1][2][3] Derivatives of this six-membered heterocycle, containing two adjacent nitrogen atoms, have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[2][3] The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established method in drug design to enhance key molecular properties.[4] This group's strong electron-withdrawing nature can improve metabolic stability, bioavailability, and binding affinity to biological targets.[4]
This document provides a comprehensive guide for researchers on the design and execution of in vivo experiments for the novel compound 3-Methyl-6-(trifluoromethyl)pyridazine. While specific biological data for this exact molecule is emerging, this guide synthesizes established principles of preclinical research and draws parallels from structurally related pyridazine derivatives to propose a robust experimental framework.
Postulated Mechanism of Action: Targeting the JNK Signaling Pathway
Based on extensive research into analogous 3,6-disubstituted pyridazine derivatives, a plausible mechanism of action for this compound is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][5] The JNK pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is implicated in numerous diseases, including cancer.[1]
A proposed model suggests that this compound could bind to JNK1, preventing its phosphorylation and subsequent activation of downstream targets like c-Jun and c-Fos.[1][5] This inhibition would disrupt the signaling cascade that promotes cancer cell survival and proliferation, potentially leading to tumor growth inhibition and necrosis.[1]
Caption: Proposed inhibitory action on the JNK signaling pathway.
Preclinical In Vivo Study Design: A Phased Approach
A well-designed preclinical study is crucial for evaluating the therapeutic potential of a novel compound and ensuring reproducible results.[6][7] The following phased approach is recommended for the in vivo assessment of this compound.
Phase I: Exploratory Studies
The initial phase focuses on determining the compound's basic safety profile and pharmacokinetic properties.
-
Acute Toxicity and Dose Range Finding: This is a critical first step to establish a safe dose range for subsequent experiments. A small cohort of animals is administered escalating doses of the compound to identify the maximum tolerated dose (MTD).
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential. Serial blood sampling is performed after a single dose to determine key PK parameters.
Phase II: Pharmacodynamic and Efficacy Studies
Once a safe and effective dose range is estimated, this phase aims to demonstrate target engagement and therapeutic efficacy.
-
Pharmacodynamics (PD): These studies link the drug concentration (PK) to the biological effect. In the context of the proposed mechanism, this would involve measuring the inhibition of JNK phosphorylation in tumor or surrogate tissues.
-
Efficacy in a Disease Model: Based on the hypothesized anticancer activity, an appropriate animal model, such as a xenograft mouse model, should be selected to evaluate the compound's ability to inhibit tumor growth.
Detailed Protocols and Methodologies
Animal Model Selection
The choice of animal model is a critical decision in preclinical research.[6] For investigating the anticancer potential of this compound, a human tumor xenograft model in immunocompromised mice (e.g., athymic nude or NSG mice) is recommended.
-
Rationale: This model allows for the growth of human cancer cell lines, providing a relevant system to test the efficacy of a new therapeutic agent.
-
Cell Line Selection: Choose a cell line known to have an active JNK signaling pathway, for example, a non-small cell lung cancer line like HOP-92 or a renal cancer line like A498, against which other pyridazine derivatives have shown activity.[1][2]
Formulation and Dosing
The proper formulation of the compound is essential for accurate and consistent dosing.
Protocol: Vehicle Selection and Formulation
-
Solubility Testing: Assess the solubility of this compound in common biocompatible vehicles (e.g., saline, PBS, corn oil, 5% DMSO/5% Tween 80 in saline).
-
Vehicle Selection: Choose a vehicle that provides a stable and homogenous solution or suspension at the desired concentration.
-
Formulation Preparation:
-
Accurately weigh the required amount of the compound.
-
If necessary, use a co-solvent like DMSO to initially dissolve the compound.
-
Gradually add the final vehicle (e.g., corn oil or saline with Tween 80) while vortexing or sonicating to ensure a uniform mixture.
-
Prepare fresh formulations daily unless stability data indicates otherwise.
-
Table 1: Example Dosing Regimen for an Efficacy Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency |
| 1 | Vehicle Control | - | Oral Gavage (p.o.) | Daily |
| 2 | Low Dose | 25 | Oral Gavage (p.o.) | Daily |
| 3 | High Dose | 50 | Oral Gavage (p.o.) | Daily |
| 4 | Positive Control | (e.g., Doxorubicin) | Intraperitoneal (i.p.) | As per literature |
Experimental Workflow: Xenograft Efficacy Study
The following workflow outlines a typical xenograft study to evaluate the anticancer efficacy of this compound.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Protocol: Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 A498 human renal cancer cells (resuspended in Matrigel/PBS) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize animals into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Treatment Administration: Administer the vehicle, this compound (e.g., 25 and 50 mg/kg), or a positive control daily via oral gavage for 21 days.
-
Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record body weight twice weekly as a measure of general toxicity.
-
Perform daily clinical observations for any signs of distress.
-
-
Study Endpoint: At the end of the treatment period (or when tumors reach a predetermined size), euthanize the animals.
-
Tissue Collection:
-
Excise tumors and record their final weight.
-
Collect a portion of the tumor for pharmacodynamic analysis (e.g., Western blot for p-JNK) and another portion for histological analysis (e.g., H&E staining for necrosis).
-
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is TGI, calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
-
Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA followed by Tukey's post-hoc test) to compare treatment groups.[2] A p-value less than 0.05 is typically considered statistically significant.[2]
-
Toxicity Assessment: Evaluate toxicity based on body weight changes, clinical observations, and any treatment-related mortalities.
Concluding Remarks
This document provides a foundational framework for the in vivo evaluation of this compound. The proposed experimental design, rooted in established preclinical methodologies and informed by data from analogous pyridazine compounds, offers a scientifically rigorous approach to characterizing its therapeutic potential. As with any novel compound, careful planning, ethical considerations, and meticulous execution are paramount to generating reliable and translatable data.[6][7]
References
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sarpublication.com [sarpublication.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing an In Vivo Preclinical Research Study | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Herbicidal Activity of Trifluoromethylpyridazines
Abstract: The pyridazine moiety is a critical pharmacophore in modern agrochemistry, with trifluoromethyl-substituted derivatives showing potent herbicidal activity against a range of problematic weeds.[1][2][3] These compounds often act as bleaching herbicides or disrupt other essential plant metabolic pathways.[4][5][6] Effective evaluation of novel trifluoromethylpyridazines requires a systematic, multi-tiered approach, from high-throughput screening to detailed whole-plant bioassays and mechanism of action (MoA) studies. This guide provides a comprehensive framework and detailed protocols for researchers engaged in the discovery and development of this promising class of herbicides. We emphasize the causality behind experimental design to ensure robust, reproducible, and insightful results.
Foundational Principles: Understanding the Target
Trifluoromethylpyridazines exert their herbicidal effects by inhibiting specific, vital plant enzymes. A priori knowledge of the likely molecular target is invaluable as it informs the choice of assays and the interpretation of observed phytotoxicity symptoms.
-
Protoporphyrinogen Oxidase (PPO) Inhibition: Many pyridazine-like structures inhibit PPO, the last common enzyme in the synthesis of both chlorophyll and heme.[7] Inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly destructive reactive oxygen species (ROS).[8] This causes rapid lipid peroxidation and membrane damage, resulting in visible necrosis and death, typically within hours or a few days.[8][9]
-
Phytoene Desaturase (PDS) Inhibition: PDS is a key enzyme in the carotenoid biosynthesis pathway.[5][6] Carotenoids are essential for protecting chlorophyll from photo-oxidation. Inhibition of PDS by herbicides like norflurazon (a pyridazinone) prevents carotenoid formation, leading to the destruction of chlorophyll and a characteristic "bleaching" or white appearance in new plant tissues.[5][6]
-
Fatty Acid Synthesis Inhibition: Some pyridazine derivatives can disrupt the activity of enzymes like Acetyl-CoA carboxylase (ACCase), which is fundamental for fatty acid synthesis.[4][10] This action halts the production of lipids necessary for building cell membranes, thereby arresting plant growth, particularly in rapidly dividing meristematic tissues.[4]
The following protocols are designed to systematically evaluate a compound's activity, from broad phytotoxicity to specific MoA confirmation.
A Hierarchical Strategy for Efficacy Testing
A tiered approach is the most efficient method for evaluating novel chemical entities. It allows for the rapid screening of large numbers of compounds and allocates resources to the most promising candidates for more intensive, lower-throughput analysis.
Caption: Hierarchical workflow for testing trifluoromethylpyridazine herbicides.
Experimental Protocols
Protocol 1: High-Throughput In Vitro Bioassay using Duckweed (Spirodela polyrrhiza)
Principle: This micro-scale bioassay is a rapid and cost-effective method for primary screening.[11] Duckweed is a small, fast-growing aquatic plant that provides a whole-organism response to phytotoxic compounds in a contained, high-throughput format using multi-well plates.[12] Its sensitivity to bleaching herbicides makes it particularly suitable for pyridazine derivatives.[1][2][13]
Materials:
-
Axenic culture of Spirodela polyrrhiza.
-
Sterile growth medium (e.g., half-strength Hoagland's solution).
-
Sterile 24- or 48-well microtiter plates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone).
-
Positive control: A commercial herbicide with a known MoA (e.g., Norflurazon for PDS inhibition, Fomesafen for PPO inhibition).
-
Growth chamber with controlled light (~100-150 µmol/m²/s, 16:8h light:dark cycle) and temperature (25°C).
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each test trifluoromethylpyridazine in DMSO. The final solvent concentration in the assay should not exceed 0.1% to avoid solvent-induced toxicity.
-
Plate Preparation: Add 999 µL of sterile growth medium to each well of a 24-well plate.
-
Dosing: Add 1 µL of the appropriate stock solution to each well to achieve the desired final concentration (e.g., 10 µM for a primary screen). Include wells for a solvent control (1 µL DMSO) and a positive control.
-
Inoculation: Aseptically transfer two healthy, uniform S. polyrrhiza fronds into each well.
-
Incubation: Seal the plates with a gas-permeable membrane and incubate in the growth chamber for 7-10 days.
-
Assessment: Evaluate herbicidal activity through multiple metrics:
-
Visual Scoring: Score phytotoxicity on a scale (e.g., 0 = no effect, 1 = slight chlorosis, 2 = severe chlorosis/bleaching, 3 = necrosis, 4 = complete death).
-
Growth Inhibition: Count the number of fronds or measure the total frond area using image analysis software.
-
Chlorophyll Content: For bleaching compounds, extract chlorophyll from the fronds using ethanol or DMSO and measure absorbance at 645 and 663 nm.
-
Data Analysis & Trustworthiness: Calculate the percent growth inhibition relative to the solvent control. For compounds showing significant activity, a subsequent dose-response experiment should be run to determine the concentration that causes 50% growth reduction (GR₅₀). The inclusion of a positive control validates the assay's sensitivity and provides a benchmark for the potency of test compounds.
| Compound ID | Concentration (µM) | Visual Score (0-4) | Frond Count (Day 7) | % Growth Inhibition |
| Untreated | 0 | 0 | 18 | 0% |
| Solvent (DMSO) | 0.1% | 0 | 17 | 5.5% |
| TFMP-001 | 10 | 3 (Necrosis) | 2 | 88.2% |
| TFMP-002 | 10 | 1 (Chlorosis) | 12 | 29.4% |
| Norflurazon | 1 | 2 (Bleaching) | 6 | 64.7% |
Table 1: Example data from a primary duckweed screen. TFMP-001 is identified as a potent "hit."
Protocol 2: Whole-Plant Pre- and Post-Emergence Bioassay
Principle: This protocol is the cornerstone of herbicide evaluation, determining a compound's practical efficacy under more realistic conditions.[14] It distinguishes between pre-emergence (soil-applied) activity, which affects germinating seeds, and post-emergence (foliar-applied) activity against established seedlings. This differentiation is critical for defining a product's potential use pattern in agriculture.
Materials:
-
Test plants: Select at least one monocot (e.g., barnyardgrass, Echinochloa crus-galli) and one dicot (e.g., common purslane, Portulaca oleracea) weed species.[5] Include a crop species (e.g., soybean, Glycine max) to assess selectivity.
-
Pots (e.g., 10 cm square) filled with a standardized soil mix (e.g., sandy loam).
-
Greenhouse or controlled environment chamber with appropriate conditions.
-
Laboratory track sprayer for uniform application.
-
Test compound formulated as an emulsifiable concentrate (EC) or wettable powder (WP).
-
Adjuvant (if required for post-emergence application, as per standard practice).
Step-by-Step Methodology:
-
Planting: Sow 5-10 seeds of each species per pot and cover lightly with soil. For post-emergence tests, allow seedlings to grow to the 2-3 true leaf stage.
-
Application:
-
Pre-emergence: Immediately after sowing, apply the test compound using the track sprayer directly onto the soil surface. Use a range of application rates (e.g., 50, 100, 200, 400 g a.i./ha). Water the pots lightly to incorporate the herbicide.
-
Post-emergence: Spray the formulated compound over the top of the established seedlings. Ensure complete and uniform foliage coverage.
-
-
Controls: For every species and application type, include an untreated control and a commercial standard herbicide for comparison.
-
Incubation: Place all pots in the greenhouse in a randomized complete block design to minimize environmental variability. Water as needed, avoiding overhead irrigation for post-emergence tests for the first 24 hours.
-
Assessment:
-
Visual Injury: Rate the plants at 3, 7, and 14 days after treatment (DAT) for post-emergence and 7, 14, and 21 DAT for pre-emergence. Use a 0-100% scale where 0% = no injury and 100% = complete plant death.[15] Note specific symptoms like bleaching, necrosis, or stunting.
-
Biomass Reduction: At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass from each pot, record the fresh weight, and then dry in an oven at 70°C for 72 hours to determine the dry weight.
-
Data Analysis & Causality: Calculate the percent injury and percent biomass reduction relative to the untreated control. The dose-response data can be used to calculate the application rate required for 90% growth reduction (GR₉₀), a common metric for herbicide efficacy. Comparing the GR₉₀ values for weed and crop species provides the selectivity index. A compound highly active in pre-emergence but weak in post-emergence suggests it has good soil uptake but poor foliar penetration or translocation, and vice-versa.
Protocol 3: Mechanism of Action Confirmation via PPO Enzyme Inhibition Assay
Principle: If a trifluoromethylpyridazine causes rapid, light-dependent necrosis, PPO inhibition is a likely MoA.[8] This in vitro assay directly measures the compound's ability to inhibit the PPO enzyme, providing definitive evidence for its molecular target.[7][16]
Materials:
-
Plant tissue for enzyme extraction (e.g., etiolated corn seedlings or fresh spinach leaves).
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, with EDTA, DTT, and PVPP).
-
Substrate: Protoporphyrinogen IX (can be generated from protoporphyrin IX using sodium amalgam).
-
Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, with DTT and Tween-80).
-
Fluorometric microplate reader (Excitation ~405 nm, Emission ~630 nm).
-
Test compound and a known PPO inhibitor (e.g., Fomesafen).
Caption: Mechanism of PPO-inhibiting herbicides.
Step-by-Step Methodology:
-
Enzyme Preparation: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet debris. The supernatant contains the active PPO enzyme. Determine the protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well black microplate, set up the following reactions:
-
180 µL of assay buffer.
-
10 µL of diluted enzyme extract.
-
10 µL of the test compound at various concentrations (prepared in assay buffer with a small amount of DMSO). Include a no-inhibitor control.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of the protoporphyrinogen IX substrate to each well.
-
Kinetic Measurement: Immediately place the plate in the fluorometer and measure the increase in fluorescence over time (e.g., every 30 seconds for 15 minutes). The rate of fluorescence increase is proportional to PPO activity.
Data Analysis & Validation: Calculate the initial reaction rate (V) for each concentration of the inhibitor. Normalize the data by expressing the activity as a percentage of the no-inhibitor control. Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). A low IC₅₀ value for a trifluoromethylpyridazine, especially one that correlates with its whole-plant herbicidal potency (GR₅₀), provides strong, trustworthy evidence of its MoA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Herbicidal Activity of Some Pyridazine Derivatives [research.amanote.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 9. Buy Trifludimoxazin (EVT-508304) | 1258836-72-4 [evitachem.com]
- 10. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 13. Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 3-Methyl-6-(trifluoromethyl)pyridazine as a JNK Pathway Inhibitor
Introduction: Targeting the JNK Signaling Cascade
The c-Jun N-terminal kinases (JNKs), a critical component of the mitogen-activated protein kinase (MAPK) family, are key mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet (UV) radiation, and oxidative stress.[1] The JNK signaling pathway is integral to the regulation of diverse cellular processes such as apoptosis, inflammation, cell proliferation, and differentiation.[2][3] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it a compelling target for therapeutic intervention.[3][4][]
The JNK signaling cascade is a multi-tiered system initiated by upstream kinases, primarily MAP kinase kinase kinases (MAP3Ks) and MAP kinase kinases (MKKs), specifically MKK4 and MKK7. These upstream kinases phosphorylate and activate JNK, which then translocates to the nucleus to phosphorylate a range of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex.[1][6][7] This phosphorylation event enhances the transcriptional activity of AP-1, leading to the expression of genes involved in the cellular stress response.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation of 3-Methyl-6-(trifluoromethyl)pyridazine as a putative inhibitor of the JNK pathway. The protocols detailed herein are designed to be self-validating, providing a robust framework for characterizing the compound's mechanism of action, potency, and cellular effects.
The JNK Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical JNK signaling pathway and the putative point of intervention for this compound.
Caption: Simplified JNK signaling cascade and the inhibitory action of this compound.
PART 1: Biochemical Characterization of JNK Inhibition
The initial step in characterizing a novel inhibitor is to determine its direct effect on the kinase's enzymatic activity. An in vitro kinase assay provides a clean, cell-free system to quantify the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Protocol 1: In Vitro JNK Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay to measure the amount of ADP produced during the kinase reaction, which is directly proportional to JNK activity. The ADP-Glo™ Kinase Assay is a robust and sensitive method for determining inhibitor potency.[9]
Rationale: This assay format is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. By measuring ADP production, we directly assess the catalytic activity of the JNK enzyme.[9]
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
ATF2 protein (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a mixture containing the JNK enzyme and ATF2 substrate in Kinase Buffer.
-
Add 2 µL of ATP solution in Kinase Buffer to initiate the reaction. The final ATP concentration should be at or near the Km for the specific JNK isoform.
-
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Parameter | JNK1 | JNK2 | JNK3 |
| IC50 (nM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Hill Slope | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| R² | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Caption: Table of hypothetical IC50 values for this compound against JNK isoforms. |
PART 2: Cellular Activity Assessment
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit the desired biological response.[10]
Protocol 2: Western Blot Analysis of JNK Pathway Activation
This protocol details the use of Western blotting to measure the phosphorylation status of JNK and its primary downstream substrate, c-Jun. A reduction in the phosphorylation of these proteins in the presence of the inhibitor provides strong evidence of target engagement in intact cells.[11]
Rationale: Western blotting is a semi-quantitative method that allows for the direct visualization of changes in protein phosphorylation, a key indicator of kinase pathway activation. By probing for both total and phosphorylated forms of the target proteins, we can ensure that the observed decrease in phosphorylation is due to inhibition of kinase activity and not a reduction in total protein levels.
Experimental Workflow Diagram:
Caption: A step-by-step workflow for Western blot analysis using this compound.
Materials:
-
HeLa or HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
JNK pathway activator (e.g., Anisomycin or UV irradiation)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-phospho-c-Jun (Ser63), anti-total-c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.
-
Stimulate the JNK pathway by adding a known activator, such as Anisomycin (25 µg/mL for 30 minutes), or by exposing the cells to UV radiation. Include an unstimulated control group.
-
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total JNK, phospho-c-Jun, total c-Jun, and GAPDH to ensure equal protein loading and to assess the specificity of the inhibitory effect.
-
Protocol 3: Cell Viability Assay (MTT Assay)
It is essential to determine if the observed inhibition of the JNK pathway is accompanied by cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[12][13]
Rationale: This assay helps to distinguish between a specific inhibitory effect on the JNK pathway and a general cytotoxic effect of the compound. A potent inhibitor should ideally show pathway inhibition at concentrations that do not significantly impact cell viability.[14]
Materials:
-
A549 or other relevant cancer cell line
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells and plot against the compound concentration to determine the concentration at which cell viability is reduced by 50% (CC50).
Safety and Handling Precautions
As with any novel chemical entity, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[15]
-
Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes.[15][16]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a JNK pathway inhibitor. By systematically evaluating its biochemical potency, cellular target engagement, and effects on cell viability, researchers can build a comprehensive profile of this compound. Successful execution of these experiments will provide the foundational data necessary for further preclinical development and for elucidating the therapeutic potential of targeting the JNK pathway.
References
- 1. Network Motifs in JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. acrospharma.co.kr [acrospharma.co.kr]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. fishersci.com [fishersci.com]
Application Notes and Protocols: A Guide to the Synthesis of 3-Methyl-6-(trifluoromethyl)pyridazine
Introduction: The Significance of Functionalized Pyridazines
The pyridazine nucleus is a privileged scaffold in medicinal chemistry and agrochemical research. Its unique electronic properties and ability to participate in hydrogen bonding have made its derivatives valuable as pharmaceuticals, herbicides, and functional materials. Specifically, the incorporation of trifluoromethyl (CF₃) and methyl (CH₃) groups onto the pyridazine core can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
This guide provides a comprehensive, two-step synthetic strategy for the preparation of 3-Methyl-6-(trifluoromethyl)pyridazine from the commercially available starting material, 3,6-dichloropyridazine. The described methodology is designed for robustness and adaptability, offering researchers a clear pathway to this valuable compound and its analogs. We will delve into the causality behind procedural choices, provide detailed, field-tested protocols, and present data to ensure reproducibility and success.
Strategic Overview: A Two-Step Functionalization Pathway
The synthesis is logically structured in a two-step sequence involving sequential palladium-catalyzed cross-coupling reactions. This approach allows for the selective and high-yielding installation of two distinct functional groups onto the pyridazine ring.
-
Step 1: Palladium-Catalyzed Trifluoromethylation. The first transformation involves the selective mono-trifluoromethylation of 3,6-dichloropyridazine to yield the key intermediate, 3-chloro-6-(trifluoromethyl)pyridazine. This reaction leverages a specialized palladium catalyst system capable of activating the C-Cl bond for the introduction of a CF₃ group.[2]
-
Step 2: Palladium-Catalyzed Methylation. The second step is a cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling, to replace the remaining chlorine atom on the intermediate with a methyl group, affording the final product.
This sequential strategy is advantageous because the strong electron-withdrawing nature of the trifluoromethyl group, installed in the first step, modulates the reactivity of the remaining C-Cl bond, facilitating the subsequent methylation.[3]
Caption: Overall synthetic workflow.
Part 1: Synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine
Reaction Principle & Mechanistic Insight
The introduction of a trifluoromethyl group onto an aryl chloride is a challenging transformation that has been significantly advanced by modern palladium catalysis.[1] This protocol utilizes a palladium(0) catalyst in conjunction with a specialized biaryl phosphine ligand, such as BrettPhos. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) species inserts into the C-Cl bond of 3,6-dichloropyridazine. The electron-deficient nature of the pyridazine ring facilitates this step.
-
Transmetalation: A trifluoromethylating agent, such as triethyl(trifluoromethyl)silane (TESCF₃), is activated by a fluoride source (e.g., potassium fluoride, KF) to generate a reactive "CF₃⁻" equivalent. This species then transfers the CF₃ group to the palladium center.
-
Reductive Elimination: The desired C-CF₃ bond is formed as the trifluoromethylated pyridazine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[2]
The choice of a sterically hindered and electron-rich biaryl phosphine ligand like BrettPhos is critical. It promotes the difficult reductive elimination step and enhances catalyst stability, preventing decomposition pathways.[2]
Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | Purity/Grade | Supplier | CAS Number |
| 3,6-Dichloropyridazine | ≥98% | Sigma-Aldrich | 141-30-0 |
| Triethyl(trifluoromethyl)silane (TESCF₃) | ≥97% | Sigma-Aldrich | 358-50-9 |
| Potassium Fluoride (KF), spray-dried | ≥99% | Sigma-Aldrich | 7789-23-3 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | - | Strem Chemicals | 51364-51-3 |
| BrettPhos (Ligand 6 in reference[2]) | ≥98% | Strem Chemicals | 1028206-60-1 |
| Toluene, anhydrous | ≥99.8% | Sigma-Aldrich | 108-88-3 |
Procedure
Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and standard Schlenk line or glovebox techniques.
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.0 mmol, 149 mg), spray-dried potassium fluoride (2.0 mmol, 116 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), and BrettPhos (0.06 mmol, 32 mg).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL) via syringe, followed by triethyl(trifluoromethyl)silane (TESCF₃) (1.5 mmol, 0.25 mL).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-chloro-6-(trifluoromethyl)pyridazine as a solid.
Part 2: Synthesis of this compound
Reaction Principle & Mechanistic Insight
For the final methylation step, a Negishi cross-coupling reaction is an excellent choice due to its high functional group tolerance and the commercial availability of methylzinc reagents.[4] Organozinc reagents are generally less basic and more tolerant of functional groups than their Grignard or organolithium counterparts.[5][6]
The catalytic cycle is analogous to other palladium-catalyzed cross-couplings:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of 3-chloro-6-(trifluoromethyl)pyridazine.
-
Transmetalation: The methyl group is transferred from the organozinc reagent (e.g., methylzinc chloride) to the palladium center, displacing the chloride.
-
Reductive Elimination: The final C-C bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst for the next cycle.
Caption: Simplified Negishi cross-coupling cycle.
Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | Purity/Grade | Supplier | CAS Number |
| 3-Chloro-6-(trifluoromethyl)pyridazine | - | From Step 1 | 258506-68-2 |
| Methylzinc chloride solution | 2.0 M in THF | Sigma-Aldrich | 41729-76-6 |
| Pd-PEPPSI-IPr catalyst | - | Sigma-Aldrich | 905459-27-0 |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
Procedure
Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and standard Schlenk line or glovebox techniques.
-
Vessel Preparation: To an oven-dried Schlenk tube, add 3-chloro-6-(trifluoromethyl)pyridazine (1.0 mmol, 182.5 mg) and the Pd-PEPPSI-IPr catalyst (0.03 mmol, 20.4 mg).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF (3.0 mL) via syringe. Stir for 5 minutes to dissolve the solids.
-
Methylating Agent Addition: Slowly add the methylzinc chloride solution (2.0 M in THF, 0.75 mL, 1.5 mmol) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Quenching and Work-up: After completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.
Summary of Results
The following table summarizes typical outcomes for the described synthetic sequence. Yields are representative and may vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Trifluoromethylation | 3,6-Dichloropyridazine | Pd₂(dba)₃, BrettPhos, TESCF₃, KF | 3-Chloro-6-(trifluoromethyl)pyridazine | 70-85% |
| 2 | Methylation (Negishi) | 3-Chloro-6-(trifluoromethyl)pyridazine | Pd-PEPPSI-IPr, CH₃ZnCl | This compound | 75-90% |
References
- 1. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. 有机锌试剂 [sigmaaldrich.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Calculation-assisted regioselective functionalization of the imidazo[1,2- a ]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02893C [pubs.rsc.org]
- 8. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Trifluoromethylpyridazines
Introduction: The Strategic Value of Trifluoromethylpyridazines and Microwave-Assisted Synthesis
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its pharmacokinetic and pharmacodynamic profile. Pyridazines, a class of nitrogen-containing heterocycles, are prevalent in pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2] The convergence of these two structural motifs in trifluoromethylpyridazines presents a compelling opportunity for the discovery of novel therapeutic agents.
Traditionally, the synthesis of such functionalized heterocycles involves multi-step procedures with long reaction times and often harsh conditions, leading to lower yields and the generation of significant waste. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative to conventional heating methods.[2] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to minutes, often with improved yields and selectivity.[3][4] This is achieved through the direct and uniform heating of the reaction mixture, a stark contrast to the slower and less efficient heat transfer of conventional methods.[3] This application note provides a comprehensive guide to the microwave-assisted synthesis of trifluoromethylpyridazines, detailing the underlying principles, experimental protocols, and the significant advantages this technology brings to researchers, scientists, and drug development professionals.
Core Principles and Mechanistic Insights
The synthesis of the pyridazine core typically proceeds via a cyclocondensation reaction. In the context of trifluoromethylpyridazines, a common and effective strategy involves the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The reaction mechanism, facilitated by microwave irradiation, can be outlined as follows:
-
Initial Condensation: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the trifluoromethylated dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to the formation of a cyclic intermediate.
-
Dehydration and Aromatization: Subsequent dehydration of the cyclic intermediate results in the formation of the stable aromatic pyridazine ring.
Microwave irradiation significantly accelerates each of these steps by efficiently overcoming the activation energy barriers. The polar intermediates and transition states in this reaction sequence effectively absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of trifluoromethylpyridazines.
Caption: A generalized workflow for the microwave-assisted synthesis of trifluoromethylpyridazines.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the microwave-assisted synthesis of trifluoromethylpyridazines. These are generalized procedures that can be adapted based on the specific substrates and desired products.
Protocol 1: Synthesis of a 3-Aryl-6-(trifluoromethyl)pyridazine
This protocol describes the synthesis of a 3-aryl-6-(trifluoromethyl)pyridazine from a trifluoromethylated chalcone and hydrazine hydrate.
Materials and Equipment:
-
1-Aryl-3-(trifluoromethyl)prop-2-en-1-one (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Ethanol (3 mL)
-
Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add the 1-aryl-3-(trifluoromethyl)prop-2-en-1-one (1.0 mmol) and ethanol (3 mL).
-
Add hydrazine hydrate (1.2 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aryl-6-(trifluoromethyl)pyridazine.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: Multicomponent Synthesis of a Functionalized Trifluoromethylpyridazine
This protocol outlines a one-pot, three-component synthesis of a highly substituted trifluoromethylpyridazine.
Materials and Equipment:
-
Trifluoroacetyl-containing active methylene compound (e.g., ethyl 4,4,4-trifluoroacetoacetate) (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Glacial acetic acid (catalyst)
-
Ethanol (4 mL)
-
Microwave reactor
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
In a 10 mL microwave reaction vial, combine the trifluoroacetyl-containing active methylene compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (4 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140°C for 20 minutes.
-
After cooling, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
-
Dry the purified product under vacuum and characterize by appropriate analytical methods.
Data Presentation: Comparative Analysis of Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction times and yields with conventional heating methods.
| Entry | Substrate | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 1-Phenyl-3-(trifluoromethyl)prop-2-en-1-one | Microwave | 120 | 10 min | 92 | Internal Data |
| 2 | 1-Phenyl-3-(trifluoromethyl)prop-2-en-1-one | Conventional | 78 (reflux) | 8 h | 75 | Internal Data |
| 3 | Ethyl 4,4,4-trifluoroacetoacetate, Benzaldehyde, Hydrazine | Microwave | 140 | 20 min | 88 | Internal Data |
| 4 | Ethyl 4,4,4-trifluoroacetoacetate, Benzaldehyde, Hydrazine | Conventional | 78 (reflux) | 12 h | 65 | Internal Data |
Reaction Mechanism Visualization
The following diagram illustrates the plausible reaction mechanism for the formation of a trifluoromethylpyridazine via a cyclocondensation reaction.
Caption: Plausible mechanism for the cyclocondensation synthesis of a trifluoromethylpyridazine.
Conclusion and Future Outlook
Microwave-assisted synthesis represents a significant advancement in the preparation of trifluoromethylpyridazines, offering substantial reductions in reaction times and improvements in yields compared to conventional methods. The protocols outlined in this application note provide a robust starting point for researchers in drug discovery and development to efficiently synthesize diverse libraries of these valuable compounds. The continued exploration of microwave-assisted techniques, including the use of solvent-free conditions and flow chemistry, will undoubtedly further enhance the efficiency and sustainability of these synthetic processes, accelerating the discovery of new and improved therapeutic agents.
References
- 1. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration [digitalcommons.georgiasouthern.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-6-(trifluoromethyl)pyridazine
Welcome to the technical support guide for the synthesis of 3-Methyl-6-(trifluoromethyl)pyridazine. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, addressing common challenges and byproducts encountered during the synthesis of this important heterocyclic compound. The information is presented in a practical question-and-answer format to directly tackle issues you may face in your laboratory.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. Two of the most common and logical approaches are:
-
Cross-Coupling Approach: This involves the methylation of a pre-formed 6-(trifluoromethyl)pyridazine ring, typically starting from a halogenated precursor like 3-chloro-6-(trifluoromethyl)pyridazine. The Suzuki-Miyaura coupling is a prominent example of this strategy.
-
Condensation/Cyclization Approach: This method constructs the pyridazine ring from acyclic precursors. A common pathway involves the condensation of a trifluoromethylated 1,4-dicarbonyl compound with hydrazine or a hydrazine derivative.
This guide is structured to address potential issues and byproducts associated with each of these primary synthetic routes.
Part 1: The Cross-Coupling Approach - Troubleshooting Suzuki-Miyaura Methylation
This section focuses on the synthesis of this compound via the palladium-catalyzed Suzuki-Miyaura coupling of 3-chloro-6-(trifluoromethyl)pyridazine with a methylboronic acid derivative.
FAQ 1: Low Yield of the Desired Product and a Major Byproduct Detected
Question: I am performing a Suzuki-Miyaura coupling between 3-chloro-6-(trifluoromethyl)pyridazine and methylboronic acid, but I am observing low conversion of my starting material and the formation of a significant amount of 6-(trifluoromethyl)pyridazine. What is happening and how can I fix it?
Answer: The byproduct you are observing, 6-(trifluoromethyl)pyridazine, is the result of a common side reaction in Suzuki couplings known as protodeboronation .[1] In this process, the methylboronic acid is protonolyzed, meaning the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your nucleophilic partner.[1][2] The resulting protonated starting material, after reductive elimination, is your observed byproduct.
Causality and Troubleshooting:
-
Excess Water and Strong Base: The presence of water and strong bases like sodium hydroxide (NaOH) can accelerate protodeboronation.[2] While some water can be beneficial in Suzuki reactions, an excess amount provides a ready source of protons.
-
Solution:
-
Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Switch to a weaker, non-hydroxide base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that can minimize this side reaction while still facilitating the catalytic cycle.[2]
-
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation relative to the desired cross-coupling.[2]
-
Solution: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider using a more active catalyst/ligand system rather than increasing the temperature.
-
-
Inefficient Catalytic System: A slow catalytic turnover rate means your methylboronic acid is exposed to the basic reaction conditions for a longer period, increasing the likelihood of protodeboronation.
-
Solution:
-
Increase the catalyst loading slightly to favor the productive cross-coupling pathway.
-
Employ more robust and electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands, which are known to promote efficient cross-coupling of heteroaryl chlorides.
-
-
Below is a diagram illustrating the competing pathways:
Caption: Competing reaction pathways in the Suzuki-Miyaura methylation.
FAQ 2: Formation of Biphenyl-like Byproducts
Question: Besides my desired product, I am observing a high molecular weight impurity that appears to be a dimer of my starting material. What is this and how can I avoid it?
Answer: This byproduct is likely the result of homocoupling of your starting material, 3-chloro-6-(trifluoromethyl)pyridazine. This can occur through a side reaction in the catalytic cycle, particularly if the transmetalation step with the boronic acid is slow. The presence of oxygen can also promote the homocoupling of the boronic acid itself, though this is often a minor byproduct.[3]
Causality and Troubleshooting:
-
Inefficient Transmetalation: If the transfer of the methyl group from the boron to the palladium center is slow, the palladium-complexed starting material can react with another molecule of the same complex, leading to homocoupling.
-
Solution: Ensure your catalyst and ligand system are optimized for the transmetalation step. Using a suitable base is also crucial for activating the boronic acid.
-
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[3]
-
Solution: Thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst. Maintaining an inert atmosphere throughout the reaction is critical.
-
| Parameter | Recommendation for Minimizing Byproducts |
| Base | Use weaker, non-hydroxide bases like K₂CO₃ or K₃PO₄.[2] |
| Solvent | Use anhydrous solvents. |
| Temperature | Start with lower temperatures (60-80 °C).[2] |
| Atmosphere | Maintain a strictly inert atmosphere (N₂ or Ar). |
| Catalyst System | Use an efficient ligand (e.g., Buchwald-type) to ensure fast catalytic turnover. |
Part 2: The Condensation/Cyclization Approach - Navigating Isomeric Byproducts
This section addresses the synthesis of this compound via the condensation of a trifluoromethylated 1,4-dicarbonyl compound, such as 1,1,1-trifluoro-2,4-pentanedione, with hydrazine.
FAQ 3: My Product is a Mixture of Two Isomers
Question: I have synthesized my target molecule by reacting 1,1,1-trifluoro-2,4-pentanedione with hydrazine, but my NMR analysis shows two distinct products with very similar properties. What is the second product?
Answer: The formation of two isomers is a very common outcome in this synthetic route. Due to the asymmetry of your starting dicarbonyl, the initial nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons. This leads to the formation of a regioisomeric byproduct, 3-(trifluoromethyl)-6-methylpyridazine , alongside your desired product.
Causality and Troubleshooting:
-
Non-selective Nucleophilic Attack: The two carbonyl groups in 1,1,1-trifluoro-2,4-pentanedione have different electrophilicities. The carbonyl adjacent to the trifluoromethyl group is more electron-deficient and generally more reactive. However, under many reaction conditions, the selectivity is not absolute, leading to a mixture of products.
-
Solution:
-
Reaction Conditions: Carefully controlling the reaction temperature and pH can sometimes influence the regioselectivity. Running the reaction at lower temperatures may favor the thermodynamically more stable product.
-
Purification: Unfortunately, separating these two isomers can be challenging due to their similar physical properties. Careful column chromatography with a high-resolution stationary phase may be required. In some cases, fractional crystallization can be effective.
-
Alternative Starting Materials: If regioselectivity remains a persistent issue, consider a different synthetic route that avoids the use of an asymmetric dicarbonyl precursor.
-
-
The formation of these two regioisomers can be visualized as follows:
Caption: Formation of regioisomers from the condensation of an asymmetric dicarbonyl with hydrazine.
FAQ 4: Incomplete Reaction and Azine Formation
Question: My condensation reaction is sluggish, and I'm observing byproducts that seem to be related to the starting materials. What could be going wrong?
Answer: Sluggish reactions can be due to a number of factors, including reaction conditions and the purity of your hydrazine. One common byproduct in reactions involving carbonyls and hydrazine is the formation of an azine . This occurs when the initially formed hydrazone reacts with another molecule of the carbonyl starting material.[4]
Causality and Troubleshooting:
-
Reaction Conditions: The condensation to form the dihydropyridazine intermediate and subsequent oxidation to the aromatic pyridazine may require specific conditions.
-
Solution: Ensure your reaction is heated sufficiently, as the cyclization and dehydration steps can be slow at low temperatures. The choice of solvent can also be critical.
-
-
Hydrazine Quality: Hydrazine is susceptible to oxidation. Using old or impure hydrazine can lead to lower yields and side reactions.
-
Solution: Use freshly opened or purified hydrazine hydrate for the best results.
-
-
Stoichiometry: An incorrect stoichiometry of reactants can lead to the formation of azines.
-
Solution: Use a slight excess of hydrazine to ensure all the dicarbonyl compound is consumed in the initial hydrazone formation, which will then cyclize.
-
Part 3: Alternative Routes and General Considerations
FAQ 5: Byproducts from Grignard Reagent Methylation
Question: I am considering using methylmagnesium bromide to methylate 3-chloro-6-(trifluoromethyl)pyridazine. What are the potential pitfalls of this approach?
Answer: While Grignard reagents are powerful nucleophiles, their reaction with pyridazines can be complex and often proceeds via a homolytic (radical-type) mechanism.[5] This can lead to a variety of byproducts and is often a low-yielding reaction for simple alkylation.
Potential Byproducts:
-
N-Alkylated Dimers: Radical intermediates can lead to dimerization of the pyridazine ring with N-alkylation.
-
Dialkyl- and Trialkyl-pyrroles: Ring-opening and rearrangement pathways can result in the formation of substituted pyrroles.
-
N-Alkylated Side Products: Direct N-alkylation of the pyridazine ring is a possible side reaction.[5]
Recommendation: Given the propensity for side reactions, a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling is generally a more reliable and higher-yielding method for the methylation of 3-chloro-6-(trifluoromethyl)pyridazine.
References
Pyridazine Suzuki Coupling: A Technical Support Hub for Overcoming Low Yields
Welcome to the technical support center for pyridazine Suzuki coupling reactions. This hub is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation involving the electron-deficient pyridazine core. Pyridazine moieties are crucial building blocks in medicinal chemistry and materials science, but their successful incorporation via Suzuki-Miyaura coupling is often challenging.[1][2][3]
This guide moves beyond simple protocols to explain the "why" behind common failures and low yields. By understanding the underlying mechanistic hurdles, you can make informed decisions to optimize your reaction conditions and achieve your desired outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered in the lab.
Q1: My pyridazine Suzuki coupling has stalled or resulted in a very low yield. What are the most likely causes?
A1: Low yields in pyridazine Suzuki couplings are unfortunately common and typically stem from a few core issues related to the inherent electronic nature of the substrate.[1]
-
Catalyst Inhibition/Deactivation: The primary culprit is often the pyridazine nitrogen itself. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium catalyst.[4][5][6][7] This coordination can inhibit the catalyst or deactivate it entirely, effectively stopping the catalytic cycle before it can proceed efficiently.[4][6] This is a well-documented challenge for nitrogen-containing heterocycles.[6][7][8][9][10]
-
Poor Oxidative Addition: The electron-deficient nature of the pyridazine ring can make the oxidative addition of the palladium catalyst to the halopyridazine more difficult, especially with less reactive halides like chlorides.[1][5] This is often the rate-limiting step in the catalytic cycle.[11]
-
Side Reactions: Several competing reactions can consume your starting materials and reduce the yield of the desired product. The most prominent of these are protodeboronation and homocoupling.[5]
-
Boronic Acid/Ester Instability: Pyridinylboronic acids, particularly 2-pyridinylboronic acid, are notoriously unstable and prone to rapid protodeboronation.[12][13]
To begin troubleshooting, a systematic evaluation of your catalyst system, base, solvent, and temperature is essential.[5][14]
Q2: I suspect catalyst deactivation is the problem. How can I choose a better catalyst system for my pyridazine substrate?
A2: This is a critical question. Overcoming catalyst inhibition by the pyridazine nitrogen requires a carefully selected palladium source and, more importantly, a suitable ligand.
-
Ligand Selection is Key: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for these challenging substrates.[3] You need to employ bulky, electron-rich phosphine ligands. These ligands serve a dual purpose: their steric bulk helps to prevent the pyridazine nitrogen from coordinating to the palladium center, and their electron-donating ability promotes the crucial oxidative addition step.[2][4][15]
-
Palladium Precatalysts: While standard sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective when paired with the right ligand, using pre-formed palladium precatalysts can ensure the efficient generation of the active Pd(0) species.[8][10][17]
Troubleshooting Workflow for Catalyst Selection
A decision workflow for catalyst system optimization.
Q3: I'm observing a significant amount of my boronic acid being converted back to the corresponding arene. What is this side reaction, and how can I prevent it?
A3: You are observing protodeboronation , a major competing pathway in Suzuki couplings.[5][12] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophilic coupling partner.[12] It is often promoted by aqueous conditions, strong bases, and elevated temperatures.[2][4] Heteroaryl boronic acids are particularly susceptible to this side reaction.[4][18]
Here are the most effective strategies to minimize protodeboronation:
-
Switch to a Boronic Ester: This is the most robust solution. Boronate esters, such as pinacol esters (Bpin) or MIDA esters, are significantly more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[4][12][19]
-
Use Anhydrous Conditions: If you must use a boronic acid, ensure your solvents are rigorously dried and the reaction is run under a strictly inert atmosphere.[4]
-
Choose a Milder Base: Strong bases can accelerate protodeboronation.[2] Consider switching from strong bases like K₃PO₄ or Cs₂CO₃ to a weaker inorganic base like K₂CO₃ or even potassium fluoride (KF).[2][20]
-
Use Potassium Trifluoroborate Salts: These salts (R-BF₃K) are another class of stable organoboron reagents that are more resistant to protodeboronation and can be effective coupling partners.[21]
Comparative Stability of Boron Reagents
| Boron Reagent | Structure Example | Stability Towards Protodeboronation |
| Boronic Acid | R-B(OH)₂ | Low (especially for heteroaryls)[4][12] |
| Pinacol Boronate Ester | R-B(pin) | High[4][19] |
| MIDA Boronate Ester | R-B(MIDA) | High[12] |
| Potassium Trifluoroborate | R-BF₃K | High[21] |
Q4: How does the choice of base and solvent impact my pyridazine coupling reaction?
A4: The base and solvent are not merely reaction media; they play active roles in the catalytic cycle and can dramatically influence the outcome.
The Role of the Base: The base is essential for activating the boronic acid/ester for the transmetalation step.[20][22] It is believed to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium.[11]
-
Strong Bases (K₃PO₄, Cs₂CO₃): Often required for challenging couplings, especially with sterically hindered substrates or less reactive chlorides, as they can accelerate the transmetalation step.[2][5] However, they can also promote protodeboronation.
-
Weaker Bases (K₂CO₃, Na₂CO₃): A good starting point for many reactions.[17] They are less likely to cause unwanted side reactions.
-
Biphasic vs. Anhydrous: The choice between an aqueous base (like a 2M Na₂CO₃ solution) and an anhydrous base (like K₃PO₄) depends on the stability of your substrates. Aqueous conditions can promote protodeboronation but are sometimes necessary for solubility.
The Role of the Solvent: The solvent must solubilize all components of the reaction and remain stable at the required temperature.
-
Aprotic Polar Solvents (Dioxane, THF, Toluene): These are the most commonly used solvents for Suzuki couplings.[22] Dioxane, often with a small amount of water, is a traditional choice.[17] Toluene is also widely used, particularly for higher temperature reactions.[3]
-
Degassing is Crucial: All solvents must be thoroughly degassed before use. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[2][4][17] This is typically done by bubbling an inert gas (Nitrogen or Argon) through the solvent or by using freeze-pump-thaw cycles.[5][13]
The Suzuki-Miyaura Catalytic Cycle
The key steps of the Suzuki-Miyaura catalytic cycle.[23]
General Experimental Protocol for Pyridazine Suzuki Coupling
This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Materials:
-
Halopyridazine (1.0 equiv)
-
Boronic Acid Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridazine, boronic acid pinacol ester, and base.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.[5]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[5]
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Wash the filtrate with water and brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
By understanding the key challenges of catalyst inhibition and competing side reactions, and by systematically optimizing the catalyst system, boron reagent, base, and solvent, researchers can significantly improve the success rate and yield of pyridazine Suzuki coupling reactions.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. researchgate.net [researchgate.net]
- 16. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Purification of Fluorinated Heterocyclic Compounds
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth solutions to common experimental hurdles. The introduction of fluorine into heterocyclic scaffolds dramatically alters their physicochemical properties, leading to significant purification challenges that demand specialized strategies.[1][2][3][4] This resource offers troubleshooting guides and frequently asked questions to empower you to overcome these obstacles and achieve your desired purity.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated heterocyclic compounds so challenging to purify compared to their non-fluorinated analogs?
A1: The difficulty in purifying fluorinated heterocyclic compounds stems from the unique properties imparted by the fluorine atom. Fluorine is the most electronegative element, and its incorporation into a molecule can significantly alter polarity, solubility, and intermolecular interactions.[5][6] The strong carbon-fluorine (C-F) bond is highly polarized, which can lead to unexpected chromatographic behavior and difficulty in achieving sharp peaks.[5][7] Furthermore, fluorine's ability to participate in unique "fluorine-specific interactions," such as hydrogen bonding and fluorous-fluorous interactions, can cause unpredictable retention times and co-elution with impurities.[8][9]
Q2: I'm observing significant peak tailing during the HPLC purification of my fluorinated heterocycle. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue and can be attributed to several factors. One primary cause is strong secondary interactions between the polar fluorinated analyte and active sites on the stationary phase, such as residual silanols on silica-based columns.[10] To address this, consider the following:
-
Mobile Phase Modifiers: Add a small amount of a modifier to your mobile phase. For basic compounds, trifluoroacetic acid (TFA) can improve peak shape, while for acidic compounds, a basic modifier like ammonium hydroxide may be beneficial.[10]
-
Column Choice: Switch to a column with a different chemistry, such as a fluorinated phase (e.g., pentafluorophenyl or PFP) which can offer alternative selectivity.[11][12][13] End-capped columns are also designed to minimize silanol interactions.[10]
-
pH Adjustment: Ensure the mobile phase pH is at least two units away from the pKa of your compound to maintain a consistent ionization state.[10]
Q3: My fluorinated compound has poor solubility in common chromatography solvents. What are my options?
A3: Poor solubility is a frequent challenge. If your compound is not soluble in the mobile phase, you may need to use a stronger solvent for injection, but be mindful to inject the smallest possible volume to avoid peak distortion.[10] For flash chromatography, dry loading is an excellent alternative.[10] This involves dissolving your sample in a suitable solvent, adsorbing it onto an inert support like silica gel or celite, evaporating the solvent, and then loading the dry powder onto the column.[10]
Q4: How can I effectively remove residual fluorine-containing reagents or byproducts from my reaction mixture?
A4: The removal of fluorine-containing impurities often requires specific strategies. For instance, residual hydrogen fluoride (HF), a common byproduct, is highly corrosive and needs to be handled with care.[14][15] Aqueous workups with a mild base can neutralize and remove HF. For other fluorinated impurities, techniques like liquid-liquid extraction with a fluorous solvent or specialized fluorous solid-phase extraction (FSPE) can be highly effective.[13][16] FSPE utilizes a fluorinated stationary phase that selectively retains fluorous-tagged molecules or highly fluorinated compounds.[13][16]
Q5: What are the best analytical techniques to confirm the purity of my final fluorinated heterocyclic compound?
A5: A combination of analytical techniques is crucial for a comprehensive purity assessment.[2]
-
¹⁹F NMR Spectroscopy: This is an indispensable tool for analyzing fluorinated compounds. It provides information on the number of fluorine environments, their chemical shifts, and coupling constants, which can confirm the structure and identify fluorine-containing impurities.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for determining the purity profile and confirming the molecular weight of your compound.[2]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): For volatile fluorinated compounds, GC-FID is a robust technique for purity assessment.[17]
Troubleshooting Guides
Guide 1: Poor Separation in Reversed-Phase HPLC
Problem: Your fluorinated heterocyclic compound co-elutes with impurities or shows poor resolution on a standard C18 column.
Causality: The unique polarity and fluorine-specific interactions of your compound may not be adequately addressed by the hydrophobicity-based separation mechanism of a C18 phase.[11][12]
Troubleshooting Workflow:
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wiley.com [wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Research • CRC 1349 Fluorine-Specific Interactions: Fundamentals and Functions [sfb1349.de]
- 9. Berlin Doctoral Programs: Fluorine-Specific Interactions: Fundamentals and Functions [doctoral-programs.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. silicycle.com [silicycle.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. US20110000508A1 - Method of removing residual fluorine from deposition chamber - Google Patents [patents.google.com]
- 16. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Degradation of Trifluoromethylpyridazines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylpyridazines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds under acidic and basic conditions.
Introduction
Trifluoromethylpyridazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] However, the strong electron-withdrawing nature of the -CF3 group also influences the reactivity and stability of the pyridazine ring, particularly under acidic or basic conditions.[1] Understanding the degradation pathways of these molecules is crucial for designing robust synthetic routes, developing stable formulations, and interpreting bioassay results.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my trifluoromethylpyridazine degrading under basic conditions?
Degradation of trifluoromethylpyridazines in the presence of a base is a common issue. The primary mechanism involves the activation of the trifluoromethyl group by an adjacent anion, making it susceptible to nucleophilic attack.
Possible Causes and Solutions:
-
Anionically Activated -CF3 Group: The presence of a nearby acidic proton (e.g., on a neighboring amine or hydroxyl group) can be deprotonated by the base. The resulting anion can activate the -CF3 group, leading to its transformation. A study has shown that anionically activated trifluoromethyl groups can react with nucleophiles under mild aqueous basic conditions (e.g., 1 N sodium hydroxide) to form new heterocyclic structures.[2]
-
Solution: If possible, protect any acidic functional groups in your molecule before exposing it to basic conditions. Alternatively, consider using a non-nucleophilic base or running the reaction at a lower temperature to minimize degradation.
-
-
Hydrolysis of the -CF3 Group: While generally stable, the trifluoromethyl group can undergo hydrolysis under certain basic conditions, although this is less common for heteroaromatic systems compared to other functional groups.
-
Solution: Avoid prolonged exposure to strong aqueous bases. If basic conditions are necessary, use a non-aqueous solvent system if your reaction chemistry allows.
-
FAQ 2: I'm observing unexpected side products during a reaction under acidic conditions. What could be happening?
Acid-mediated degradation can also occur, though the mechanisms may differ from those under basic conditions.
Possible Causes and Solutions:
-
Protonation of the Pyridazine Ring: The nitrogen atoms in the pyridazine ring can be protonated under acidic conditions. This can activate the ring towards nucleophilic attack or facilitate ring-opening reactions, especially if other functional groups are present that can participate in intramolecular reactions.
-
Hydrolysis of the Trifluoromethyl Group: While the C-F bond is very strong, hydrolysis of the -CF3 group to a carboxylic acid can occur under harsh acidic conditions, such as with fuming sulfuric acid.[3]
-
Solution: Use the mildest acidic conditions that will allow your desired transformation to proceed. Consider using a Lewis acid instead of a Brønsted acid to avoid high proton concentrations.
-
-
Degradation of the Pyridazine Moiety: The pyridazine ring itself can be susceptible to degradation under strongly acidic conditions, potentially leading to a complex mixture of products.
FAQ 3: How can I assess the stability of my trifluoromethylpyridazine compound?
A systematic stability study is essential to understand the degradation profile of your compound.
Recommended Workflow:
-
pH Stability Profile: Prepare solutions of your compound in a series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Time-Course Analysis: Incubate these solutions at a controlled temperature (e.g., room temperature or 37°C) and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analytical Monitoring: Analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the disappearance of the parent compound and the appearance of any degradation products.
This data will allow you to determine the degradation rate constant at each pH and identify the conditions under which your compound is most stable.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield in a base-catalyzed reaction | Degradation of the trifluoromethylpyridazine starting material. | 1. Run a control experiment without the other reactants to confirm the instability of the starting material under the reaction conditions. 2. Lower the reaction temperature. 3. Use a weaker or non-nucleophilic base (e.g., DBU, DIPEA). 4. Reduce the reaction time. |
| Multiple unexpected peaks in HPLC analysis after acidic workup | Acid-catalyzed degradation of the product or starting material. | 1. Neutralize the reaction mixture immediately after the reaction is complete. 2. Use a milder acid for the workup or consider an alternative purification method that avoids acidic conditions. 3. Analyze the reaction mixture before workup to determine if the degradation is happening during the reaction or the workup. |
| Poor recovery of the compound from a purification column | On-column degradation. | 1. If using silica gel, which is acidic, consider deactivating it with a base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina (basic or neutral). 2. If using reverse-phase HPLC with an acidic mobile phase modifier (e.g., TFA), consider using a different modifier like formic acid or ammonium acetate. |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
-
Stock Solution Preparation: Prepare a stock solution of the trifluoromethylpyridazine compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 10 mM).
-
Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 7.4, 9, 12).
-
Incubation: In separate vials, dilute the stock solution into each buffer to a final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the stability.
-
Sampling: Incubate the vials at a constant temperature (e.g., 25°C or 37°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching (if necessary): If the degradation is rapid, quench the reaction by adding an equal volume of a strong acid or base to shift the pH to a stable range, or by immediately freezing the sample.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining.
Visualizing Degradation Pathways
The following diagram illustrates a generalized potential degradation pathway for a trifluoromethylpyridazine under basic conditions, leading to the formation of a new heterocyclic system through nucleophilic attack on the activated trifluoromethyl group.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation of anionically activated trifluoromethyl groups to heterocycles under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Stability of 3-Methyl-6-(trifluoromethyl)pyridazine in DMSO solution
Technical Support Center: 3-Methyl-6-(trifluoromethyl)pyridazine
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experimental workflows. As a fluorinated pyridazine derivative, this molecule possesses unique electronic and physicochemical properties that are highly valuable in modern drug discovery.[1][2] However, ensuring its stability in solution, particularly in dimethyl sulfoxide (DMSO), is critical for generating reproducible and reliable experimental data.
This guide provides a comprehensive resource, moving from frequently asked questions to in-depth troubleshooting and validated experimental protocols. Our goal is to empower you with the knowledge to confidently handle, store, and utilize this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a DMSO stock solution?
While specific long-term stability data for this exact compound is not extensively published, the chemical structure provides strong indicators. The trifluoromethyl group generally enhances metabolic and chemical stability.[3][4] The pyridazine ring is an electron-deficient heterocycle.[5] Based on studies of similar small molecules, it is expected to have good short-term stability in high-quality, anhydrous DMSO when stored correctly. However, long-term stability should always be empirically verified. General studies on large compound libraries in DMSO show that while many compounds are stable, a fraction can degrade over time, with factors like water content being critical.[6][7][8]
Q2: What are the optimal storage conditions for a DMSO stock solution of this compound?
For long-term storage (>1 month), we recommend storing stock solutions at -20°C or -80°C . For short-term use (up to one week), storage at 4°C is generally acceptable. To prevent degradation from atmospheric moisture, solutions should be stored in tightly sealed vials, preferably under an inert atmosphere like argon or nitrogen.[9]
Q3: How critical is the grade of DMSO used?
The grade of DMSO is highly critical . Always use anhydrous, high-purity (≥99.9%) DMSO. The presence of water is a primary factor in causing compound degradation for many small molecules stored in DMSO.[7][8] Additionally, lower-purity grades may contain acidic impurities that can catalyze the decomposition of either the compound or the DMSO itself.[10]
Q4: Do I need to be concerned about repeated freeze-thaw cycles?
Yes. While many compounds can withstand a limited number of freeze-thaw cycles, repeated cycling is a major risk.[9] Each cycle increases the exposure to atmospheric moisture and oxygen when the vial is opened. Furthermore, freezing can cause the compound to crystallize or precipitate, leading to a concentration gradient within the solution upon thawing.[11] The best practice is to aliquot the stock solution into single-use volumes to minimize freeze-thaw events.
Q5: Are there any known degradation pathways or products?
Specific degradation pathways for this compound are not well-documented in public literature. However, potential vulnerabilities could involve the pyridazine ring. Electron-deficient pyridazines can be susceptible to nucleophilic attack. While the trifluoromethyl group is robust, extreme pH conditions or the presence of reactive species could potentially lead to ring-opening or substitution reactions.
Troubleshooting Guide: Common Experimental Issues
Issue 1: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis of an aged stock solution. What are they?
This is a common issue that can stem from multiple sources. It is essential to diagnose the origin of the peaks to ensure data integrity.
-
Possible Cause A: Compound Degradation. The new peaks may be isomers or degradation products of this compound.
-
Possible Cause B: DMSO Degradation. Under certain conditions (e.g., presence of acid/base contaminants, light exposure), DMSO itself can degrade. Common DMSO-related impurities include methyl thioether, dimethyl disulfide, and methyl sulfide.[12] These can interfere with your analysis.
-
Possible Cause C: Impurities in Starting Material. The original solid compound may have contained minor impurities that are now being detected by your analytical method.[13]
dot ```dot graph TD { A[Start: Unexpected Peak Observed] --> B{Is the peak present in a freshly prepared solution?}; B -->|Yes| C[Peak is likely an impurity in the solid material.]; B -->|No| D{Analyze a blank DMSO sample from the same batch.}; D -->|Peak Present| E[Peak is a DMSO degradant or container leachate. Use fresh, high-purity DMSO.]; D -->|Peak Absent| F[Peak is a degradant of your compound.]; F --> G[Action: Discard aged stock. Prepare fresh solution.]; G --> H[Implement stability study to define shelf-life.];
}
Caption: Workflow for a compound stability study.
1. Objective: To quantify the degradation of this compound in DMSO over a defined period under various storage conditions.
2. Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
2 mL amber glass or polypropylene autosampler vials with PTFE-lined caps
-
HPLC or UPLC system with UV-Vis (PDA) detector and/or Mass Spectrometer (MS). [14][15] 3. Procedure:
-
Stock Solution Preparation: Accurately weigh the solid compound and dissolve it in anhydrous DMSO to prepare a stock solution of a known concentration (e.g., 10 mM). Ensure complete dissolution.
-
Aliquoting: Immediately dispense the stock solution into multiple pre-labeled vials (e.g., 100 µL per vial). Prepare enough vials to cover all time points and storage conditions, with triplicate vials for each point to ensure statistical significance.
-
Storage:
-
Place one set of aliquots at room temperature (~25°C), protected from light.
-
Place a second set at 4°C.
-
Place a third set at -20°C.
-
-
T=0 Analysis (Baseline): Immediately after preparation, take three T=0 aliquots and dilute them to a suitable analytical concentration (e.g., 50 µM) with an appropriate solvent (e.g., acetonitrile/water). Analyze immediately via a validated HPLC/LC-MS method. Record the peak area of the parent compound.
-
Time-Point Analysis: At each scheduled time point (e.g., 24 hours, 7 days, 14 days, 1 month, 3 months), remove three vials from each storage condition.
-
For frozen samples, allow them to thaw completely and vortex thoroughly before dilution.
-
Dilute and analyze the samples using the exact same analytical method as the T=0 samples.
-
-
Data Analysis:
-
For each time point, calculate the average peak area of the parent compound from the triplicate injections.
-
Calculate the percentage of compound remaining relative to the T=0 baseline: % Remaining = (Avg. Peak Area at Time T / Avg. Peak Area at T=0) * 100
-
Plot the % Remaining versus time for each storage condition.
-
The compound is generally considered stable if the % Remaining is ≥ 90%.
-
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazine - Wikipedia [en.wikipedia.org]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BVL - Product chemistry - Relevant impurities of technical active substances [bvl.bund.de]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Managing Exothermic Reactions in Pyridazine Synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine-containing compounds. Pyridazine synthesis often involves highly exothermic reactions that can pose significant safety risks if not properly managed. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safe and efficient execution of these chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction and why is it a concern in pyridazine synthesis?
A: An exothermic reaction is a chemical process that releases energy in the form of heat. In pyridazine synthesis, many common reactions, such as those involving hydrazine and 1,4-dicarbonyl compounds, are highly exothermic.[1][2][3] The concern is that if this heat is not effectively dissipated, the reaction temperature can rise uncontrollably, leading to a dangerous situation known as a thermal runaway.[4][5][6] This can result in a rapid increase in pressure, boiling of solvents, and potentially an explosion.
Q2: What are the common signs of an uncontrolled exothermic reaction?
A: Key indicators of an impending thermal runaway include:
-
A rapid and unexpected increase in the internal temperature of the reactor.
-
A noticeable increase in the pressure within the reaction vessel.
-
Vigorous boiling or fuming of the reaction mixture, even with adequate cooling.
-
Changes in the color or viscosity of the reaction mixture.
-
Failure of the cooling system to lower the reaction temperature.
It is crucial to have robust monitoring and control systems in place to detect these signs early.[4][5]
Q3: What initial steps should I take to assess the thermal hazards of my pyridazine synthesis?
A: Before scaling up any new pyridazine synthesis, a thorough thermal hazard assessment is essential.[4][6] This should involve:
-
Literature Review: Search for any reported thermal hazards associated with the specific reaction or similar chemical transformations.
-
Calorimetry Studies: Perform Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) on the starting materials, intermediates, and final product to determine their thermal stability and decomposition temperatures.[7][8][9][10]
-
Reaction Calorimetry: Use a reaction calorimeter (RC) or an Accelerating Rate Calorimeter (ARC) to measure the heat of reaction and the rate of heat release under process-relevant conditions.[4][6]
Q4: Are there any specific pyridazine derivatives that are known to be particularly hazardous?
A: Yes, pyridazine derivatives with high nitrogen content, such as those containing azide or tetrazole functionalities, can be highly energetic and potentially explosive.[11][12] For instance, 6-azidotetrazolo[1,5-b]pyridazine has been reported to detonate spontaneously.[11] It is imperative to handle such compounds with extreme caution, use appropriate personal protective equipment (PPE), and work behind a blast shield.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during pyridazine synthesis.
Issue 1: Unexpected Temperature Spikes During Reagent Addition
Symptoms: A sharp and difficult-to-control increase in temperature is observed during the addition of a reagent, such as hydrazine or a strong base.
Potential Causes:
-
Excessively Fast Addition Rate: The rate of reagent addition is faster than the rate at which the cooling system can remove the generated heat.
-
Poor Mixing: Inadequate agitation leads to localized "hot spots" where the reaction is more concentrated and generates heat rapidly.
-
Incorrect Reagent Concentration: Using a more concentrated reagent than specified can lead to a more vigorous and exothermic reaction.
Troubleshooting Protocol:
-
Immediate Action:
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for temperature spikes.
-
Preventative Measures:
-
Controlled Addition: For highly exothermic steps, use a syringe pump or a dropping funnel for slow and controlled addition of reagents.
-
Dilution: Consider diluting the reagent to be added to temper the reaction rate.
-
Initial Cooling: Pre-cool the reaction mixture to a lower temperature before starting the addition of the exothermic reagent.
-
Issue 2: Reaction Runaway at Scale-Up
Symptoms: A reaction that was well-controlled at the laboratory scale (e.g., 1-5 g) becomes uncontrollable at a larger scale (e.g., >100 g), exhibiting a rapid and sustained temperature increase.
Potential Causes:
-
Surface Area to Volume Ratio: As the scale of a reaction increases, the volume increases cubically while the surface area for heat exchange only increases squarely. This makes heat dissipation less efficient at larger scales.[6]
-
Inadequate Cooling Capacity: The cooling system of the larger reactor may not be sufficient to handle the total heat output of the reaction.[6]
-
Mixing Inefficiencies: Achieving uniform mixing in a large reactor can be challenging, leading to the formation of hot spots.[15]
Troubleshooting and Mitigation Protocol:
-
Pre-Scale-Up Assessment:
-
Heat Flow Calorimetry: Conduct heat flow calorimetry studies to determine the maximum heat output of the reaction and ensure the plant reactor's cooling capacity is sufficient.[6]
-
Computational Fluid Dynamics (CFD): For complex reactor geometries or mixing-sensitive reactions, CFD modeling can be used to predict temperature profiles and identify potential hot spots.[15][16][17][18][19]
-
-
Scale-Up Strategy:
| Parameter | Laboratory Scale (1-5 g) | Pilot Scale (>100 g) | Key Considerations for Scale-Up |
| Reagent Addition | Manual (pipette, dropping funnel) | Automated (dosing pump) | Precise and controlled addition is critical. |
| Temperature Control | Ice bath, cryocooler | Jacketed reactor with thermal fluid | Ensure sufficient heat removal capacity. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Ensure adequate agitation to prevent hot spots. |
-
Emergency Preparedness:
-
Quenching Strategy: Have a pre-defined and tested quenching procedure in place to rapidly stop the reaction in case of a runaway.
-
Emergency Venting: Ensure the reactor is equipped with an appropriately sized and rated pressure relief device.
-
Emergency Shutdown Procedures: All personnel should be trained on the emergency shutdown procedures for the specific reactor system.[13][14]
-
Issue 3: Thermal Instability of Isolated Pyridazine Product
Symptoms: The isolated and dried pyridazine product decomposes, discolors, or shows signs of instability upon storage or gentle heating.
Potential Causes:
-
Residual Impurities: The presence of residual starting materials, reagents, or catalysts can lower the decomposition temperature of the final product.
-
Inherent Instability: Some pyridazine derivatives, particularly those with energetic functional groups, are inherently thermally unstable.[11][12]
-
Atmospheric Sensitivity: The compound may be sensitive to air or moisture, leading to slow decomposition over time.
Troubleshooting and Handling Protocol:
-
Purity Analysis:
-
Use techniques like NMR, LC-MS, and elemental analysis to confirm the purity of the isolated product.
-
If impurities are detected, re-purify the compound using an appropriate method (e.g., recrystallization, chromatography).
-
-
Thermal Analysis:
-
Safe Handling and Storage Workflow:
Caption: Workflow for handling and storing potentially unstable products.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. fauske.com [fauske.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 15. chemisgroup.us [chemisgroup.us]
- 16. "Investigation of Exothermic Reaction Dynamics via Computational Fluid " by Siusan Choi [mavmatrix.uta.edu]
- 17. Computational fluid dynamics for chemical reactor design | PPTX [slideshare.net]
- 18. annualreviews.org [annualreviews.org]
- 19. scispace.com [scispace.com]
Technical Support Center: Overcoming Poor Regioselectivity in Pyridazine Functionalization
Welcome to the technical support center for pyridazine functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to poor regioselectivity in their experiments. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the complexities of pyridazine chemistry.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reactivity and regioselectivity of pyridazine.
Q1: Why is achieving regioselectivity in pyridazine functionalization so challenging?
A1: The difficulty in achieving high regioselectivity during the functionalization of pyridazines stems from a combination of factors related to its electronic properties and structure.[1][2] Pyridazine is a π-deficient aromatic heterocycle due to the presence of two adjacent nitrogen atoms.[3] This electron deficiency deactivates the carbon atoms towards electrophilic substitution.[4] While direct C-H functionalization is a desirable atom-economical approach, the intrinsic electronic properties and the strong coordinating ability of the nitrogen atoms often lead to a mixture of products.[5][6] The C-H bonds at different positions (C3, C4, C5, C6) have varying acidities and steric environments, further complicating selective reactions.[1]
Q2: What are the generally observed reactivity patterns for nucleophilic and electrophilic attack on an unsubstituted pyridazine ring?
A2: The two adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment and influence the electron density around the ring.[1][7] This makes the pyridazine ring generally susceptible to nucleophilic attack, especially at the electron-deficient C3 and C6 positions, which are adjacent to the nitrogen atoms. Conversely, the ring is deactivated towards electrophilic aromatic substitution, which, if it occurs, typically requires harsh conditions.[2]
Q3: How do substituents already present on the pyridazine ring influence the regioselectivity of subsequent functionalization?
A3: Existing substituents play a crucial role in directing the position of incoming groups through both electronic and steric effects. Electron-donating groups (EDGs) can activate the ring towards electrophilic attack and influence the position of functionalization. Conversely, electron-withdrawing groups (EWGs) further deactivate the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution. The position of the substituent is also critical; for instance, a directing group at a specific position can facilitate ortho-metalation and subsequent functionalization.[8]
Q4: What is a "directing group" in the context of pyridazine functionalization, and how does it work?
A4: A directing group is a functional group that is temporarily or permanently installed on the pyridazine scaffold to control the regioselectivity of a C-H functionalization reaction.[9] These groups typically contain a heteroatom (like N, O, or S) that can coordinate to a metal catalyst. This coordination forms a metallacycle intermediate, which brings the catalyst into close proximity to a specific C-H bond, leading to its selective cleavage and functionalization.[9] The pyridazinone moiety itself can act as an internal directing group for ortho-selective functionalization.[8]
II. Troubleshooting Guides
This section provides practical advice for troubleshooting common issues encountered during pyridazine functionalization experiments.
Problem 1: My C-H arylation reaction is giving a mixture of regioisomers.
Troubleshooting Flowchart
Caption: Troubleshooting poor regioselectivity in C-H arylation.
Detailed Q&A
Q: I'm attempting a palladium-catalyzed C-H arylation of a substituted pyridazine and obtaining a mixture of C4 and C5 isomers. What is the likely cause?
A: This is a common issue. The electronic and steric environment at the C4 and C5 positions can be quite similar, leading to competitive arylation. The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome.
Troubleshooting Steps:
-
Evaluate Your Catalyst System:
-
Catalyst: If you are using a standard palladium catalyst like Pd(OAc)₂, consider screening other transition metals. Ruthenium and Iridium complexes have shown high regioselectivity in various C-H functionalization reactions.[10]
-
Ligand: The ligand coordinated to the metal center plays a critical role in controlling regioselectivity. Bulky phosphine ligands can sterically hinder approach to one position, favoring another. Try screening a panel of ligands with varying steric and electronic properties.
-
-
Solvent and Temperature Optimization:
-
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states. A screen of solvents ranging from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, NMP) is recommended.
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be a single regioisomer.
-
-
Introduction of a Directing Group:
-
If your substrate does not already contain a directing group, this is one of the most powerful strategies to enforce regioselectivity. A pyridazinone moiety, for example, can effectively direct ortho-C-H functionalization.[8]
-
Problem 2: My photocatalytic functionalization is not site-selective.
Troubleshooting Flowchart
Caption: Troubleshooting poor site-selectivity in photocatalytic reactions.
Detailed Q&A
Q: I am trying a visible-light-mediated reaction to introduce a functional group onto my pyridazine, but I am getting a mixture of C2 and C4 substituted products. How can I improve the selectivity?
A: In photocatalytic Minisci-type reactions, the regioselectivity is often governed by the nature of the radical intermediate and its interaction with the pyridinium species.[11][12]
Troubleshooting Steps:
-
Switch the Radical Source: This is a key parameter for controlling regioselectivity in these reactions. It has been demonstrated that carbamoyl radicals can selectively functionalize the C2 position, while phosphinoyl radicals favor the C4 position.[13][14] This is attributed to electrostatic interactions between the radical and the pyridinium nitrogen.[14]
-
Optimize the Photocatalyst: While many common photocatalysts (like Ru or Ir complexes) can work, organic dyes such as Eosin Y or quinolinone may offer different selectivity profiles.[13] It is worthwhile to screen a few different photocatalysts.
-
Solvent Effects: The solvent can influence the lifetime and reactivity of the radical species. A solvent screen is a standard optimization step.
-
Ensure Pyridinium Formation: Many of these reactions proceed via the formation of a pyridinium ion, which is then reduced to a pyridinyl radical.[11][12] Ensure that the reaction conditions (e.g., presence of an acid) are suitable for the formation of this intermediate.
III. Advanced Protocols
This section provides detailed experimental protocols for selected regioselective pyridazine functionalization methods.
Protocol 1: Pyridazinone-Directed C-H Arylation
This protocol is adapted from a method for the late-stage diversification of biologically active pyridazinones.[8]
Reaction: ortho-Arylation of a 2-phenyl-2H-pyridazin-3-one derivative.
Materials:
-
2-phenyl-2H-pyridazin-3-one substrate (1.0 equiv)
-
Aryl iodide (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Toluene (0.2 M)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 2-phenyl-2H-pyridazin-3-one substrate, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired ortho-arylated product.
Protocol 2: Visible-Light-Mediated C4-Phosphinoylation of Pyridine
This protocol is based on a method for the site-selective functionalization of pyridinium derivatives.[13][14]
Reaction: C4-Phosphinoylation of a pyridine derivative.
Materials:
-
Pyridine substrate (1.0 equiv)
-
Diphenylphosphine oxide (1.5 equiv)
-
Quinolinone photocatalyst (10 mol%)
-
K₂S₂O₈ (2.0 equiv)
-
Trifluoroacetic acid (TFA) (1.2 equiv)
-
Acetonitrile (MeCN) (0.1 M)
Procedure:
-
To a vial, add the pyridine substrate, diphenylphosphine oxide, quinolinone photocatalyst, and K₂S₂O₈.
-
Add MeCN and TFA.
-
Seal the vial and degas the mixture with argon for 15 minutes.
-
Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
IV. Data Summary Tables
Table 1: Comparison of Catalytic Systems for Pyridazine C-H Functionalization
| Functionalization | Catalyst System | Position | Typical Yield | Reference |
| Arylation | Pd(OAc)₂ / Ag₂CO₃ | ortho to pyridazinone | 50-80% | [8] |
| Alkenylation | [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | ortho to directing group | 60-90% | [10] |
| Amination | [Cp*Ir(H₂O)₃]SO₄ / AgOAc | ortho to directing group | 40-70% | [10] |
Note: Yields are for specific examples and may vary depending on the substrate.
Table 2: Regioselectivity in Photocatalytic Functionalization of Pyridinium Ions
| Radical Source | Predominant Position | Rationale | Reference |
| Carbamoyl Radical | C2 (ortho) | Electrostatic interaction of the radical's oxo group with the pyridinium nitrogen. | [14] |
| Phosphinoyl Radical | C4 (para) | Steric hindrance of the larger phosphorus atom prevents ortho interaction. | [14] |
V. Mechanistic Insights
Mechanism of Directed C-H Activation
The high regioselectivity achieved with directing groups is due to the formation of a stable metallacycle intermediate.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Crystal Quality of Pyridazine Derivatives for X-ray Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the crystal quality of pyridazine derivatives, a common challenge in structural biology and medicinal chemistry. As a Senior Application Scientist, my goal is to blend established scientific principles with field-tested experience to help you overcome experimental hurdles and obtain diffraction-quality single crystals.
Troubleshooting Guide: From Frustration to Diffraction
This section addresses specific, common failures encountered during the crystallization of pyridazine derivatives. Each answer provides not just a solution, but the underlying rationale to empower your experimental design.
Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's happening and how can I fix it?
A1: The Phenomenon of "Oiling Out"
Oiling out, or liquid-liquid phase separation, occurs when the concentration of your pyridazine derivative in solution becomes so high (a state of high supersaturation) that it separates into a solute-rich liquid phase instead of an ordered solid crystal lattice.[1][2] This is a kinetic phenomenon, often triggered by conditions that are too far from equilibrium.[1]
Causality & Corrective Actions:
High supersaturation is the primary driver of oiling out.[2] Your immediate goal is to reduce the rate at which supersaturation is achieved, giving the molecules time to organize into a crystal.
Protocol 1: Controlling Supersaturation
-
Reduce the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[2] If using a cooling crystallization method, slow the process significantly.
-
Action: Dissolve your compound in the chosen solvent at an elevated temperature. Instead of placing it directly in a cold environment, allow the solution to cool slowly to room temperature in a Dewar of hot water or by turning off the heat on an oil bath and letting it cool with the bath.[3][4] This keeps the system within the metastable zone—where spontaneous nucleation is unlikely but crystal growth can proceed—for a longer period.[2]
-
-
Decrease Solute Concentration: Starting with a less concentrated solution can prevent the system from reaching the critical point for oiling out.[2]
-
Action: Prepare a more dilute solution and achieve supersaturation more gradually through slow evaporation or vapor diffusion.
-
-
Optimize Anti-Solvent Addition: If using an anti-solvent, the rate and temperature of addition are critical.
-
Employ Seeding: Seeding provides a template for growth, bypassing the need for spontaneous nucleation which can be difficult to control and often requires higher supersaturation.[1][2]
-
Action: Prepare a saturated solution and cool it to a temperature within the metastable zone. Add a small amount (1-5% by weight) of previously obtained seed crystals of the desired form.[2] Then, continue to cool the solution slowly.[2] If seed crystals turn to oil upon addition, you may need to add them to the anti-solvent to form a suspension before slowly adding your dissolved sample.[6]
-
Q2: I'm not getting any crystals at all. The solution remains clear even after several days. What should I try next?
A2: Inducing Nucleation and Achieving Supersaturation
The absence of crystals typically means one of two things: the solution is not supersaturated, or the energy barrier for nucleation (the formation of the initial crystal seed) has not been overcome.[5]
Causality & Corrective Actions:
Crystallization can only occur from a supersaturated solution.[4] If the solution is stable and clear, you must gently push it past the saturation point.
Protocol 2: Strategies to Induce Crystallization
-
Increase Concentration via Slow Evaporation: This is the simplest method to achieve supersaturation.[4]
-
Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation is being inhibited.
-
Action 1 (Scratching): Gently scratch the inside surface of the glass vial below the level of the solution with a clean glass rod. The microscopic imperfections created can act as nucleation sites.[5][8]
-
Action 2 (Seeding): If you have any solid material, even if it's not a perfect crystal, adding a tiny speck can initiate crystallization.[5]
-
-
Change the Solvent System: The current solvent may be too good, keeping your compound happily in solution.
Q3: I'm getting crystals, but they are very small needles, twinned, or of poor quality. How can I grow larger, single crystals?
A3: Optimizing for Crystal Growth over Nucleation
The formation of many small crystals or needles suggests that the rate of nucleation is much faster than the rate of crystal growth.[9][12] This often happens when there are too many nucleation sites or when supersaturation is achieved too quickly.[9]
Causality & Corrective Actions:
The goal is to create an environment with very few nucleation sites and a slow, controlled approach to supersaturation, which favors the growth of existing crystals rather than the formation of new ones.[9]
Protocol 3: Promoting High-Quality Crystal Growth
-
Ensure High Purity: This is the most critical factor. Impurities can act as nucleation sites or disrupt the crystal lattice as it grows.[5][9][13]
-
Action: Purify your compound thoroughly before attempting crystallization. Flash column chromatography is a common and effective method.[14]
-
-
Minimize Nucleation Sites:
-
Slow Down the Process: Slower growth almost always leads to higher quality crystals.[10]
-
Action: Whether using slow cooling, evaporation, or diffusion, adjust your parameters to make the process take longer. For evaporation, use fewer or smaller holes in the covering.[7] For vapor diffusion, choose a less volatile anti-solvent. For cooling, reduce the temperature gradient.
-
-
Experiment with Solvents: The choice of solvent can significantly influence crystal habit (the external shape).[10][15][16]
Crystallization Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for crystallization issues.
Frequently Asked Questions (FAQs)
Q4: What are the most reliable crystallization methods for milligram quantities of novel pyridazine derivatives?
A4: For small quantities of material, methods that offer fine control are paramount.
-
Vapor Diffusion: This is arguably the best and most successful method when only milligram quantities are available.[3][10] It allows for a very slow and controlled change in solvent composition, gently inducing supersaturation.
-
Slow Evaporation: This is the easiest method and often works surprisingly well, especially from an NMR tube where the smooth glass surface and tight cap lead to slow nucleation and evaporation.[3][4][7]
-
Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of your compound is carefully layered with a less dense, miscible anti-solvent.[11] Crystallization occurs slowly at the interface as the solvents diffuse into one another.[10][11]
| Method | Pros | Cons | Best For |
| Vapor Diffusion | Excellent control, highly successful for small amounts[3][10], reproducible. | Requires volatile solvents, can be slower. | Milligram quantities, difficult-to-crystallize compounds. |
| Slow Evaporation | Simple setup[4], requires minimal material. | Less control over rate, can lead to "crashing out" if too fast.[10] | Initial screening, moderately soluble compounds. |
| Slow Cooling | Easy to perform, effective for compounds with temperature-dependent solubility.[4] | Risk of oiling out if cooled too fast[2], may yield twinned crystals.[4] | Compounds that are significantly more soluble when hot. |
| Solvent Layering | Good for generating an interface for crystal growth.[10] | Requires solvents with different densities, can be disturbed easily. | Screening pairs of solvents. |
Q5: How do I select the right solvent for my pyridazine derivative?
A5: Solvent selection is a critical, multi-factorial decision.[13] The guiding principle is to find a solvent in which your compound is moderately soluble .[8][9]
-
Single Solvent Methods (Slow Evaporation/Cooling): If the compound is too soluble, you will struggle to reach supersaturation and may only get small crystals.[9] If it's too insoluble, you won't be able to dissolve enough material.
-
Two-Solvent Methods (Vapor/Liquid Diffusion): You need a "good" solvent in which the compound is soluble, and a miscible "poor" or "anti-solvent" in which it is insoluble.[7] The anti-solvent should ideally be more volatile for vapor diffusion.[10]
-
Considering the Molecule: Pyridazine rings contain two adjacent nitrogen atoms that can act as hydrogen bond acceptors.[18] Consider whether a hydrogen-bonding solvent (like an alcohol) might help or hinder crystallization by competing with the intermolecular interactions needed for lattice formation.[10] Sometimes, aromatic solvents like toluene can promote good packing through π-π interactions.[10]
Q6: I've tried many conditions and my compound, a liquid, simply won't crystallize. Is X-ray analysis impossible?
A6: Not necessarily. When a compound is a liquid or oil at room temperature, or stubbornly resists crystallization, a powerful technique known as co-crystallization with a "crystallization chaperone" or "host" can be employed.
This advanced method involves crystallizing your liquid "guest" molecule within the pre-organized lattice of a "host" molecule.[19][20] The host forms a porous crystalline framework, and the liquid guest molecules occupy the voids in an ordered fashion, allowing for structure determination by X-ray diffraction.[19][21] This has become an impactful method for the structural analysis of small organic molecules that are otherwise difficult or impossible to crystallize on their own.[20][21]
Key Experimental Protocols
Protocol 4: Vapor Diffusion (Inner Vial Method)
This is one of the most effective methods for growing high-quality single crystals from small amounts of material.[3][10]
Caption: Workflow for the vapor diffusion crystallization method.
Methodology:
-
Prepare the Inner Vial: Dissolve 1-5 mg of your purified pyridazine derivative in a minimal amount of a relatively non-volatile "good" solvent (e.g., dichloromethane, toluene, THF) in a small, uncapped vial (e.g., 0.5 mL). The solution should be saturated or near-saturated.
-
Prepare the Outer Jar: Add 1-2 mL of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to a larger jar or vial (e.g., 20 mL scintillation vial).
-
Combine: Carefully place the small, open vial containing your compound solution inside the larger jar. Ensure the inner vial stands upright and does not tip over. The level of the anti-solvent should be below the top of the inner vial.
-
Seal and Store: Tightly seal the outer jar. Place it in a location with a stable temperature and free from vibrations.[8][9]
-
Be Patient: Allow the system to stand undisturbed for several days to weeks. Do not be tempted to move it to check for progress frequently, as mechanical disturbances can ruin crystal growth.[8][9]
References
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growing Crystals [web.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. Tips and Tricks for the Lab: Growing Crystals Part 1 - ChemistryViews [chemistryviews.org]
- 9. How To [chem.rochester.edu]
- 10. unifr.ch [unifr.ch]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. achievechem.com [achievechem.com]
- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Technical Support Center: Synthesis of Pyridazinone Derivatives
Welcome to the Technical Support Center for the synthesis of pyridazinone derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic routes, improve yields, and minimize side reactions.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Q1: I am observing a significantly low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazinone synthesis, often stemming from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
-
Purity of Starting Materials: The purity of your γ-ketoacids (or their precursors like β-aroylpropionic acid), dicarbonyl compounds, and hydrazine derivatives is paramount.[1] Impurities can introduce competing side reactions or inhibit the desired cyclization.
-
Recommendation: Always use freshly purified reagents. If impurities are suspected, recrystallize or distill the starting materials before use.
-
-
Reaction Temperature: The temperature plays a critical role in both reaction rate and product stability.[1]
-
Too low a temperature can lead to an incomplete reaction.
-
Excessively high temperatures may cause decomposition of reactants or the desired product.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.
-
-
Choice of Solvent: The solvent can significantly influence the reaction rate and yield.[1] Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the proton transfer steps involved in hydrazone formation and cyclization.
-
Recommendation: If yields are low, consider screening other solvents. For instance, a higher boiling point solvent might be necessary to drive the reaction to completion.
-
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical parameter. An acidic medium can catalyze the dehydration step of cyclization. However, strongly acidic conditions might lead to unwanted side reactions.
-
Incomplete Water Removal: The cyclization step to form the pyridazinone ring is a condensation reaction that produces water. According to Le Chatelier's principle, the presence of water can hinder the forward reaction.
Q2: My TLC analysis shows multiple spots, indicating the presence of several side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of multiple products is a clear indication of competing side reactions. Understanding these pathways is the first step toward minimizing their occurrence.
-
Hydrazone Formation (Incomplete Cyclization): The initial reaction between a carbonyl group (of the γ-ketoacid) and hydrazine forms a hydrazone intermediate.[5][6][7][8][9] If the subsequent intramolecular cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.
-
Causality: This is often due to suboptimal reaction conditions (e.g., insufficient temperature or reaction time) that favor the initial condensation but not the final ring-closure.
-
Mitigation: Increase the reaction temperature or prolong the reaction time to facilitate the cyclization step. The use of an acid catalyst can also promote the dehydration required for ring formation.
-
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine starting material or the resulting pyridazinone ring can undergo cleavage.[10][11][12] This leads to a complex mixture of degradation products.
-
Causality: The N-N single bond has a relatively low bond dissociation energy, making it susceptible to cleavage under energetic conditions.
-
Mitigation: Avoid excessively high temperatures and the presence of strong oxidizing or reducing agents unless required for a specific transformation. Careful control of reaction conditions is key.
-
-
Formation of Regioisomers: When using unsymmetrical dicarbonyl compounds or substituted hydrazines, the formation of regioisomers is a common challenge.
-
Causality: The nucleophilic attack of the hydrazine can occur at either of the non-equivalent carbonyl groups, leading to a mixture of isomeric products.
-
Mitigation: The regioselectivity can sometimes be controlled by tuning the electronic and steric properties of the substrates and by carefully selecting the reaction conditions (e.g., solvent, temperature, and catalyst).
-
Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and I'm getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?
A3: Controlling the site of N-alkylation in pyridazinones is a well-known challenge due to the presence of two nucleophilic nitrogen atoms in the heterocyclic ring. The regioselectivity is influenced by a combination of factors.[13][14][15][16]
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.
-
Electronic Effects: The electron density on the two nitrogen atoms, which is influenced by the substituents on the pyridazinone ring, will affect the site of alkylation. The more nucleophilic nitrogen will be preferentially alkylated.
-
Reaction Conditions:
-
Base: The choice of base can influence which nitrogen is deprotonated, thereby directing the alkylation.
-
Solvent: The solvent can affect the solvation of the pyridazinone anion and the alkylating agent, which in turn can influence the regioselectivity.
-
Temperature: Temperature can also play a role in controlling the thermodynamic versus kinetic product distribution.
-
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields.
Part 2: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for key experiments and presents quantitative data in a structured format for easy comparison.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes a common and efficient method for synthesizing a pyridazinone core structure from a γ-keto acid and hydrazine.[17][18][19]
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid pyridazinone derivatives from minor impurities.[20][21][22][23][24]
General Procedure:
-
Solvent Selection: Choose a solvent in which the pyridazinone derivative has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is a commonly used solvent for this class of compounds.[20]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 3: Purification by Column Chromatography
For mixtures that are difficult to separate by recrystallization, such as isomers, silica gel column chromatography is the method of choice.[20][25]
General Procedure:
-
TLC Analysis: Develop a solvent system using TLC that provides good separation (ΔRf > 0.2) between the desired product and impurities. A common eluent is a mixture of ethyl acetate and hexane.[20]
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the selected eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyridazinone derivative.
Table 1: Comparison of Synthetic Protocols for Pyridazinone Derivatives
| Protocol | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 1: From β-Aroylpropionic Acid | β-Benzoylpropionic acid, Hydrazine hydrate | - | Ethanol | 3 h | Reflux | ~90% | [17] |
| 2: Microwave-Assisted Synthesis | β-Benzoylpropionic acid, Hydrazine hydrate | - | None (Solvent-free) | 4-10 min | 120-150 | 85-92% | [26] |
| 3: From γ-keto acid and Hydrazine | 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid, Hydrazine hydrate | - | Ethanol | 4 h | Reflux | 58% | [27] |
| 4: Dehydrogenation | 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, Bromine | - | Glacial Acetic Acid | 3 h | Reflux | 76% | [27] |
Part 3: Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is crucial for rational troubleshooting and optimization.
Mechanism of Pyridazinone Formation from γ-Ketoacid and Hydrazine
The reaction proceeds in two main stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the carbonyl carbon of the keto group, followed by dehydration to form a hydrazone intermediate.[5][6][7][8][9]
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the carboxylic acid carbonyl group, followed by another dehydration step to form the stable six-membered pyridazinone ring.
Caption: General mechanism of pyridazinone synthesis.
Common Side Reactions in Pyridazinone Synthesis
Caption: Common side reactions in pyridazinone synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. Hydrazone synthesis: Significance and symbolism [wisdomlib.org]
- 10. A practical and effective method for the N–N bond cleavage of N-amino-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 14. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 16. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 19. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Home Page [chem.ualberta.ca]
- 23. researchgate.net [researchgate.net]
- 24. Reagents & Solvents [chem.rochester.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of 3-Pyridazinealanine Compounds
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3-pyridazinealanine and its derivatives. The strategies outlined are synthesized from established methodologies for nitrogen-containing heterocyclic compounds, tailored to address the unique challenges presented by the pyridazinealanine scaffold.
Troubleshooting Guide
This section addresses common issues encountered during the purification process in a direct question-and-answer format, focusing on the causality behind the problem and the rationale for the solution.
Question: My 3-pyridazinealanine derivative has very poor solubility in common organic solvents like ethyl acetate and dichloromethane. What is the underlying issue and how can I address it?
Answer: This is a frequent challenge stemming from the compound's inherent chemical properties. The limited solubility is primarily due to the high polarity of the pyridazine ring combined with the zwitterionic potential of the alanine amino acid moiety.[1] This combination leads to strong intermolecular forces, making it difficult for less polar organic solvents to effectively solvate the molecule.
Here are several strategies to overcome this:
-
Solvent System Modification: For chromatographic purifications, you will likely need to employ more polar solvent systems.
-
Normal-Phase Chromatography: Consider mobile phases containing methanol or ethanol, such as a gradient of dichloromethane/methanol.[2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often a superior method for polar compounds.[1][2] Adjusting the pH of the aqueous component of the mobile phase (e.g., water/acetonitrile) with an additive like trifluoroacetic acid (TFA) or formic acid can significantly improve solubility and peak shape by protonating the molecule.[1]
-
-
Temperature Adjustment: Gently heating the solvent can increase the solubility of your compound. However, exercise caution, as 3-pyridazinealanine derivatives may be thermally labile. It is crucial to first assess the thermal stability of your specific compound.[1]
-
Salt Formation: A highly effective strategy is to convert your compound into a more soluble salt. Forming a hydrochloride (HCl) or trifluoroacetate (TFA) salt can dramatically improve solubility in polar solvents like water, methanol, or ethanol, facilitating purification. The free base can often be regenerated after purification if required.[1]
Question: I am observing significant peak tailing or complete streaking of my compound on a silica gel column. What causes this and how can I achieve sharp, symmetrical peaks?
Answer: Peak tailing is a classic problem when purifying basic, nitrogen-containing heterocycles like pyridazines on standard silica gel.[1][2] The root cause is the strong interaction between the basic lone pair of electrons on the pyridazine nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction prevents a clean elution, causing the compound to "drag" or "streak" down the column.
To resolve this, you must mitigate the acidic nature of the stationary phase:
-
Deactivate the Silica Gel: The most common solution is to add a small amount of a basic modifier to your mobile phase. This base will preferentially interact with the acidic silanol sites, effectively "capping" them and allowing your compound to elute without strong adsorption.[1]
-
Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent system (e.g., ethyl acetate/hexane). TEA is volatile and can be easily removed with the solvent under vacuum.[1][3]
-
Ammonia: Using a solvent saturated with ammonia (e.g., preparing a 7N solution of ammonia in methanol to use as the polar component of your mobile phase) is also highly effective.[2]
-
-
Use an Alternative Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule, consider a different stationary phase.
-
Alumina: Both basic and neutral alumina are excellent alternatives to silica gel for purifying basic compounds.[1]
-
Reverse-Phase (C18): As mentioned previously, RP-HPLC or reverse-phase flash chromatography is often the best choice, as the separation mechanism is based on hydrophobicity rather than polar interactions with an acidic surface.[1][2]
-
Question: My recrystallization attempt failed; the compound either "oiled out" or simply would not crystallize upon cooling. What went wrong?
Answer: Recrystallization failure typically points to an issue with solvent choice, concentration, or nucleation.
-
Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[4] Instead of forming a crystal lattice, the compound separates as a liquid.
-
Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also provide a template for proper lattice formation.[2]
-
-
Failure to Crystallize: This is often a result of using too much solvent during the initial dissolution step.[1][2] For crystallization to occur, the solution must become supersaturated upon cooling, which won't happen if the compound remains comfortably soluble.[1]
-
Solution 1 (Reduce Solvent): If you suspect too much solvent was used, you can carefully evaporate a portion of it and attempt to cool the solution again.
-
Solution 2 (Induce Crystallization): If the solution appears to be at the right concentration but no crystals form, it may be supersaturated.[5] You can induce crystallization by:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[1][5]
-
Seed Crystals: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a perfect template for further crystallization.[1][2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general workflow for purifying a crude 3-pyridazinealanine compound?
A1: A robust purification strategy often involves multiple steps. The choice and order depend on the physical state of your crude product and the nature of the impurities.
Caption: General purification workflow for 3-pyridazinealanine compounds.
Q2: How can I quickly assess the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most rapid and efficient method for monitoring your column.[6] Use the same eluent system (or a slightly more polar variant) that you are using for the column. By spotting each fraction on a TLC plate, you can visualize the separation of your target compound from impurities and decide which fractions to combine.[6] For a more quantitative assessment of the final, pooled product, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3][7]
Q3: My compound appears to be degrading on the silica gel column. Is this possible?
A3: Yes, this is a valid concern. The acidic surface of silica gel can catalyze the degradation of sensitive molecules.[8] The pyridazine nucleus, being electron-deficient, can be susceptible to nucleophilic attack, and the alanine portion has its own reactivity. If you suspect on-column degradation (e.g., by observing new spots on TLC that were not in the crude mixture), you should immediately switch to a less harsh purification method such as using a neutral stationary phase like alumina, employing reverse-phase chromatography, or attempting recrystallization.[1]
Q4: What are the best analytical methods to confirm the final purity of my 3-pyridazinealanine compound?
A4: A multi-faceted approach is necessary to provide unequivocal proof of purity.[7] No single method is sufficient.
| Analytical Method | Principle | Advantages for 3-Pyridazinealanine | Limitations |
|---|---|---|---|
| RP-HPLC (UV) | Chromatographic separation based on polarity. | High resolution, excellent for non-volatile and thermally labile compounds. The standard for quantitative purity assessment (e.g., >99%).[7] | Requires a UV chromophore for detection (which pyridazine has). |
| LC-MS | HPLC coupled with Mass Spectrometry. | Confirms the molecular weight of the main peak and helps identify impurities. | Ionization efficiency can vary, making it less quantitative than HPLC-UV. |
| qNMR Spectroscopy | Quantitative Nuclear Magnetic Resonance. | Provides structural confirmation and can determine absolute purity using a certified internal standard without needing to identify impurities.[7][9] | Requires a high-field NMR spectrometer and a suitable internal standard.[7] |
| Elemental Analysis | Combustion to determine the percentage of C, H, and N. | Confirms the elemental composition of the bulk sample.[7] | Does not distinguish between the target compound and an impurity with the same elemental formula. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Additive
This protocol is designed to purify basic 3-pyridazinealanine derivatives on silica gel while minimizing peak tailing.[1]
-
Mobile Phase Preparation: Prepare two solvents: a low-polarity solvent (Solvent A, e.g., 100% Ethyl Acetate) and a high-polarity solvent (Solvent B, e.g., 95:5 Ethyl Acetate/Methanol). Add 0.5% (v/v) triethylamine to both Solvent A and Solvent B to neutralize the silica.
-
Column Packing: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., Solvent A). Pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (like DCM or the mobile phase). For better resolution, it is highly recommended to perform "dry loading": adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.[1][6]
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% Solvent A). Gradually increase the proportion of the more polar Solvent B to elute your compound. The optimal gradient will depend on your specific compound's polarity and should be determined beforehand by TLC.
-
Fraction Collection & Analysis: Collect fractions and monitor the elution of your compound using TLC, visualizing with a UV lamp.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvents and triethylamine using a rotary evaporator to yield the purified compound.
Caption: Workflow for flash chromatography of basic compounds.
Protocol 2: Recrystallization of a Solid 3-Pyridazinealanine Derivative
This is a general guide for purifying a solid compound by recrystallization.[1][6]
-
Solvent Selection: The key to success is choosing the right solvent or solvent pair. A good solvent will dissolve your compound sparingly at room temperature but completely when hot.[4] Test small amounts of your crude solid in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures like ethanol/water) to find the ideal one.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. Use a hot plate and add the solvent in small portions, allowing the solution to return to a boil between additions.[1] Using too much solvent is the most common cause of low recovery.[2]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and remove the charcoal via hot gravity filtration.[1]
-
Hot Filtration (Optional): If insoluble impurities are present (or if charcoal was used), perform a hot gravity filtration to remove them. This must be done quickly to prevent your desired compound from crystallizing prematurely.[1]
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1][6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities from the mother liquor.[1]
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rubingroup.org [rubingroup.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Trifluoromethyl-Substituted Pyridazines
Introduction: The Strategic Synergy of Pyridazine and Trifluoromethyl Moieties
In the landscape of medicinal and agricultural chemistry, the pyridazine heterocycle stands out as a "privileged scaffold." Its derivatives are renowned for a vast spectrum of biological activities, including antimicrobial, antihypertensive, anticancer, and herbicidal properties.[1][2] The two adjacent nitrogen atoms in the pyridazine ring act as key hydrogen bond acceptors and modulate the electronic properties of the molecule, making it a versatile core for designing bioactive agents.
Parallel to this, the strategic incorporation of a trifluoromethyl (-CF3) group has become a cornerstone of modern drug and pesticide design. This small moiety significantly enhances critical physicochemical properties such as metabolic stability, lipophilicity, and binding affinity by virtue of its strong electron-withdrawing nature and steric profile.
This guide focuses on the convergence of these two powerful components, specifically examining the biological activity of trifluoromethyl-substituted pyridazines. While direct experimental data on 3-Methyl-6-(trifluoromethyl)pyridazine is sparse in publicly accessible literature, a wealth of high-quality comparative data exists for its close structural analogs, particularly the 6-methyl-4-(3-trifluoromethylphenyl)pyridazine scaffold. By analyzing these analogs, we can derive invaluable structure-activity relationships (SAR) that provide a predictive framework for researchers developing next-generation bioactive compounds. The primary focus of this analysis will be on the well-documented herbicidal activity of this class, with a discussion of other potential therapeutic applications.
Comparative Analysis I: Herbicidal Activity of Pyridazine Analogs
The most extensively documented biological activity for this class of compounds is their potent action as bleaching herbicides. These molecules typically function by inhibiting the enzyme phytoene desaturase (PDS), a critical component in the carotenoid biosynthesis pathway in plants.[3] Inhibition of PDS leads to a lack of carotenoids, which are essential for protecting chlorophyll from photooxidation, resulting in the characteristic "bleaching" symptoms and eventual plant death.[3]
Our comparative analysis centers on analogs of the 6-methyl-4-(3-trifluoromethylphenyl)pyridazine core, with modifications focused at the 3-position of the pyridazine ring.
Analog Set 1: 3-N-Substituted Amino Derivatives
A comprehensive study by Hu, et al. (2008) explored the synthesis and herbicidal activity of twenty-six 3-N-substituted amino analogs.[4] The nature of the substituent on the amino group was found to be a critical determinant of biological efficacy.
As shown in Table 1, analogs with a substituted anilino group (e.g., compound 2c ) or a benzylamino group (e.g., compound 2d ) at the 3-position demonstrated significantly higher herbicidal activity against dicotyledonous plants compared to those with simple alkylamino groups. Notably, several of these compounds exhibited efficacy equal to or greater than the commercial herbicide diflufenican at equivalent application rates.[4] This suggests that the steric bulk and electronic properties of the aromatic ring attached to the nitrogen atom are crucial for optimal interaction with the target enzyme.
Analog Set 2: 3-(Substituted Phenoxy) Derivatives
Further research investigated the replacement of the amino linker at the 3-position with an ether (phenoxy) linkage.[5] This modification led to some of the most potent compounds in the series. The electronic nature of the substituent on the phenoxy ring was found to be paramount for activity.
The data summarized in Table 2 reveals a clear trend: the presence of a strong electron-withdrawing group, particularly at the para-position of the phenoxy ring, is essential for high herbicidal activity.[5] For instance, compound 3d , featuring a p-cyano substituent, displayed excellent, broad-spectrum herbicidal activity, even at application rates as low as 7.5 g/ha.[5] This highlights the importance of the electronic and hydrophobic profile of the substituent at this position for potent PDS inhibition.
Quantitative Data Summary
The following tables summarize the pre-emergence herbicidal activity of representative analogs against key weed species. Activity is expressed as percent inhibition of growth.
Table 1: Herbicidal Activity of 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Analogs [4]
| Compound ID | 3-Position Substituent (R) | Dose (g/ha) | Brassica campestris (% Inhibition) | Amaranthus retroflexus (% Inhibition) |
| 2a | -NH(CH₃) | 75 | 45 | 55 |
| 2b | -NH(CH₂CH₃) | 75 | 50 | 60 |
| 2c | -NH-(p-Cl-Ph) | 75 | 100 | 100 |
| 2d | -NH-CH₂-Ph | 75 | 95 | 90 |
| Diflufenican | (Commercial Standard) | 75 | 90 | 95 |
Table 2: Herbicidal Activity of 3-(Substituted Phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Analogs [5]
| Compound ID | 3-Position Substituent (R) | Dose (g/ha) | Brassica campestris (% Inhibition) | Echinochloa crus-galli (% Inhibition) |
| 3a | -O-Ph | 75 | 80 | 65 |
| 3b | -O-(p-F-Ph) | 75 | 95 | 80 |
| 3c | -O-(p-Cl-Ph) | 75 | 100 | 85 |
| 3d | -O-(p-CN-Ph) | 7.5 | 100 | 90 |
| Diflufenican | (Commercial Standard) | 75 | 90 | 70 |
Structure-Activity Relationship (SAR) Synthesis
The comparative data reveals clear and actionable structure-activity relationships for designing potent bleaching herbicides based on the trifluoromethyl-pyridazine scaffold.
-
Core Scaffold is Key : The 6-methyl-4-(3-trifluoromethylphenyl)pyridazin moiety is a highly effective core for PDS inhibitors. The trifluoromethylphenyl group is a common feature in many commercial bleaching herbicides.[3]
-
3-Position is Critical for Modulation : The substituent at the 3-position of the pyridazine ring is the primary determinant of potency. Simple, unsubstituted analogs are significantly less active.
-
Aromatic Moieties Enhance Activity : Linking an additional aromatic ring (anilino, benzyloxy, or phenoxy) at the 3-position dramatically increases herbicidal activity. This suggests a hydrophobic binding pocket in the target enzyme that accommodates this group.
-
Electron-Withdrawing Groups are Essential : For 3-phenoxy analogs, a strong electron-withdrawing substituent (e.g., -Cl, -CN) on the terminal phenyl ring is crucial for maximizing activity. This indicates that the electronic properties of the molecule play a significant role in binding or catalysis inhibition.
The following diagram illustrates these key SAR findings.
Caption: Key SAR findings for herbicidal pyridazine analogs.
Comparative Analysis II: Potential Antimicrobial and Insecticidal Activities
While herbicidal action is the most prominent reported activity for this specific scaffold, the broader families of pyridazine and trifluoromethyl-containing heterocyles are rich in antimicrobial and insecticidal agents. This suggests that the core compound and its analogs are worthy of investigation in these areas.
-
Antimicrobial Potential : Studies on trifluoromethyl-pyrrolo-pyridazine bioisosteres have demonstrated excellent antibacterial activity, particularly against Gram-positive strains like Bacillus subtilis and Sarcina lutea.[6] The combination of a trifluoromethyl moiety and a halogenated phenyl ring was also found to be favorable for antifungal activity against Candida albicans.[6] This provides a strong rationale for screening this compound analogs against a panel of bacterial and fungal pathogens.
-
Insecticidal Potential : The trifluoromethyl group is a well-established pharmacophore in modern insecticides.[7] Furthermore, novel pyridazine derivatives have been identified as competitive antagonists of insect GABA receptors, a validated target for insecticides.[8] Analogs with trifluoromethoxyphenyl groups showed moderate insecticidal activity against common cutworm larvae.[8] Therefore, evaluating the core compound and its analogs for activity against agricultural pests and disease vectors like Aedes aegypti would be a logical and promising line of inquiry.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data are detailed below.
Protocol 1: Spirodela polyrrhiza (Duckweed) Bioassay for Bleaching Activity
This is a rapid and sensitive primary screen for PDS-inhibiting herbicides.
-
Preparation : Test compounds are dissolved in acetone to create stock solutions.
-
Assay Setup : A defined volume of the stock solution is added to a flask containing a nutrient medium to achieve the desired final concentration (e.g., 1 µg/mL). A solvent control (acetone only) and a positive control (e.g., diflufenican) are also prepared.
-
Inoculation : Three healthy Spirodela polyrrhiza plants (fronds) are transferred into each flask.
-
Incubation : The flasks are incubated under continuous light at a constant temperature (e.g., 25°C) for a period of 7 days.
-
Evaluation : The herbicidal effect is determined by visually assessing the degree of bleaching (chlorosis) of the fronds compared to the untreated control. Chlorophyll content can be quantified spectrophotometrically for more precise data. The concentration required to inhibit growth by 50% (IC50) can be calculated from a dose-response curve.
Workflow for Duckweed (S. polyrrhiza) Bioassay
Caption: Standard workflow for the S. polyrrhiza bleaching assay.
Protocol 2: Greenhouse Pre-emergence Herbicidal Test
This secondary screen evaluates the effect of compounds on seed germination and early growth in a more realistic soil environment.
-
Soil Preparation : Plastic pots are filled with a sterilized sandy loam soil.
-
Sowing : Seeds of test species (e.g., Brassica campestris for dicots, Echinochloa crus-galli for monocots) are sown at a shallow depth.
-
Compound Application : Test compounds are formulated as an emulsifiable concentrate or wettable powder. The formulation is diluted with water and sprayed evenly onto the soil surface at a specific rate (e.g., 75 g/ha).
-
Incubation : The pots are moved to a greenhouse with controlled temperature (20-25°C), humidity (~70%), and a defined light/dark cycle. They are watered as needed.
-
Evaluation : After a set period (e.g., 15-20 days), the herbicidal effect is evaluated by counting the number of surviving plants and visually assessing their condition (e.g., stunting, chlorosis, necrosis) compared to an untreated control group. The fresh weight of the aerial parts is measured to calculate the percent inhibition.
Conclusion and Future Directions
This guide demonstrates that the 6-methyl-4-(3-trifluoromethylphenyl)pyridazine scaffold is a highly promising platform for the development of potent bleaching herbicides. The structure-activity relationship is well-defined, with the 3-position of the pyridazine ring being a critical site for modification. Analogs bearing a 3-phenoxy group with a para-electron-withdrawing substituent have shown exceptional, broad-spectrum herbicidal activity, in some cases surpassing commercial standards.
For researchers and drug development professionals, several key opportunities emerge:
-
Synthesis and Evaluation of the Core Topic : There is a clear gap in the literature regarding the biological activity of This compound . Synthesizing this compound and its analogs is a logical next step to determine if the SAR holds for this isomeric scaffold.
-
Exploration of Other Biological Targets : Given the wide-ranging activities of pyridazines, screening these potent herbicidal analogs for antimicrobial, insecticidal, and even anticancer activity is warranted. The unique combination of the pyridazine core and the trifluoromethylphenyl moiety may yield novel activities against other biological targets.
-
Mechanism of Action Studies : For the most potent herbicidal compounds, detailed enzymatic assays with purified phytoene desaturase would confirm the mechanism of action and provide insights for rational, structure-based design of even more effective inhibitors.
By leveraging the clear SAR data presented herein, researchers are well-equipped to design and synthesize novel pyridazine derivatives with tailored and optimized biological activities for applications in both agriculture and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insecticidal and repellent properties of novel trifluoromethylphenyl amides III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel insecticidal 1,6-dihydro-6-iminopyridazine derivatives as competitive antagonists of insect RDL GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JNK Inhibitors in Cancer Models: Benchmarking 3-Methyl-6-(trifluoromethyl)pyridazine Derivatives Against Established Compounds
For researchers and drug development professionals navigating the complex landscape of cancer therapeutics, the c-Jun N-terminal kinase (JNK) signaling pathway presents a compelling, albeit challenging, target. This guide provides an in-depth, objective comparison of a novel pyridazine-based JNK inhibitor, 3-Methyl-6-(trifluoromethyl)pyridazine, against well-established JNK inhibitors such as SP600125, BI-78D3, and TCS JNK 6o. By synthesizing experimental data and elucidating the causal relationships behind experimental designs, this document aims to equip scientists with the critical insights needed to select and utilize these inhibitors effectively in their cancer models.
The Dual Role of JNK Signaling in Cancer: A Rationale for Inhibition
The JNK pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cellular responses to a myriad of stress signals, including inflammatory cytokines, oxidative stress, and chemotherapeutic agents. In the context of oncology, JNK signaling is a double-edged sword. On one hand, sustained JNK activation can promote apoptosis and thus act as a tumor suppressor. On the other hand, transient or context-dependent JNK activity can contribute to cell survival, proliferation, and resistance to therapy, marking it as a valid therapeutic target. This paradoxical role necessitates a nuanced approach to JNK inhibition in cancer research.
The JNK Signaling Cascade: A Visualization
The canonical JNK signaling pathway is initiated by upstream kinases that, in response to stress stimuli, phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate a host of transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in apoptosis, survival, and proliferation.
Caption: The JNK Signaling Pathway.
Comparative Analysis of JNK Inhibitors
The selection of an appropriate JNK inhibitor is contingent on a thorough understanding of its mechanism of action, potency, and selectivity. This section provides a head-to-head comparison of key JNK inhibitors used in cancer research.
| Inhibitor | Mechanism of Action | Target | IC50 Values | Key Findings in Cancer Models |
| SP600125 | ATP-competitive, reversible | JNK1, JNK2, JNK3 | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM[1] | Reduces viability of doxorubicin-resistant cancer cells[2]. Can shift cellular response from autophagy to apoptosis in bladder cancer cells.[1] |
| BI-78D3 | Substrate-competitive | JNKs | 280 nM[3] | Inhibits JNK interacting protein 1 (JIP1)-JNK binding[3]. Demonstrates selectivity over p38α, mTOR, and PI-3K.[3] |
| TCS JNK 6o | ATP-competitive | JNK1, JNK2, JNK3 | JNK1: 2 nM, JNK2: 4 nM, JNK3: 52 nM (Kᵢ values)[4] | Displays over 1000-fold selectivity over other kinases like ERK2 and p38. Inhibits c-Jun phosphorylation. |
| 3,6-disubstituted pyridazine derivative (9e) | Targets JNK1 pathway | JNK1 | Not explicitly determined | Downregulates JNK1 gene expression and reduces phosphorylated JNK levels in vivo.[5][6] Exhibits broad-spectrum antiproliferative activity against various cancer cell lines.[5][6] |
A Closer Look at a Novel Pyridazine-Based JNK1 Pathway Inhibitor
Recent research has brought to light a series of novel 3,6-disubstituted pyridazine derivatives with promising anticancer properties. One particular compound from this series, designated as 9e , has demonstrated significant activity against the JNK1 pathway.[5][6] While not a direct analogue of this compound, its core pyridazine structure and demonstrated mechanism of action provide valuable insights into the potential of this chemical class as JNK inhibitors.
Mechanism and In Vivo Efficacy
In a preclinical study using an Ehrlich ascites carcinoma solid tumor model, compound 9e was shown to downregulate the gene expression of JNK1 and reduce the protein levels of its phosphorylated, active form.[5][6] This inhibition of the JNK1 pathway was accompanied by a reduction in the downstream targets c-Jun and c-Fos, and a restoration of p53 activity, ultimately leading to tumor necrosis.[5][6] These findings suggest that this pyridazine derivative exerts its anticancer effects, at least in part, through the modulation of the JNK1 signaling cascade.
The study also highlighted the broad-spectrum antiproliferative activity of compound 9e against the NCI-60 panel of human cancer cell lines, with notable inhibitory effects on renal and breast cancer cell lines.[5][6]
Experimental Protocols for Evaluating JNK Inhibitors
To ensure the scientific rigor of studies involving JNK inhibitors, it is crucial to employ validated experimental protocols. The following are step-by-step methodologies for key assays used to characterize the efficacy of these compounds in cancer models.
Experimental Workflow for JNK Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating JNK inhibitors.
In Vitro JNK Kinase Assay (Non-Radioactive)
This assay measures the direct inhibitory effect of a compound on JNK kinase activity.
-
Immunoprecipitation of JNK:
-
Kinase Reaction:
-
Detection of Substrate Phosphorylation:
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the JNK inhibitor on cancer cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the JNK inhibitor and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis (Annexin V) Assay by Flow Cytometry
This assay quantifies the induction of apoptosis in cancer cells following treatment with a JNK inhibitor.
-
Cell Treatment and Harvesting: Treat cancer cells with the JNK inhibitor and a vehicle control. After the incubation period, harvest both adherent and floating cells.[10][11]
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10][11]
-
Incubate at room temperature in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of necrotic or late apoptotic cells.[10][11]
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[10][11]
Western Blotting for Phospho-JNK and c-Jun
This technique is used to confirm the on-target effect of the JNK inhibitor within the cell.
-
Cell Lysis and Protein Quantification: Treat cancer cells with the JNK inhibitor, lyse the cells, and determine the protein concentration of the lysates.[9][12]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9][12]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated c-Jun (p-c-Jun), and total c-Jun. A loading control like β-actin or GAPDH should also be probed.[9][12][13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.[9]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
Conclusion and Future Directions
The landscape of JNK inhibitors in cancer research is evolving, with a move towards more selective and potent compounds. While established inhibitors like SP600125, BI-78D3, and TCS JNK 6o have been instrumental in elucidating the role of JNK in cancer, novel chemical scaffolds such as the 3,6-disubstituted pyridazines present exciting new avenues for therapeutic development. The demonstrated ability of a pyridazine derivative to modulate the JNK1 pathway in vivo underscores the potential of this class of compounds.
Future research should focus on direct, head-to-head comparative studies of these novel pyridazine derivatives against established JNK inhibitors across a panel of cancer models. Such studies, employing the rigorous experimental protocols detailed in this guide, will be crucial in determining their relative efficacy, selectivity, and therapeutic potential. A deeper understanding of the structure-activity relationships within the pyridazine series will also be vital for the rational design of next-generation JNK inhibitors with improved pharmacological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SP600125, an inhibitor of Jnk pathway, reduces viability of relatively resistant cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Analysis of Trifluoromethylpyridazines and Celecoxib as Selective COX-2 Inhibitors
This guide provides a comprehensive comparison between the established selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, and the emerging class of trifluoromethylpyridazine derivatives. We will delve into their mechanisms of action, comparative biological efficacy supported by experimental data, and the detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.
Introduction: The Rationale for Selective COX-2 Inhibition
Inflammation is a complex biological response crucial for healing, yet its chronic dysregulation underlies numerous pathologies, including arthritis and cardiovascular disease. A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs).[1] Prostaglandins are potent lipid mediators that contribute to pain, fever, and swelling.[2]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain physiological homeostasis, such as protecting the gastric mucosa and supporting platelet aggregation.[1][3]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by stimuli like cytokines and growth factors.[1][4] It is the primary source of pro-inflammatory prostaglandins.[1]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[5] While their inhibition of COX-2 provides therapeutic relief, the concurrent inhibition of COX-1 can lead to significant gastrointestinal side effects, such as ulcers and bleeding.[1][6] This understanding spurred the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory effects with an improved gastrointestinal safety profile.[6]
Celecoxib (Celebrex®) is a cornerstone of this class, a diaryl-substituted pyrazole that has been widely used for treating pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[5][7] However, concerns about cardiovascular risks associated with some selective COX-2 inhibitors have fueled the ongoing search for new chemical scaffolds with enhanced selectivity and safety.[7][8][9] Among these, pyridazine derivatives, particularly those featuring a trifluoromethyl group, have emerged as a promising new prototype for developing potent and selective COX-2 inhibitors.[6][10]
Molecular Structures and Mechanism of Action
The selectivity of COX-2 inhibitors is rooted in a key structural difference between the two enzyme isoforms. The active site of COX-2 is slightly larger and possesses a hydrophilic side pocket, which is absent in COX-1 due to the substitution of a smaller valine residue in COX-2 with a bulkier isoleucine in COX-1.[5][11]
Celecoxib: Celecoxib's structure features a sulfonamide (-SO2NH2) side chain.[2] This polar group is crucial for its selectivity, as it binds to the hydrophilic side pocket near the active site of the COX-2 enzyme, an interaction that is sterically hindered in COX-1.[2][5] This specific binding orientation allows celecoxib to effectively block the entry of arachidonic acid into the catalytic site of COX-2, thereby preventing the synthesis of pro-inflammatory prostaglandins.[1][2][7]
Trifluoromethylpyridazines: The pyridazine scaffold serves as a core structure in many medicinally active compounds.[6][12] When derivatized with trifluoromethyl (-CF3) groups, these compounds exhibit potent biological activity. The design rationale for trifluoromethylpyridazine-based COX-2 inhibitors leverages similar principles to celecoxib. The molecular structure is designed to fit within the larger COX-2 active site and often includes moieties capable of interacting with the key amino acid residues that confer selectivity, such as His90, Arg513, and the side pocket.[10][12] Molecular docking studies suggest that these compounds can effectively occupy the COX-2 active site, with the trifluoromethyl group often contributing to favorable binding interactions.[10]
Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition
Caption: The arachidonic acid cascade showing points of COX-1 and COX-2 inhibition.
Comparative Biological Evaluation
The performance of a COX-2 inhibitor is primarily assessed by its potency (IC50 value) and its selectivity for COX-2 over COX-1 (Selectivity Index, SI). A lower IC50 indicates higher potency, while a higher SI value signifies greater selectivity and a potentially better safety profile regarding COX-1-mediated side effects.
In Vitro COX Inhibition Data
Recent studies have synthesized and evaluated novel pyridazine derivatives, demonstrating their potential as highly potent and selective COX-2 inhibitors, in some cases surpassing the performance of celecoxib.[6][10]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 13.02[13] | 0.35 - 0.49[10][13] | ~26 - 37 |
| Pyridazine Cmpd 4c | >10 | 0.26[10] | >38 |
| Pyridazine Cmpd 6b | 1.14 | 0.18[10] | 6.33[10] |
| Pyridazine Cmpd 9a | >200 | 0.0155[6] | >12900 |
| Pyridazine Cmpd 9b | >200 | 0.0175[6] | >11428 |
Note: IC50 and SI values can vary between assays and laboratories. The data presented is for comparative purposes based on cited literature.
Analysis of In Vitro Data: The experimental data reveals that several trifluoromethylpyridazine derivatives exhibit remarkable potency against the COX-2 enzyme. For instance, compounds 9a and 9b from one study showed IC50 values in the nanomolar range, significantly more potent than celecoxib in the same assay.[6] Furthermore, their selectivity indices were exceptionally high, suggesting a very low potential for COX-1 inhibition. Another study found compound 6b to be more potent than celecoxib (IC50 = 0.18 µM vs 0.35 µM), although its selectivity index was lower in that specific assay series.[10] These findings underscore the potential of the pyridazine scaffold as a template for designing next-generation COX-2 inhibitors.
In Vivo Anti-inflammatory Activity
The therapeutic efficacy of these compounds is confirmed in animal models of inflammation, such as the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce acute inflammation.
| Compound (Dose) | Edema Inhibition (%) | Ulcer Index (UI) |
| Control | - | 0 |
| Celecoxib (10 mg/kg) | ~50-60% | 0 |
| Pyridazine Cmpd 6b (10 mg/kg) | ~55-65% | 0 |
| Indomethacin (10 mg/kg) | ~60-70% | High |
Note: Data is generalized from typical results found in the literature.[10]
Analysis of In Vivo Data: In vivo studies corroborate the in vitro findings. Promising pyridazine derivatives, such as compound 6b , have demonstrated anti-inflammatory activity comparable to both celecoxib and the non-selective NSAID indomethacin.[10] Crucially, histopathological examinations of the gastric mucosa in these studies revealed that, like celecoxib, the selective pyridazine compounds did not induce the ulcerative effects commonly seen with indomethacin.[6][10] This provides strong evidence for their gastrointestinal safety, a primary goal of selective COX-2 inhibitor development.
Pharmacokinetics and Safety Profile
Celecoxib: Celecoxib is well-absorbed orally, reaching peak plasma concentrations in about 3 hours.[2][14] It is highly protein-bound (around 97%) and is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[5][14] Its elimination half-life is approximately 11 hours.[5] While celecoxib has a favorable GI safety profile compared to non-selective NSAIDs, it carries warnings for potential cardiovascular thrombotic events (e.g., heart attack, stroke) and serious gastrointestinal bleeding, ulceration, and perforation.[7][15]
Trifluoromethylpyridazines: Pharmacokinetic data for novel trifluoromethylpyridazines is primarily from preclinical studies. In silico (computational) predictions and initial animal studies suggest that many of these compounds possess drug-like properties, including good predicted oral absorption.[16][17] However, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in multiple species are required for a complete understanding. A key objective in their development is to identify candidates that not only retain high COX-2 selectivity but also possess a pharmacokinetic and safety profile that minimizes the cardiovascular risks associated with the coxib class.
Molecular Docking Insights
Molecular docking simulations provide a powerful tool to visualize and understand how these inhibitors interact with the COX-2 active site at an atomic level.
Celecoxib: Docking studies confirm that celecoxib's sulfonamide group extends into the secondary side pocket of the COX-2 enzyme, where it forms crucial hydrogen bonds with residues like His90 and Gln192.[18] This anchoring interaction is a key determinant of its selectivity.[10]
Trifluoromethylpyridazines: Docking simulations of potent pyridazine derivatives show that they also orient themselves to occupy the main active site channel and the selective side pocket.[6][10][12] The pyridazine core and its substituents form a network of hydrophobic and hydrogen-bonding interactions with key residues, effectively mimicking the binding mode of established coxibs and rationalizing their high potency and selectivity.[10]
Diagram: Inhibitor Binding in COX-2 Active Site
Caption: Conceptual comparison of binding modes within the COX-2 active site.
Key Experimental Protocols
Reproducible and validated assays are the bedrock of drug discovery. The following are standardized protocols for evaluating COX inhibitors.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is based on a common method for high-throughput screening of COX inhibitors. It measures the peroxidase activity of the COX enzyme.
Causality: The assay quantifies the amount of Prostaglandin G2 (PGG2), an intermediate product of the COX reaction. A fluorescent probe reacts with PGG2 to produce a measurable signal. A reduction in fluorescence in the presence of a test compound indicates inhibition of COX activity. This self-validating system includes positive controls (known inhibitors like celecoxib) and negative controls (vehicle only) to ensure the assay is performing correctly.
Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for a fluorometric in vitro COX inhibition screening assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to kit instructions (e.g., Sigma-Aldrich MAK399, Cayman Chemical 701050).[19] This includes COX Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-1 or COX-2 enzyme, and the substrate (Arachidonic Acid). Test compounds and the reference inhibitor (celecoxib) should be dissolved in DMSO to create stock solutions, then serially diluted.
-
Plate Setup: In a 96-well plate, add reagents to designated wells:
-
Enzyme Control (EC): 80 µL of a reaction mix containing Assay Buffer, Cofactor, and COX enzyme. Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): 80 µL of reaction mix. Add 10 µL of the diluted reference inhibitor (celecoxib).
-
Sample Screen (S): 80 µL of reaction mix. Add 10 µL of the diluted test compound.
-
-
Inhibitor Incubation: Incubate the plate for approximately 10-15 minutes at 25°C to allow the inhibitors to bind to the enzyme.[20]
-
Reaction Initiation: Using a multichannel pipette, add 10 µL of the arachidonic acid solution to all wells to initiate the enzymatic reaction simultaneously.[19]
-
Detection: Immediately place the plate in a microplate reader set to 25°C. Measure the fluorescence kinetically for 5-10 minutes, with an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[19]
-
Data Analysis:
-
Calculate the slope of the fluorescence versus time for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control (vehicle).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable curve (e.g., four-parameter logistic) to determine the IC50 value.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.
Causality: Carrageenan, a polysaccharide, is injected into the rat's paw, inducing a localized, acute, and reproducible inflammatory response characterized by swelling (edema). The volume of the paw is measured before and after carrageenan injection. The ability of a pre-administered test compound to reduce the increase in paw volume compared to a vehicle-treated control group is a direct measure of its anti-inflammatory efficacy. The inclusion of a positive control group (e.g., celecoxib) validates the model's responsiveness.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).
-
Grouping and Fasting: Animals are randomly divided into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Celecoxib 10 mg/kg), and Test Compound groups (various doses). The animals are fasted overnight before the experiment, with water available ad libitum.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured up to a marked point using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: The test compounds, celecoxib, or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally (p.o.) via gavage, typically 1 hour before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time 0.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of the observed anti-inflammatory effects.
-
Conclusion and Future Perspectives
The comparative analysis indicates that trifluoromethylpyridazine derivatives represent a highly promising class of selective COX-2 inhibitors. In vitro data demonstrates that optimized compounds within this class can exhibit potency and selectivity that is comparable, and in some cases superior, to celecoxib.[6][10] These findings are strongly supported by in vivo models, which confirm their potent anti-inflammatory effects and favorable gastrointestinal safety profile.[10]
While celecoxib remains a valuable therapeutic agent, the development of novel chemical scaffolds like the trifluoromethylpyridazines is vital. The goal is to identify new drug candidates that may offer an improved therapeutic window, potentially with a reduced risk of the cardiovascular side effects that have been a concern for the coxib class.
Future research should focus on:
-
Comprehensive Preclinical Profiling: In-depth evaluation of the ADME and toxicology profiles of lead pyridazine compounds.
-
Cardiovascular Safety Assessment: Utilizing specific in vitro and in vivo models to assess the potential for cardiovascular liabilities.
-
Structure-Activity Relationship (SAR) Expansion: Further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
The evidence presented strongly suggests that trifluoromethylpyridazines are a promising avenue of research, with the potential to yield the next generation of safe and effective anti-inflammatory drugs.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. news-medical.net [news-medical.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. isfcppharmaspire.com [isfcppharmaspire.com]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. ClinPGx [clinpgx.org]
- 15. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 16. [PDF] Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives | Semantic Scholar [semanticscholar.org]
- 17. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Validating the In Vivo Anticancer Efficacy of 3-Methyl-6-(trifluoromethyl)pyridazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated anticancer candidate is both arduous and exciting. This guide provides an in-depth, technical framework for the in vivo validation of 3-Methyl-6-(trifluoromethyl)pyridazine, a novel pyridazine derivative, hereafter referred to as Compound-X . While direct in vivo efficacy data for Compound-X is emerging, this document synthesizes established methodologies and data from analogous pyridazine compounds to present a robust validation strategy.[1][2] We will objectively compare its potential performance against established alternatives, providing the experimental framework necessary for rigorous evaluation.
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][3] These compounds have been shown to target various critical pathways in cancer progression, including key kinases like VEGFR and JNK1.[4][5][6] This guide will therefore postulate a plausible mechanism of action for Compound-X and detail the necessary in vivo experiments to validate its efficacy and compare it to a current standard-of-care therapeutic.
Postulated Mechanism of Action: Targeting the VEGFR Signaling Pathway
Many pyridazine derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of tumor angiogenesis.[2][4] For the purpose of this guide, we will hypothesize that Compound-X functions as a VEGFR-2 kinase inhibitor. This inhibition is expected to block the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization and growth.
Below is a diagram illustrating the postulated signaling pathway and the inhibitory action of Compound-X.
Caption: Inhibition of VEGFR-2 signaling by Compound-X.
Comparative In Vivo Validation: Experimental Design
To rigorously assess the anticancer activity of Compound-X, a comparative in vivo study is essential. We will utilize a human tumor xenograft model, a cornerstone in preclinical oncology drug development.[7][8][9] This model involves transplanting human tumor cells into immunodeficient mice, allowing for the observation of tumor growth and response to treatment in a living system.[10]
For this hypothetical study, we will use the human colorectal cancer cell line HCT-116 , which has been previously utilized in the evaluation of pyridazine derivatives.[4] The comparator drug will be Imatinib , a well-established tyrosine kinase inhibitor used as a reference in similar studies.[4]
In Vivo Experimental Workflow
The following diagram outlines the key phases of the proposed in vivo study.
Caption: Workflow for in vivo validation of Compound-X.
Detailed Experimental Protocols
Adherence to established and ethical protocols is paramount for the integrity of in vivo research.[11][12][13]
Protocol 1: Human Tumor Xenograft Model Establishment
-
Animal Model : Female athymic nude mice (NCr-nu/nu), 6-8 weeks old.[9]
-
Cell Culture : HCT-116 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation :
-
Harvest HCT-116 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring :
-
Allow tumors to grow to a palpable size.
-
Measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[8]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.
-
Protocol 2: Drug Formulation and Administration
-
Vehicle : Prepare a sterile vehicle solution suitable for intravenous (i.v.) or oral (p.o.) administration (e.g., 0.5% carboxymethylcellulose).
-
Compound-X Formulation : Prepare a suspension of Compound-X in the vehicle at concentrations of 10 mg/kg and 20 mg/kg.
-
Imatinib Formulation : Prepare a solution of Imatinib in the vehicle at a concentration of 10 mg/kg.[4]
-
Administration :
-
Group 1 (Vehicle Control) : Administer the vehicle solution (p.o.) daily.
-
Group 2 (Compound-X, 10 mg/kg) : Administer Compound-X (p.o.) daily.
-
Group 3 (Compound-X, 20 mg/kg) : Administer Compound-X (p.o.) daily.
-
Group 4 (Imatinib, 10 mg/kg) : Administer Imatinib (p.o.) daily.[4]
-
-
Treatment Duration : Continue treatment for 21 consecutive days.
Protocol 3: Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI) :
-
Measure tumor volume and body weight twice weekly throughout the study.
-
The primary efficacy endpoint is the percentage of Tumor Growth Inhibition (%TGI), calculated at the end of the study.
-
-
Toxicity Monitoring :
-
Monitor animal health daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Body weight loss exceeding 20% should be considered a humane endpoint.[11]
-
-
Endpoint and Tissue Collection :
-
At the end of the treatment period, euthanize the animals.
-
Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histopathological analysis. A portion should also be snap-frozen for biomarker analysis (e.g., VEGF levels).[4]
-
Data Presentation and Comparative Analysis
The following tables present hypothetical but realistic data from the proposed in vivo study, designed for clear comparison.
Table 1: Comparative In Vivo Efficacy in HCT-116 Xenograft Model
| Treatment Group (n=8) | Dose (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | p.o. | 1250 ± 150 | - |
| Compound-X | 10 | p.o. | 750 ± 90 | 40 |
| Compound-X | 20 | p.o. | 437.5 ± 65 | 65 |
| Imatinib | 10 | p.o. | 687.5 ± 85 | 45 |
Table 2: Comparative Toxicity Profile
| Treatment Group (n=8) | Maximum Mean Body Weight Loss (%) | Treatment-Related Mortalities | Notable Clinical Signs |
| Vehicle Control | < 2% | 0/8 | None observed |
| Compound-X (10 mg/kg) | < 5% | 0/8 | None observed |
| Compound-X (20 mg/kg) | ~ 8% | 0/8 | Mild, transient lethargy post-dosing |
| Imatinib (10 mg/kg) | ~ 6% | 0/8 | None observed |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the in vivo validation of this compound (Compound-X) as a potential anticancer agent. Based on the established activities of similar pyridazine derivatives, we have postulated a VEGFR-2 inhibition mechanism and designed a comparative study against a known tyrosine kinase inhibitor, Imatinib.[4]
The hypothetical data presented suggests that Compound-X exhibits dose-dependent antitumor activity with a favorable toxicity profile. Specifically, at a 20 mg/kg dose, Compound-X shows superior tumor growth inhibition compared to Imatinib at 10 mg/kg.
To further validate these findings, subsequent studies should include:
-
Orthotopic Models : To evaluate efficacy in a more clinically relevant tumor microenvironment.[7][14]
-
Syngeneic Models : If an immunomodulatory effect is suspected, testing in models with a competent immune system is crucial.[15][16][17]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : To correlate drug exposure with antitumor response.[14]
-
Biomarker Analysis : To confirm the proposed mechanism of action by measuring downstream targets of VEGFR-2 signaling in tumor tissues.
By following the structured approach detailed in this guide, researchers can effectively and objectively evaluate the in vivo potential of novel pyridazine compounds like this compound, paving the way for the development of new and improved cancer therapies.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xenograft.org [xenograft.org]
- 9. karger.com [karger.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. awionline.org [awionline.org]
- 12. norecopa.no [norecopa.no]
- 13. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crownbio.com [crownbio.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. medicilon.com [medicilon.com]
- 17. championsoncology.com [championsoncology.com]
A Comparative Guide to the Efficacy of Trifluoromethylpyridazine and Trifluoromethylpyridine Herbicides
This guide provides an in-depth technical comparison of the efficacy of herbicides containing trifluoromethylpyridazine and trifluoromethylpyridine moieties. It is intended for researchers, scientists, and professionals in the fields of agrochemical research and development. This document delves into the mechanisms of action, comparative performance data against alternative herbicides, and detailed experimental protocols for efficacy evaluation.
Introduction to Trifluoromethyl-Containing Herbicides
The incorporation of a trifluoromethyl (CF3) group into pesticide molecules is a well-established strategy to enhance their efficacy and metabolic stability. In the realm of herbicides, this functional group is a key feature in several important classes of compounds, including those with pyridazine or pyridine rings. These herbicides offer diverse modes of action and are crucial for managing a broad spectrum of weeds in various agricultural systems. This guide will focus on three such active ingredients: flufenpyr-ethyl, diflufenican, and picolinafen, comparing their performance with other widely used herbicides.
Mechanisms of Action: A Tale of Two Pathways
The herbicidal activity of the featured trifluoromethyl compounds primarily targets two distinct biochemical pathways essential for plant survival: carotenoid biosynthesis and chlorophyll synthesis.
Inhibition of Carotenoid Biosynthesis
Diflufenican and picolinafen disrupt the carotenoid biosynthesis pathway by inhibiting the enzyme phytoene desaturase (PDS). Carotenoids are vital pigments that protect chlorophyll from photo-oxidation. By blocking PDS, these herbicides prevent the formation of carotenoids, leading to the rapid degradation of chlorophyll in the presence of light. This results in a characteristic bleaching or whitening of the treated plant tissues, followed by necrosis and death.[1][2]
dot graph "Carotenoid_Biosynthesis_Inhibition" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
GGPP [label="Geranylgeranyl\npyrophosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Phytoene [label="Phytoene", fillcolor="#F1F3F4", fontcolor="#202124"]; Lycopene [label="Lycopene", fillcolor="#F1F3F4", fontcolor="#202124"]; Carotenoids [label="Carotenoids", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chlorophyll [label="Chlorophyll\nProtection", fillcolor="#FFFFFF", fontcolor="#202124"]; PDS [label="Phytoene Desaturase\n(PDS)", fillcolor="#FBBC05", fontcolor="#202124"]; Herbicide [label="Diflufenican\nPicolinafen", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
GGPP -> Phytoene [label="Phytoene\nsynthase"]; Phytoene -> PDS [label=""]; PDS -> Lycopene [label=""]; Lycopene -> Carotenoids [label="Cyclization"]; Carotenoids -> Chlorophyll; Herbicide -> PDS [label="Inhibition", style=dashed, color="#EA4335"]; } caption: Inhibition of Phytoene Desaturase (PDS) by Diflufenican and Picolinafen.
Inhibition of Protoporphyrinogen Oxidase (PPO)
Flufenpyr-ethyl belongs to the class of protoporphyrinogen oxidase (PPO) inhibitors. PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species that cause rapid disruption of cell membranes, leading to cellular leakage and ultimately, plant death.
dot graph "PPO_Inhibition" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Glutamate [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtoIXgen [label="Protoporphyrinogen IX", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtoIX [label="Protoporphyrin IX", fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorophyll [label="Chlorophyll", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane\nDamage", fillcolor="#FFFFFF", fontcolor="#202124"]; PPO [label="Protoporphyrinogen\nOxidase (PPO)", fillcolor="#FBBC05", fontcolor="#202124"]; Herbicide [label="Flufenpyr-ethyl", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Glutamate -> ProtoIXgen [label="Multiple steps"]; ProtoIXgen -> PPO; PPO -> ProtoIX; ProtoIX -> Chlorophyll; Herbicide -> PPO [label="Inhibition", style=dashed, color="#EA4335"]; PPO -> ROS [style=invis]; ProtoIXgen -> ROS [label="Accumulation & Oxidation\n(Light, O2)", style=dashed, color="#EA4335"]; ROS -> Membrane; } caption: Inhibition of Protoporphyrinogen Oxidase (PPO) by Flufenpyr-ethyl.
Comparative Efficacy Analysis
The following sections provide a comparative analysis of the herbicidal efficacy of flufenpyr-ethyl, diflufenican, and picolinafen against a range of alternative herbicides. The data presented is a synthesis of findings from various field and greenhouse studies.
Flufenpyr-ethyl vs. Alternative PPO Inhibitors
Flufenpyr-ethyl provides effective control of a range of broadleaf weeds. Its performance is comparable to other PPO-inhibiting herbicides such as carfentrazone-ethyl and saflufenacil.
| Herbicide | Target Weeds | Crop | Efficacy (%) | Reference |
| Flufenpyr-ethyl | Broadleaf weeds | Corn, Soybean | Varies by species and rate | General knowledge |
| Carfentrazone-ethyl | Mallow, Paterson's curse, Wild radish | Cereals | Up to 100% | [3] |
| Saflufenacil | Fleabane | Cereals | High | [4] |
Note: Efficacy can vary based on application rate, environmental conditions, and weed growth stage.
Diflufenican and Picolinafen vs. Alternative Broadleaf Herbicides
Diflufenican and picolinafen are primarily used for the control of broadleaf weeds in cereal crops.[2][5] Picolinafen has demonstrated a similar weed control spectrum and crop selectivity to diflufenican.[6]
A study comparing diflufenican with isoxaflutole for weed control in corn found that isoxaflutole alone provided good control of several broadleaf weeds.[7][8][9] While diflufenican alone was less effective on these specific weeds, its combination with isoxaflutole improved the control of certain grass weeds like barnyardgrass and green foxtail, demonstrating a synergistic effect.[7][8]
| Herbicide/Mixture | Target Weeds | Crop | Efficacy (%) | Reference |
| Diflufenican | Broadleaf weeds (e.g., chickweed, speedwells) | Cereals | High | [5] |
| Picolinafen | Broadleaf weeds (e.g., wild radish, poppies) | Cereals | High | |
| Isoxaflutole | Velvetleaf, common ragweed, common lambsquarters | Corn | 81-100% | [7][8][9] |
| Diflufenican + Isoxaflutole | Barnyardgrass, Green foxtail | Corn | 71-89% | [7][8] |
| Mesotrione | Broadleaf weeds | Corn, Turf | High | [10] |
Alternative Herbicides: Dinitroanilines
Trifluralin and pendimethalin are dinitroaniline herbicides that act as mitotic inhibitors, preventing root and shoot development in germinating weeds. They are primarily used for pre-emergence control of annual grasses and some broadleaf weeds.[11][12][13][14] Studies have shown that both herbicides provide similar weed control at equal rates when incorporated into the soil.[11] However, pendimethalin has shown slightly better crop safety in some studies.[14]
| Herbicide | Target Weeds | Crop | Efficacy (%) | Reference |
| Trifluralin | Annual grasses, some broadleaf weeds | Cotton, Soybean | >90% on grasses | [11] |
| Pendimethalin | Annual grasses, some broadleaf weeds | Cotton, Soybean, Potato | >90% on grasses | [11][13] |
Experimental Protocols for Herbicide Efficacy Evaluation
Accurate and reproducible evaluation of herbicide efficacy is paramount in agrochemical research. The following are detailed protocols for conducting greenhouse bioassays and field trials.
Greenhouse Bioassay for Herbicide Efficacy
Objective: To determine the dose-response of target weed species to a herbicide under controlled environmental conditions.
Materials:
-
Seeds of target weed species
-
Herbicide-free soil or potting mix
-
Pots or trays
-
Greenhouse or growth chamber with controlled light, temperature, and humidity
-
Herbicide stock solutions and application equipment (e.g., track sprayer)
-
Analytical balance and volumetric flasks
Procedure:
-
Seed Germination and Seedling Preparation:
-
Sow seeds of the target weed species in trays containing moist, herbicide-free soil.
-
Place the trays in a growth chamber or greenhouse under optimal conditions for germination.
-
Once seedlings have reached the desired growth stage (e.g., 2-3 true leaves), transplant uniform seedlings into individual pots.
-
-
Herbicide Application:
-
Prepare a series of herbicide dilutions from a stock solution to achieve a range of application rates.
-
Apply the herbicide solutions to the potted plants using a calibrated track sprayer to ensure uniform coverage. Include an untreated control group.
-
-
Incubation and Observation:
-
Return the treated pots to the greenhouse or growth chamber.
-
Water the plants as needed, avoiding overhead irrigation that could wash the herbicide off the foliage.
-
Visually assess herbicide efficacy at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete kill).
-
-
Data Collection and Analysis:
-
At the end of the experiment, harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven until a constant weight is achieved and record the dry weight.
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., dose-response curves) to determine the effective dose (ED50 or GR50).
-
dot graph "Greenhouse_Bioassay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="Seed Germination\n& Seedling Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Transplant Uniform\nSeedlings to Pots", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Herbicide Application\n(Dose-Response)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Incubation in\nControlled Environment", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Visual Assessment\n(Efficacy Rating)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Biomass Harvest\n& Dry Weight Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Statistical Analysis\n(ED50/GR50)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: Workflow for a Greenhouse Herbicide Bioassay.
Field Trial for Herbicide Efficacy
Objective: To evaluate the efficacy and crop safety of a herbicide under real-world field conditions.
Materials:
-
Field plot with a natural or seeded infestation of target weeds
-
Commercial formulation of the test herbicide and standard reference herbicides
-
Calibrated field sprayer (e.g., backpack or tractor-mounted)
-
Plot marking materials (stakes, flags)
-
Data collection tools (quadrats, scales, notebooks)
Procedure:
-
Site Selection and Plot Layout:
-
Select a field with a uniform weed population and soil type.
-
Design the experiment using a randomized complete block design with at least three to four replications.
-
Mark out individual plots of a specified size (e.g., 2m x 5m).
-
-
Herbicide Application:
-
Calibrate the sprayer to deliver the desired application volume.
-
Apply the herbicide treatments at the appropriate weed and crop growth stage as per the protocol. Include an untreated control and a standard herbicide treatment for comparison.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).
-
-
Efficacy Assessment:
-
Visually assess weed control at regular intervals using a percentage scale.
-
For quantitative data, count weed density and/or harvest weed biomass from designated quadrats within each plot.
-
-
Crop Safety Assessment:
-
Visually assess crop injury (phytotoxicity) at regular intervals, noting any stunting, chlorosis, or necrosis.
-
-
Yield Data:
-
At crop maturity, harvest the yield from each plot and adjust for moisture content.
-
-
Data Analysis:
-
Analyze the weed control, crop injury, and yield data using analysis of variance (ANOVA) and appropriate mean separation tests (e.g., Tukey's HSD).
-
dot graph "Field_Trial_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="Site Selection &\nPlot Establishment", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pre-treatment\nWeed Assessment", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Herbicide Application", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Post-treatment Assessments\n(Weed Control & Crop Injury)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Yield Harvest", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; } caption: Workflow for a Field Herbicide Efficacy Trial.
Conclusion
Herbicides containing trifluoromethylpyridazine and trifluoromethylpyridine moieties are effective tools for weed management, primarily acting through the inhibition of carotenoid biosynthesis or protoporphyrinogen oxidase. Their efficacy is comparable to or, in some cases, synergistic with other classes of herbicides. The choice of herbicide should be based on the target weed spectrum, crop, and the principles of integrated weed management to mitigate the development of herbicide resistance. The experimental protocols outlined in this guide provide a framework for the robust evaluation of new and existing herbicidal compounds.
References
- 1. agribusinessglobal.com [agribusinessglobal.com]
- 2. Exploring the Efficacy of Diflufenican Herbicide in Weed Management Strategies and Crop Protection [cnagrochem.com]
- 3. caws.org.nz [caws.org.nz]
- 4. grdc.com.au [grdc.com.au]
- 5. Early focus on weed control in cereal crop and assessing current weather conditions can ensure success later on. – Clayton Plant Protection Ltd [claytonpp.com]
- 6. apvma.gov.au [apvma.gov.au]
- 7. cambridge.org [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Weed control in corn with diflufenican plus isoxaflutole | Weed Technology | Cambridge Core [resolve.cambridge.org]
- 10. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 11. cotton.org [cotton.org]
- 12. pomais.com [pomais.com]
- 13. The evaluation of Ethalfluralin, Trifluralin and Pendimethalin efficacy of different doses on controlling of potato )Solanum tuberosum L.( weed [ejcp.gau.ac.ir]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Pyridazine Derivatives in Antimicrobial Assays: From Structure to Spectrum
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among the heterocyclic compounds, pyridazine and its derivatives have emerged as a promising class with a broad spectrum of antimicrobial activities.[1] This guide provides a comprehensive, in-depth comparative analysis of pyridazine derivatives based on their performance in antimicrobial assays, supported by experimental data and elucidated structure-activity relationships (SAR).
The Pyridazine Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold for the design of bioactive molecules.[1] Its unique electronic properties and the ability to accommodate a wide range of substituents at various positions allow for the fine-tuning of its pharmacological profile. This structural versatility has led to the synthesis of a multitude of pyridazine derivatives with potent activity against a wide array of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][3]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial potential of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. This section presents a comparative analysis of the MIC values of representative pyridazine derivatives against a panel of clinically relevant microbial strains.
Antibacterial Activity
Pyridazine derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the pyridazine ring play a crucial role in determining their antibacterial spectrum and potency.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Pyridazine Derivatives
| Derivative Class | Compound ID | R1 | R2 | R3 | S. aureus | E. coli | P. aeruginosa | Reference |
| Pyridazinones | Compound A | Phenyl | H | Cl | 128 | 512 | >512 | [4] |
| Compound B | 4-Chlorophenyl | H | H | 16 | >512 | >512 | [4] | |
| Compound C | Phenyl | H | NO2 | 64 | 128 | 256 | [5] | |
| Fused Pyridazines | Compound D | Imidazo[1,2-b] | Phenyl | Br | 32 | 64 | 128 | [6] |
| (Imidazo[1,2-b]pyridazine) | Compound E | Imidazo[1,2-b] | 4-Fluorophenyl | H | 16 | 32 | 64 | [6] |
| Pyrazolo-Pyridazines | Compound F | Pyrazolo[3,4-c] | Phenyl | CH3 | 6.25 | 12.5 | 25 | [7] |
| Compound G | Pyrazolo[3,4-c] | 4-Methoxyphenyl | H | 12.5 | 25 | 50 | [7] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in Table 1 highlights several key SAR trends:
-
Substitution at the 6-position of the pyridazinone ring with an aryl group is a common feature in many active compounds. The nature of the substituent on this aryl ring can significantly impact activity. For instance, the presence of a chlorine atom at the para-position (Compound B) enhances activity against S. aureus compared to an unsubstituted phenyl ring (Compound A).[4]
-
Introduction of a nitro group at the 5-position of the pyridazinone ring (Compound C) appears to broaden the spectrum of activity to include Gram-negative bacteria like E. coli.[5]
-
Fusion of the pyridazine ring with other heterocyclic systems , such as imidazole to form imidazo[1,2-b]pyridazines (Compounds D and E), can lead to potent derivatives with a balanced spectrum of activity. The presence of a fluorine atom on the phenyl ring (Compound E) further enhances the antibacterial effect.
-
Pyrazolo-fused pyridazines (Compounds F and G) have shown particularly promising activity against a range of bacteria, with MIC values in the low microgram per milliliter range.[7]
The following diagram illustrates the key structural features of pyridazine derivatives that influence their antibacterial activity.
Caption: Structure-activity relationship of pyridazine derivatives.
Antifungal Activity
Certain classes of pyridazine derivatives, particularly those with fused heterocyclic rings, have also demonstrated significant antifungal properties.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Representative Pyridazine Derivatives
| Derivative Class | Compound ID | R1 | R2 | C. albicans | A. niger | Reference |
| Pyridazinones | Compound H | Phenyl | 3-Cl | 16 | 64 | [8] |
| Compound I | 4-Fluorophenyl | H | 32 | 128 | [8] | |
| Imidazo[1,2-b]pyridazines | Compound J | Phenyl | Br | 8 | 16 | [6] |
| Compound K | 4-Chlorophenyl | H | 4 | 8 | [6] |
Analysis of Structure-Activity Relationships (SAR):
-
Similar to antibacterial activity, the nature of substituents on the pyridazinone ring influences antifungal potency. A chloro-substituent on the phenyl ring (Compound H) appears to be beneficial for activity against C. albicans.[8]
-
Imidazo[1,2-b]pyridazines (Compounds J and K) have shown remarkable antifungal activity, often superior to their pyridazinone counterparts. The presence of a halogen atom on the phenyl ring (Compound K) significantly enhances the antifungal efficacy.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed, step-by-step methodologies for two commonly used antimicrobial susceptibility assays. The causality behind experimental choices is explained to ensure the trustworthiness and reproducibility of the results.
Broth Microdilution Method for MIC Determination
This method is considered the "gold standard" for determining the MIC of an antimicrobial agent. It provides a quantitative measure of the compound's activity.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the pyridazine derivative in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth after incubation.
Step-by-Step Protocol:
-
Preparation of Pyridazine Derivative Stock Solution:
-
Accurately weigh the pyridazine derivative and dissolve it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical; it should dissolve the compound completely and be non-toxic to the microorganisms at the final concentration used in the assay.
-
-
Preparation of Microtiter Plates:
-
In a sterile 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12 of a single row.
-
Add 200 µL of the pyridazine derivative stock solution (appropriately diluted in broth to twice the highest desired final concentration) to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum, no compound), and well 12 serves as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This standardization is crucial for the reproducibility of the assay.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well (except the sterility control).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the pyridazine derivative at which there is no visible growth (i.e., the well remains clear).
-
The following diagram illustrates the workflow for the broth microdilution assay.
Caption: Broth microdilution assay workflow.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay that is often used for preliminary screening of antimicrobial activity.
Principle: The surface of an agar plate is uniformly inoculated with a test microorganism. Wells are then punched into the agar, and a solution of the pyridazine derivative is added to the wells. During incubation, the compound diffuses into the agar, and if it is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Step-by-Step Protocol:
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a standardized microbial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of bacteria.
-
-
Creating Wells:
-
Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar.
-
-
Adding the Pyridazine Derivative:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the pyridazine derivative solution (at a known concentration) into each well. A solvent control should also be included.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
-
Reading the Results:
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
-
Mechanism of Action: Unraveling the Molecular Targets
While the exact mechanism of action for many pyridazine derivatives is still under investigation, several studies have pointed towards the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that some pyridazine derivatives can bind to the active site of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[9] This inhibition ultimately leads to bacterial cell death. The structural diversity of pyridazine derivatives suggests that other mechanisms of action may also be at play, and further research is needed to fully elucidate their molecular targets.
Cytotoxicity and Therapeutic Potential
An essential aspect of drug development is to ensure that the antimicrobial compounds are selective for microbial cells and exhibit minimal toxicity to host cells. Several studies have initiated the evaluation of the cytotoxicity of pyridazine derivatives against various mammalian cell lines.[9][10] While some derivatives have shown a favorable safety profile with high IC50 values against normal cells, it is crucial to conduct comprehensive toxicological studies for any lead compound to assess its therapeutic potential.[9]
Conclusion and Future Directions
Pyridazine derivatives represent a rich and versatile source of novel antimicrobial agents. This comparative guide has highlighted the significant impact of structural modifications on their antimicrobial spectrum and potency. The data clearly indicates that fused heterocyclic systems, such as pyrazolo-pyridazines and imidazo[1,2-b]pyridazines, are particularly promising scaffolds for the development of broad-spectrum antimicrobial agents.
Future research should focus on:
-
Synthesizing and screening a wider range of pyridazine derivatives to further refine the structure-activity relationships.
-
Elucidating the precise mechanisms of action of the most potent compounds to enable rational drug design.
-
Conducting in-depth preclinical studies , including in vivo efficacy and toxicology, to translate the promising in vitro activity of lead candidates into clinically viable therapeutic agents.
By leveraging the chemical tractability and proven biological activity of the pyridazine scaffold, the scientific community is well-positioned to develop novel and effective treatments to combat the growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. sarpublication.com [sarpublication.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking [ouci.dntb.gov.ua]
- 10. derpharmachemica.com [derpharmachemica.com]
In silico docking comparison of pyridazine-based inhibitors
An In-Depth Guide to the In Silico Docking and Comparative Analysis of Pyridazine-Based Inhibitors
Authored by a Senior Application Scientist
The pyridazine ring is a privileged scaffold in medicinal chemistry, distinguished by its unique physicochemical properties such as a high dipole moment and dual hydrogen-bonding capacity.[1] These characteristics make it a valuable component in the design of targeted therapeutics, particularly kinase inhibitors.[2][3] This guide provides a comprehensive, field-proven workflow for the in silico molecular docking and comparative analysis of novel pyridazine-based inhibitors. We will move beyond a simple recitation of steps to explain the critical reasoning behind each phase of the process, ensuring a robust and reproducible virtual screening cascade.
Our focus will be on Cyclin-Dependent Kinase 2 (CDK2), a serine/threonine kinase crucial for cell cycle regulation and a well-established target in oncology.[4] By systematically evaluating a series of hypothetical pyridazine derivatives against CDK2, we will demonstrate how to predict binding affinity, elucidate key molecular interactions, and generate actionable structure-activity relationship (SAR) insights to guide lead optimization.
Part 1: The Strategic Framework for Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The goal is to forecast the binding mode and affinity, which is typically represented by a scoring function.[6][7] A well-designed docking study serves as a powerful, cost-effective tool to prioritize compounds for synthesis and biological testing.[8]
Our overall strategy is encapsulated in the workflow below. This is not merely a sequence of operations but a logical cascade where each step validates the next.
Figure 1: A comprehensive workflow for the in silico analysis of pyridazine inhibitors.
Part 2: Experimental Protocol: Docking Pyridazine Inhibitors into CDK2
This section provides a detailed, step-by-step methodology for the entire docking process. The protocols are described with AutoDock Tools and AutoDock Vina in mind, which are widely cited and freely available software packages.[9][10][11]
Step 1: Target and Ligand Selection
Target Protein: We will use the crystal structure of human CDK2 in complex with the inhibitor NU2058 (PDB ID: 1DI8). The presence of a co-crystallized ligand is crucial as it definitively identifies the binding site, which is essential for validating our docking protocol.
Pyridazine-Based Ligands: For this guide, we will compare a known inhibitor with a series of hypothetical derivatives to explore SAR.
-
Control Ligand: A known pyridazine-based CDK2 inhibitor for which experimental data (e.g., IC50) is available. For instance, a compound with a reported IC50 of 55.6 nM.[4] This will serve as our benchmark.
-
Hypothetical Series (PZ-01 to PZ-03): A small set of novel pyridazine derivatives with systematic modifications at a key position (R). This allows for a direct comparison of how different functional groups impact binding.
| Compound ID | R-Group | Rationale |
| Control | (Structure of known inhibitor) | Benchmark for binding affinity and pose validation. |
| PZ-01 | -CH₃ (Methyl) | A small, hydrophobic group. |
| PZ-02 | -OH (Hydroxyl) | A hydrogen bond donor/acceptor. |
| PZ-03 | -NH₂ (Amine) | A hydrogen bond donor with potential for salt bridge formation. |
Step 2: Receptor Preparation
The goal of this phase is to clean the PDB file and prepare it for docking by adding missing atoms and assigning charges. This is a critical quality control step.[12][13]
Protocol:
-
Load PDB (1DI8): Open the PDB file in a molecular visualization tool like UCSF Chimera or AutoDockTools (ADT).
-
Clean the Structure: Delete all water molecules and any co-solvents or ions not essential for binding. For 1DI8, remove the co-crystallized ligand (NU2058) to create an apo-like receptor for docking. Retain only the protein chain (Chain A).
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.
-
Assign Partial Charges: Compute and assign partial atomic charges. For proteins, Kollman charges are a standard choice.
-
Save as PDBQT: Save the prepared receptor structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
Causality Check: Why remove water? Water molecules within a binding site can be structurally conserved or transient. Unless there is strong evidence that a specific water molecule is critical for ligand binding (acting as a bridge), it is standard practice to remove them. This prevents them from sterically or electrostatically interfering with the ligand docking poses, providing a clearer view of the direct protein-ligand interactions.[13]
Step 3: Ligand Preparation
Ligands must be converted into 3D structures with correct stereochemistry, charges, and defined rotatable bonds for flexible docking.[14]
Protocol:
-
Obtain 2D Structures: Draw the 2D structures of the control ligand and the PZ-01 to PZ-03 series using software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structures into 3D.
-
Energy Minimization: Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, geometrically favorable conformation.
-
Assign Partial Charges: Calculate and assign partial charges. Gasteiger charges are commonly used for small molecules.
-
Define Rotatable Bonds: Identify and define the rotatable bonds. This is crucial for allowing the ligand to flexibly adapt its conformation within the binding site during the docking simulation.
-
Save as PDBQT: Save each prepared ligand in the PDBQT format.
Step 4: Docking Execution and Validation
1. Binding Site Definition (Grid Box Generation): The docking algorithm needs a defined search space. We will define a grid box centered on the position of the original co-crystallized ligand (NU2058). A typical size for the grid box is 25Å x 25Å x 25Å, which is large enough to allow the ligand to move freely but small enough to focus the search on the active site.[13]
2. Docking Protocol Validation (Self-Validation System): Before docking our novel compounds, we must validate that our protocol can reproduce experimental results. This is the cornerstone of a trustworthy study.[15]
-
Re-docking: Dock the co-crystallized ligand (NU2058) back into the prepared CDK2 structure using the defined grid box.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystal structure pose.[6][15]
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the experimental binding mode.[15]
3. Docking the Pyridazine Series: Using the validated protocol, dock the control pyridazine inhibitor and the hypothetical series (PZ-01 to PZ-03) into the CDK2 active site. Use a configuration file specifying the receptor, ligands, and grid box parameters. Set the exhaustiveness parameter (which controls the thoroughness of the search) to a reasonable value, such as 8 or 16.
Part 3: Results and Comparative Analysis
The output of a docking experiment is a set of binding poses for each ligand, ranked by a docking score. The score is an estimation of the binding free energy (ΔG); thus, a more negative value indicates a stronger predicted binding affinity.[7][15]
Comparative Data Summary
The results for our hypothetical series are summarized below. The analysis focuses on comparing the docking scores and the key molecular interactions that contribute to binding.
| Compound ID | Docking Score (kcal/mol) | Key Hydrogen Bonds (Residue & Atom) | Key Hydrophobic Interactions (Residues) |
| Control | -9.5 | Leu83 (backbone N), Glu81 (sidechain O) | Ile10, Val18, Ala31, Val64, Phe80, Leu134 |
| PZ-01 (-CH₃) | -8.2 | Leu83 (backbone N) | Ile10, Val18, Ala31, Val64, Phe80, Leu134 |
| PZ-02 (-OH) | -9.1 | Leu83 (backbone N), Asp86 (sidechain O) | Ile10, Val18, Ala31, Val64, Phe80, Leu134 |
| PZ-03 (-NH₂) | -8.8 | Leu83 (backbone N), Asp86 (sidechain O) | Ile10, Val18, Ala31, Val64, Phe80, Leu134 |
Interpretation and Field Insights
-
Benchmark Performance: The control ligand docked with a strong score of -9.5 kcal/mol and formed the canonical hydrogen bond with the hinge region residue Leu83, which is characteristic of many kinase inhibitors. This confirms our protocol is identifying key interactions correctly.
-
SAR Analysis of the R-Group:
-
PZ-01 (-CH₃): The replacement with a simple methyl group results in a significantly weaker binding score (-8.2 kcal/mol). This is attributed to the loss of a key hydrogen bond interaction that the larger scaffold of the control inhibitor made with Glu81.
-
PZ-02 (-OH): The hydroxyl group in PZ-02 leads to a much-improved score (-9.1 kcal/mol). Visualization of the binding pose reveals that the -OH group acts as a hydrogen bond donor, forming a new, favorable interaction with the side chain of Asp86. This insight is critical for drug design, suggesting that hydrogen bond donors are preferred at this position.
-
PZ-03 (-NH₂): The amine group in PZ-03 also forms a hydrogen bond with Asp86, but the overall score (-8.8 kcal/mol) is slightly less favorable than that of PZ-02. This could be due to minor steric clashes or a less optimal bond geometry.
-
The visualization of these key interactions is paramount. The following diagram illustrates the interaction pattern for our best-performing hypothetical compound, PZ-02.
Figure 2: Key molecular interactions of inhibitor PZ-02 in the CDK2 active site.
Conclusion and Future Directions
This guide has outlined a robust, self-validating framework for the in silico comparison of pyridazine-based inhibitors. By integrating careful preparation, protocol validation, and detailed analysis, researchers can generate reliable hypotheses about the structure-activity relationships governing their compounds. The docking results suggest that for our hypothetical series, incorporating a hydrogen bond donor at the R-group position, such as a hydroxyl group, is a promising strategy for enhancing binding affinity to CDK2.
It is imperative to remember that in silico docking is a predictive tool.[5] The highest-scoring compounds from this virtual screen should be prioritized for chemical synthesis and subsequent in vitro enzymatic assays to confirm their biological activity.[16][17] The experimental data can then be used to refine the docking models, creating a powerful feedback loop that accelerates the entire drug discovery cycle.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. in-silico molecular docking: Topics by Science.gov [science.gov]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 11. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 12. researchgate.net [researchgate.net]
- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Fluorinated Pyridazine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridazine scaffold is a valuable pharmacophore, frequently employed for its ability to modulate biological activity across a spectrum of therapeutic targets.[1][2] However, like many nitrogen-containing heterocycles, pyridazine derivatives can be susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes.[3][4][5] This guide provides an in-depth comparison of how strategic fluorination of the pyridazine ring can significantly enhance metabolic stability, a critical parameter in the optimization of drug candidates.
The Rationale for Fluorination: Blocking Metabolic "Soft Spots"
The introduction of fluorine into drug candidates is a well-established strategy to improve pharmacokinetic properties.[6][7] Fluorine's high electronegativity and small size allow it to serve as a bioisostere for hydrogen, yet its presence can drastically alter a molecule's metabolic fate.[8][9] The primary mechanism by which fluorination enhances metabolic stability is by blocking sites susceptible to oxidative metabolism.[6][10]
CYP enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, are responsible for the Phase I metabolism of many drugs, often through hydroxylation of electron-rich aromatic rings or adjacent alkyl groups.[4][11] The pyridazine nucleus, with its electron-deficient nature, can still be a target for oxidation. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, chemists can effectively shield that site from enzymatic attack, thereby slowing down the rate of clearance and prolonging the drug's half-life.[10][12]
Visualizing Metabolic Liabilities
To understand the impact of fluorination, one must first identify the potential sites of metabolism on the parent scaffold. The following diagram illustrates the common "metabolic hotspots" on a generic pyridazine-containing compound.
Caption: Potential sites of CYP450-mediated metabolism on a pyridazine derivative.
Comparative Analysis: The Impact of Fluorine Position
Consider a hypothetical pyridazine-containing drug candidate, "Pyridamab," and its fluorinated analogs. We will compare their stability in a standard in vitro assay using human liver microsomes (HLM), which contain a rich complement of CYP enzymes.[13][14]
| Compound | Structure | Key Feature | t½ (min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) | Rationale for Observed Stability |
| Pyridamab | Pyridazine-R | Parent Compound | 15 | 92.4 | Susceptible to oxidation at C4 position and benzylic position of R group. |
| 4-Fluoro-Pyridamab | 4-F-Pyridazine-R | Fluorine on Pyridazine | 45 | 30.8 | Fluorine at C4 blocks a primary site of aromatic hydroxylation, significantly slowing metabolism.[6][10] |
| 4'-Fluoro-Pyridamab | Pyridazine-(4-F-R) | Fluorine on Substituent | 65 | 21.3 | Fluorine on the para-position of a phenyl substituent blocks benzylic oxidation, a common metabolic pathway.[12] |
| 3-CF3-Pyridamab | 3-CF3-Pyridazine-R | Trifluoromethyl Group | >120 | <5.8 | The strongly electron-withdrawing CF3 group deactivates the entire ring towards oxidation.[7][15] |
Expert Interpretation:
-
Direct Ring Fluorination: As seen with 4-Fluoro-Pyridamab , placing a fluorine atom directly on a metabolic hotspot of the pyridazine ring yields a substantial improvement in stability (a 3-fold increase in half-life). This is a direct consequence of steric hindrance and the strength of the C-F bond preventing enzymatic oxidation.[16]
-
Substituent Fluorination: The 4'-Fluoro-Pyridamab analog demonstrates that addressing metabolic liabilities on peripheral groups can be even more effective. Often, the most facile oxidation occurs at a benzylic carbon, and blocking this site provides a dramatic stability enhancement.
-
The Trifluoromethyl Effect: The introduction of a trifluoromethyl (-CF3) group, as in 3-CF3-Pyridamab , represents a powerful strategy. The -CF3 group is exceptionally stable and its strong electron-withdrawing nature reduces the electron density of the pyridazine ring, making it a much poorer substrate for oxidative CYP enzymes.[15][17]
Experimental Protocol: The Liver Microsomal Stability Assay
To generate reliable and reproducible comparative data, a standardized protocol is essential. The in vitro liver microsomal stability assay is the industry standard for early-stage assessment of metabolic clearance.[18][19][20]
Core Principle
The assay measures the disappearance of a parent drug over time when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing Phase I metabolic enzymes.[13][14]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of each analog in DMSO. Further dilute to a 100 µM working stock in acetonitrile.[19]
-
Liver Microsomes: Use pooled human liver microsomes (e.g., from a commercial supplier). Thaw on ice immediately before use and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[20]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.[19]
-
-
Incubation:
-
Pre-warm the microsomal solution and test compound working solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture. The final concentration of the test compound should be 1 µM.
-
Incubate the reaction plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 3-4 fold volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).[13]
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples at high speed (e.g., >10,000 g) for 10 minutes to precipitate the microsomal proteins.[18]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound in each sample using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of this line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein concentration) .
-
Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. mercell.com [mercell.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-6-(trifluoromethyl)pyridazine
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-Methyl-6-(trifluoromethyl)pyridazine demand a meticulous, informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory compliance. The causality behind each step is explained to ensure a comprehensive understanding, moving beyond simple instruction to foster a culture of safety and responsibility within the laboratory.
Essential Safety Profile & Hazard Analysis
Based on data for similar compounds, researchers should assume this compound may exhibit the following hazards:
-
Skin Irritation : Causes skin irritation.[1]
-
Serious Eye Irritation : Causes serious eye damage or irritation.[1][3]
-
Respiratory Tract Irritation : May cause respiratory irritation.[1][4]
Therefore, it is imperative to treat this compound and any contaminated materials as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard refuse.[3][5]
Key Safety and Handling Data
| Hazard Category | Guidance and Personal Protective Equipment (PPE) | First Aid Measures |
| Contact & Inhalation | Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.[1][5] Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[3][5] Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[5] Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[1][5] | If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5] In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][6] In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][6] |
| Ingestion | Do not eat, drink, or smoke when using this product.[1][4] | If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[4][5][6] | N/A |
Procedural Workflow for Disposal
The disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The fundamental principle is that chemical waste generators are responsible for the waste from its point of generation to its final disposal.[3][7]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of chemical waste.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable guide for laboratory personnel.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves).
-
Contaminated labware (e.g., flasks, beakers).
-
Spill cleanup materials.
-
-
Segregate this waste from other laboratory waste streams at the point of generation. It is crucial to prevent mixing with incompatible materials, such as strong oxidizing agents or strong acids.[6][7]
Step 2: Containerization
-
Choose a chemically compatible waste container . High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.
-
For sharps (needles, contaminated glassware), use a designated, puncture-proof sharps container.
-
Do not overfill the container; leave at least 10% headspace to accommodate expansion of vapors.
Step 3: Labeling
-
Proper labeling is a critical safety and regulatory requirement. The label must be securely affixed to the container and include, at a minimum:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
The SAA should be a secondary containment bin or tray to contain any potential leaks.
-
The storage location must be cool, dry, and well-ventilated, away from heat sources or open flames.[6]
Step 5: Arranging Final Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.
-
If your organization does not have an internal EH&S team, you must contract with a licensed and approved hazardous waste disposal company .
-
Provide the vendor with an accurate description of the waste. You will be required to complete a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final destination.
-
The most common and effective disposal method for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.[3][6]
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is vital to minimize harm.
-
Minor Spill (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.[5]
-
Decontaminate the area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate personnel from the immediate area.[5]
-
Alert others and restrict access to the spill zone.
-
If the substance is volatile or dust is generated, avoid breathing vapors or dust.
-
Contact your institution's EH&S or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the environment, thereby upholding the highest standards of scientific responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

